Ethanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H5O3S- |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
ethanesulfonate |
InChI |
InChI=1S/C2H6O3S/c1-2-6(3,4)5/h2H2,1H3,(H,3,4,5)/p-1 |
InChI Key |
CCIVGXIOQKPBKL-UHFFFAOYSA-M |
SMILES |
CCS(=O)(=O)[O-] |
Canonical SMILES |
CCS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Ethanesulfonate: A Technical Guide on Chemical Structure, Properties, and Pharmaceutical Applications
Abstract: This document provides a comprehensive technical overview of ethanesulfonate, its parent acid ethanesulfonic acid, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. This guide covers the fundamental chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in pharmaceutical formulation. Detailed analytical methodologies for related impurities are presented, and logical workflows are visualized to illustrate its practical applications.
Chemical Structure and Nomenclature
This compound is the conjugate base of ethanesulfonic acid. The term "esylate" is commonly used in pharmaceutical contexts to denote the this compound salt of an active pharmaceutical ingredient (API).[1] The core structure consists of an ethyl group attached to a sulfonate group.
-
Ethanesulfonic Acid (Esylic Acid): The parent compound, with the chemical formula CH₃CH₂SO₃H.[1] It is a strong organic acid.
-
This compound Anion: The deprotonated form, CH₃CH₂SO₃⁻. This is the counter-ion present in esylate salts.[2]
-
This compound Salts (Esylates): Formed by reacting ethanesulfonic acid with a basic API. For example, sodium this compound has the formula C₂H₅NaO₃S.
-
This compound Esters: Formed by the esterification of ethanesulfonic acid, such as ethyl this compound (C₄H₁₀O₃S). These are considered potential genotoxic impurities in pharmaceutical products.[3][4]
Physicochemical Properties
This compound and its related compounds exhibit distinct properties that are crucial for their application. The high water solubility of its salts is a key characteristic leveraged in drug formulation.
| Property | Ethanesulfonic Acid | This compound Anion | Sodium this compound | Ethyl this compound |
| Molecular Formula | C₂H₆O₃S[1] | C₂H₅O₃S⁻[2] | C₂H₅NaO₃S | C₄H₁₀O₃S[3] |
| Molecular Weight | 110.13 g/mol | 109.13 g/mol [2] | 134.12 g/mol | 138.19 g/mol [3] |
| Appearance | Colorless liquid[1] | - | White powder[5] | Colorless to pale yellow liquid[6] |
| Melting Point | - | - | 267-270°C (decomposes) | 100-101°C[7] |
| Boiling Point | - | - | - | 229.2°C at 760 mmHg[8] |
| Solubility | - | - | Highly soluble in water[5] | Soluble in polar organic solvents[6] |
| CAS Number | 594-45-6[9] | 10047-83-3[2] | 5324-47-0 | 1912-30-7[3] |
Synthesis and Preparation
Ethanesulfonic acid is produced exclusively through synthetic routes, as it does not occur naturally.[9] Several methods have been developed for its synthesis.
-
From Ethyl Iodide: A classical method involves boiling ethyl iodide with a solution of ammonium sulfite. The resulting mixture is treated with lead oxide and then barium carbonate, followed by reaction with hydrogen sulfide to isolate the acid. The final yield is approximately 90%.[10]
-
Oxidation of Disulfides: A high-yield, one-step method involves the reaction of bis(2-hydroxyethyl)disulfide with a 60% hydrogen peroxide solution.[10]
-
Sulfonation of Ethyl Precursors: Industrial preparation can involve the sulfonation of precursors like ethane or ethyl chloride with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis.[9] Another route is the oxidation of ethyl mercaptan.[9]
Applications in Research and Drug Development
The primary utility of this compound in the pharmaceutical industry is as a salt-forming counter-ion to improve the properties of APIs.
Salt Formation (Esylate Salts)
Many APIs in their free-acid or free-base form suffer from poor water solubility, stability, or bioavailability. Converting these APIs into this compound (esylate) salts is a common and effective strategy to overcome these limitations. This process, known as salt screening, can significantly enhance a drug's dissolution rate and thermal stability.[11] The resulting esylate salt often possesses improved crystallinity, which is beneficial for formulation and manufacturing.
Other Applications
-
Buffering Agent: Sodium this compound can be used as a buffering agent in biochemical and biological research, such as in protein purification and enzyme assays, due to its minimal interference with biological processes.
-
Organic Synthesis: It serves as a source of the this compound group, which can be introduced into other molecules to enhance water solubility or modify reactivity.
-
Analytical Chemistry: In techniques like high-performance liquid chromatography (HPLC), it can be used as a counterion to stabilize ionic species or adjust the ionic strength of a solution.
Analytical Methodologies
The use of sulfonic acids like ethanesulfonic acid in synthesis carries the risk of forming potentially genotoxic sulfonate esters.[11] Regulatory agencies require strict control of these impurities to a Threshold of Toxicological Concern (TTC).[4] A highly sensitive and selective method using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has been developed for this purpose.[4]
Experimental Protocol: GC-MS/MS Analysis of Esylate Impurities
This protocol outlines a method for the trace-level quantification of Methyl this compound (MES) and Ethyl this compound (EES) in an API like Nintedanib Esylate.[4]
-
Objective: To develop a selective and sensitive method for the determination of potential genotoxic impurities (PGIs), specifically MES and EES, in a pharmaceutical substance.[4]
-
Instrumentation: Shimadzu GCMS-TQ8050 triple quadrupole system or equivalent.[4]
-
Reagents and Standards:
-
Certified reference standards of MES and EES.
-
High-purity solvents (e.g., ethyl acetate, iso-octane).
-
API sample (e.g., Nintedanib Esylate).[4]
-
-
Procedure:
-
Standard Preparation: A stock solution containing a mixture of MES and EES (e.g., 5000 ppb each) is prepared in ethyl acetate. This is serially diluted with iso-octane to create calibration standards at concentrations ranging from 1.0 ppb to 100 ppb.[4]
-
Sample Preparation: Approximately 75 mg of the API is weighed into a 2.0 mL tube. 1.5 mL of iso-octane is added, and the solution is vortexed for 1 minute. The mixture is then filtered through a 0.22 µm syringe filter, and the filtrate is collected for analysis.[4]
-
GC-MS/MS Analysis: The prepared sample is injected into the GC-MS/MS system. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor ions for MES and EES are selected, and product ion scans are performed at various collision energies to determine the optimal MRM transitions for quantification and confirmation.[4]
-
-
Data Analysis: The concentration of MES and EES in the API sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve generated from the standards.[4]
Biological Role and Signaling Pathways
This compound itself is generally considered a biologically inert excipient. Its primary role in a drug formulation is to act as a counter-ion, which improves the physicochemical properties of the API. It is not known to directly modulate biological signaling pathways. The pharmacological activity, including any interaction with pathways such as PI3K/Akt/mTOR or Nrf2, is conferred by the active pharmaceutical ingredient with which it is paired, not by the this compound moiety.[12][13] Therefore, in the context of drug development, its impact is on drug delivery and bioavailability rather than direct pharmacodynamics.
Conclusion
This compound is a vital component in modern pharmaceutical development, primarily utilized as its acid to form esylate salts with active pharmaceutical ingredients. This strategy effectively addresses common challenges of poor solubility and stability, thereby enhancing the therapeutic potential of many drugs. While its role is that of a chemically stable and biologically inert excipient, the potential for the formation of genotoxic esylate esters necessitates rigorous analytical control. The methodologies and applications detailed in this guide underscore the importance of this compound in formulating safe and effective medicines.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Sodium this compound Manufacturer & Supplier in China | High Purity C2H5SO3Na | Applications, Price & Safety Data [sulfonic-acid.com]
- 6. CAS 1912-30-7: Ethyl this compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. Ethyl this compound | CAS#:1912-30-7 | Chemsrc [chemsrc.com]
- 9. Page loading... [wap.guidechem.com]
- 10. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 11. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Therapeutic Effects of Bioactive Compounds on Colorectal Cancer via PI3K/Akt/mTOR Signaling Pathway: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanesulfonate, a crucial moiety in various chemical and pharmaceutical applications, can be synthesized through a number of distinct pathways. This technical guide provides a comprehensive overview of the core synthetic routes to this compound and its direct precursors, including ethanesulfonic acid and its salts. The document details key methodologies such as the Strecker sulfite alkylation of ethyl halides, oxidation of ethyl-containing sulfur compounds, and direct sulfonation of ethane. For each pathway, this guide presents detailed experimental protocols, quantitative data, and mechanistic insights to support researchers and professionals in the fields of chemistry and drug development.
Introduction
Ethanesulfonic acid and its corresponding salts, ethanesulfonates, are organosulfur compounds of significant interest in organic synthesis and the pharmaceutical industry. The this compound group imparts increased water solubility to organic molecules, a property highly desirable for drug candidates and other biologically active compounds. This guide explores the primary synthetic strategies for obtaining ethanesulfonates, focusing on the underlying reaction mechanisms and providing practical experimental details.
Synthesis of Ethanesulfonic Acid and Ethanesulfonates
Several reliable methods for the synthesis of ethanesulfonic acid and its salts have been established. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and required purity of the final product.
Strecker Sulfite Alkylation of Ethyl Halides
The Strecker sulfite alkylation is a classical and widely used method for the formation of alkanesulfonates. This reaction involves the nucleophilic substitution of a halide in an alkyl halide by a sulfite salt, typically sodium or ammonium sulfite.
Reaction:
-
CH₃CH₂-X + Na₂SO₃ → CH₃CH₂-SO₃Na + NaX (where X = I, Br, Cl)
Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The sulfite ion acts as the nucleophile, attacking the electrophilic α-carbon of the ethyl halide and displacing the halide ion as the leaving group.[1][2][3] The reactivity of the ethyl halide is in the order of I > Br > Cl.[2]
References
Ethanesulfonic Acid vs. Ethanesulfonate Salt: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of Ethanesulfonic Acid and its Salts in Pharmaceutical Sciences
Ethanesulfonic acid, a simple alkylsulfonic acid, and its corresponding salts, known as ethanesulfonates or esylates, play a crucial role in modern drug development and pharmaceutical sciences. While ethanesulfonic acid itself is a strong acid, its salt forms are widely utilized to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core differences, synthesis, analysis, and applications of ethanesulfonic acid and its salts, with a focus on their relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
Ethanesulfonic acid (C₂H₅SO₃H) is a colorless to yellowish, viscous liquid that is highly soluble in water.[1] It is a strong acid with a pKa of approximately -1.68, meaning it readily donates its proton in aqueous solutions.[1] This high acidity makes it corrosive and requires careful handling.
In contrast, ethanesulfonate salts are formed by replacing the acidic proton of ethanesulfonic acid with a cation, typically a metal ion (e.g., sodium) or a protonated basic drug molecule. This conversion from a strong acid to a salt form dramatically alters the physicochemical properties, rendering the resulting compound significantly more suitable for pharmaceutical applications. The primary advantage of forming an this compound salt of a basic drug is the substantial improvement in its aqueous solubility and dissolution rate, which can, in turn, enhance its bioavailability.[2]
For instance, the this compound salt of nintedanib, a tyrosine kinase inhibitor, exhibits increased solubility at lower pH values, which is advantageous for oral absorption.[3] While the free base of nintedanib has poor solubility under neutral conditions, the esilate salt form allows for the development of an immediate-release solid oral dosage form.[3]
A summary of the key physicochemical properties is presented in the table below:
| Property | Ethanesulfonic Acid | This compound Salt (e.g., Sodium this compound) |
| Chemical Formula | C₂H₅SO₃H | C₂H₅SO₃⁻Na⁺ |
| Molecular Weight | 110.13 g/mol [1] | 132.11 g/mol [4] |
| Appearance | Colorless to yellowish liquid[1] | White crystalline powder |
| pKa | -1.68[1] | Not applicable (salt of a strong acid) |
| Solubility in Water | Soluble[1] | Highly soluble |
| Corrosivity | Corrosive | Generally non-corrosive |
| Primary Use | Reagent in chemical synthesis, catalyst[5] | Counterion for basic drugs to improve solubility and stability[2] |
Synthesis and Preparation
Synthesis of Ethanesulfonic Acid
Several methods for the synthesis of ethanesulfonic acid have been reported. A classical approach involves the reaction of ethyl iodide with ammonium sulfite, followed by a series of reactions to isolate the sulfonic acid.[5]
A more contemporary and higher-yield method involves the oxidation of diethyl disulfide with hydrogen peroxide.[5]
Experimental Protocol: Synthesis of Ethanesulfonic Acid via Oxidation of Diethyl Disulfide [5]
Materials:
-
Diethyl disulfide
-
60% Hydrogen peroxide solution
-
Glass reactor with reflux condenser, sample inlet, internal cooler, and stirring device
Procedure:
-
Charge the glass reactor with 295 g (5.20 mol) of 60% hydrogen peroxide solution.
-
Uniformly add 122 g (1.00 mol) of diethyl disulfide from the sample inlet over a period of time, while stirring the liquid.
-
Maintain the reaction temperature at 45°C by flowing cooling water through the condenser.
-
After the addition is complete, maintain the reaction solution temperature at 75°C for 2 hours.
-
The resulting product is a 52% aqueous solution of ethanesulfonic acid.
Preparation of this compound Salts of Active Pharmaceutical Ingredients (APIs)
The preparation of an this compound salt of a basic API is typically achieved by reacting the free base of the drug with ethanesulfonic acid in a suitable solvent system.
Experimental Protocol: Preparation of Nintedanib this compound [6]
Materials:
-
Nintedanib free base
-
Ethanesulfonic acid
-
Methanol
-
Purified water
-
Isopropanol
-
500 mL three-necked bottle
Procedure:
-
Add 174 mL of methanol and 1.74 mL of purified water to the 500 mL three-necked bottle.
-
Add 23.47 g of nintedanib while stirring.
-
Heat the mixture to 55-60°C.
-
Prepare an ethanesulfonic acid aqueous solution by dissolving 5.03 g of ethanesulfonic acid in 2.2 mL of water.
-
Add the ethanesulfonic acid solution dropwise to the nintedanib mixture over approximately 5 minutes.
-
After the addition is complete, continue stirring for 30 minutes. The pH of the solution should be approximately 5.0.
-
Add 174 mL of isopropanol dropwise. A solid will begin to precipitate when about half of the isopropanol has been added.
-
After the addition is complete, cool the mixture to room temperature, and then further cool to 0-10°C.
-
Continue stirring for 2 hours to allow for crystallization.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with 50 mL of isopropanol.
-
Dry the product to obtain nintedanib this compound.
Analytical Methodologies
The analysis of ethanesulfonic acid and its salts is critical for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is a common technique for the quantification of the acid and its salt forms. Gas chromatography-mass spectrometry (GC-MS) is particularly important for the detection of potential genotoxic impurities, such as ethyl this compound, which can form from the reaction of ethanesulfonic acid with ethanol.[7]
Experimental Protocol: HPLC Analysis of Ethanesulfonic Acid [8]
This protocol is a general guideline for the analysis of an API in its this compound salt form. Method development and validation are required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Symmetry Shield RP8, is often suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate with pH adjusted to 2.2 with phosphoric acid) and an organic modifier like acetonitrile. The exact ratio will depend on the specific API.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for the API.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Accurately weigh a suitable amount of the drug product or API.
-
Dissolve the sample in a suitable diluent (often the mobile phase or a component of it) to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the API based on the peak area response compared to a standard of known concentration.
Role in Drug Development
The primary application of this compound salts in drug development is to overcome the poor solubility of basic drug candidates. By forming a salt with the highly acidic ethanesulfonic acid, the resulting this compound salt often exhibits significantly improved aqueous solubility and a faster dissolution rate. This can lead to improved bioavailability and more consistent drug absorption.[2]
The selection of a suitable salt form is a critical step in the pre-formulation stage of drug development. This compound is often considered alongside other common salt-formers like hydrochloride, mesylate (mthis compound), and besylate (benzenesulfonate). The choice of the counterion can impact not only solubility but also other critical properties such as stability, hygroscopicity, and manufacturability.
While this compound and mesylate salts share similarities, subtle differences in their properties can influence the final drug product's performance. For instance, the slightly larger size of the this compound anion compared to the mesylate anion may affect the crystal lattice energy and, consequently, the solubility and stability of the salt.
A significant concern in the use of sulfonic acids in pharmaceutical manufacturing is the potential for the formation of genotoxic sulfonate esters. For example, if ethanol is used as a solvent in the presence of ethanesulfonic acid, there is a risk of forming ethyl this compound, a known genotoxic impurity.[7] Regulatory agencies require stringent control and monitoring of such impurities in the final drug product.[7]
Biological Interactions and Signaling Pathways
While the primary role of this compound in pharmaceuticals is that of a counterion to improve drug delivery, some studies have explored the biological effects of related sulfonic acid-containing compounds. For instance, certain aminoethanesulfonic acid derivatives have been shown to influence the accumulation of specific proteins in nerve cells, suggesting that the sulfonate moiety can, in some contexts, interact with biological systems.[9] However, there is currently limited evidence to suggest that ethanesulfonic acid or its simple salts directly participate in specific signaling pathways in the same way that endogenous signaling molecules do. Their biological effect is predominantly indirect, by enabling the effective delivery of the active pharmaceutical ingredient.
The workflow for selecting and developing an this compound salt of a new chemical entity (NCE) can be visualized as follows:
The logical relationship between identifying a poorly soluble drug and the decision to form an this compound salt is depicted in the following diagram:
Conclusion
Ethanesulfonic acid and its corresponding this compound salts represent a vital tool in the arsenal of the pharmaceutical scientist. The conversion of a poorly soluble basic drug into its this compound salt can profoundly improve its physicochemical properties, leading to enhanced developability and therapeutic efficacy. A thorough understanding of the principles of salt selection, synthesis, and analysis, as outlined in this guide, is essential for leveraging the full potential of this compound salts in modern drug development. As with any pharmaceutical excipient, careful consideration of potential challenges, such as the formation of genotoxic impurities, is paramount to ensure the safety and quality of the final drug product.
References
- 1. ETHANESULFONIC ACID SODIUM SALT(5324-47-0) IR Spectrum [chemicalbook.com]
- 2. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scbt.com [scbt.com]
- 5. Ethanesulfonic acid, 2-(diethylamino)- | 15904-54-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. QbD-mediated RP-UPLC method development invoking an FMEA-based risk assessment to estimate nintedanib degradation products and their pathways - Arabian Journal of Chemistry [arabjchem.org]
- 9. 1,2-Ethanedisulfonic acid(110-04-3) 1H NMR [m.chemicalbook.com]
Sodium Ethanesulfonate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of sodium ethanesulfonate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining these properties, alongside a discussion of the compound's general characteristics.
Executive Summary
Sodium this compound (C₂H₅NaO₃S) is an organic sodium salt that is widely recognized for its high aqueous solubility and general stability under standard conditions. These properties make it a valuable counterion in the pharmaceutical industry, where it is often used to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide outlines standardized methodologies for researchers to quantitatively determine the solubility of sodium this compound in various solvents and to assess its stability under stress conditions as mandated by regulatory bodies.
Solubility Profile
To address this data gap, researchers can employ established methods to determine its solubility profile.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of sodium this compound in a specific solvent at a controlled temperature.
Materials:
-
Sodium this compound
-
Selected solvent(s) (e.g., purified water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Validated analytical method for quantification (e.g., HPLC-UV, IC)
Procedure:
-
Add an excess amount of sodium this compound to a series of flasks containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of sodium this compound in the diluted sample using a validated analytical method.
-
Repeat the sampling and analysis at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
Data Presentation:
The solubility data should be presented in a clear, tabular format.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Experimental Value |
| Water | 37 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Methanol | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
Visualization of Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Sodium this compound is generally considered a stable compound under normal laboratory conditions.[1] However, for pharmaceutical applications, a thorough understanding of its stability under various stress conditions is crucial. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Experimental Protocol: Forced Degradation Studies
This protocol is based on the ICH Q1A guideline for stability testing and outlines the conditions for forced degradation.
Objective: To investigate the degradation of sodium this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
Sodium this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
1. Hydrolytic Degradation:
- Acidic: Dissolve sodium this compound in 0.1 N HCl and heat (e.g., at 60°C) for a specified period.
- Basic: Dissolve sodium this compound in 0.1 N NaOH and heat (e.g., at 60°C) for a specified period.
- Neutral: Dissolve sodium this compound in purified water and heat (e.g., at 60°C) for a specified period.
- At appropriate time points, withdraw samples, neutralize if necessary, and analyze.
2. Oxidative Degradation:
- Dissolve sodium this compound in a solution of 3% H₂O₂.
- Store at room temperature or slightly elevated temperature for a specified period.
- Withdraw samples at appropriate time points and analyze.
3. Photolytic Degradation:
- Expose solid sodium this compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- A control sample should be protected from light.
- Analyze the exposed and control samples.
4. Thermal Degradation:
- Expose solid sodium this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.
- Withdraw samples at appropriate time points and analyze.
Analysis:
-
All samples should be analyzed using a validated stability-indicating HPLC method capable of separating the intact sodium this compound from any potential degradation products.
-
Peak purity analysis of the main peak should be performed to ensure it is free from co-eluting impurities.
-
Mass balance should be calculated to account for the parent compound and all degradation products.
Data Presentation:
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Time | Assay of Sodium this compound (%) | Major Degradation Products (% Area) |
| 0.1 N HCl, 60°C | 24h | Experimental Value | Identify and Quantify |
| 0.1 N NaOH, 60°C | 24h | Experimental Value | Identify and Quantify |
| 3% H₂O₂, RT | 24h | Experimental Value | Identify and Quantify |
| Light (ICH Q1B) | - | Experimental Value | Identify and Quantify |
| Heat (80°C) | 48h | Experimental Value | Identify and Quantify |
Potential Degradation Pathway
While specific degradation pathways for sodium this compound are not detailed in the literature, a potential pathway under harsh hydrolytic conditions could involve the cleavage of the carbon-sulfur bond.
Caption: Potential Hydrolytic Degradation of Sodium this compound.
Analytical Methodologies
A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.
Recommended HPLC-UV Method Parameters (Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase for sulfonates is a phosphate buffer at a slightly acidic pH.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As sodium this compound lacks a strong chromophore, indirect UV detection or detection at a low UV wavelength (e.g., < 210 nm) may be necessary. Alternatively, other detection methods like conductivity or evaporative light scattering detection (ELSD) could be employed.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Visualization of Analytical Workflow
Caption: General Workflow for HPLC Analysis.
Conclusion
Sodium this compound is a highly water-soluble and generally stable compound, making it a valuable excipient in pharmaceutical development. This guide provides a framework of detailed experimental protocols for researchers to quantitatively assess its solubility and stability profiles. The successful execution of these studies, employing validated analytical methods, will provide the necessary data to support formulation development and regulatory submissions. Further research is encouraged to generate and publish specific quantitative data for this widely used compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl ethanesulfonate (CAS No. 1912-30-7), an organic compound classified as a sulfonate ester, is a colorless to pale yellow liquid.[1] It is recognized for its role as a reagent in organic synthesis, particularly as an alkylating agent.[1] This document provides a comprehensive overview of the physical and chemical properties of ethyl this compound, detailed experimental protocols for their determination, and an examination of its chemical reactivity, with a focus on its implications in drug development as a potential genotoxic impurity.
Physical Properties
The physical properties of ethyl this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| Molecular Formula | C4H10O3S | [2][3] |
| Molecular Weight | 138.19 g/mol | [3][4] |
| Appearance | Clear Colourless Oil | [4] |
| Density | 1.133 g/cm³ | [2] |
| Boiling Point | 229.2 °C at 760 mmHg | [2] |
| Melting Point | 100-101 °C | [2][5] |
| Flash Point | 92.4 °C | [2] |
| Vapor Pressure | 0.106 mmHg at 25°C | [2] |
| Refractive Index | 1.423 | [2] |
| Solubility | Soluble in polar organic solvents. | [1] |
Chemical Properties and Reactivity
Ethyl this compound is characterized by the presence of an ethyl group attached to the this compound moiety, which influences its reactivity.[1] It is known to act as an alkylating agent, a property that makes it useful in organic synthesis but also underlies its potential genotoxicity.[1][6] As a potential genotoxic impurity, its presence in pharmaceutical substances is a significant concern.[7]
Synthesis of Ethyl this compound
A general workflow for the synthesis of ethyl this compound is presented below. This typically involves the reaction of ethanesulfonyl chloride with ethanol.
Caption: A simplified workflow for the synthesis of ethyl this compound.
Alkylation and Genotoxicity
As an alkylating agent, ethyl this compound can react with nucleophilic sites in biological macromolecules, such as DNA. This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and genotoxicity.[8] This property is of high concern in the pharmaceutical industry, where the control of such impurities is critical.[7][9]
Experimental Protocols
The following sections detail the general methodologies for determining the key physical properties of ethyl this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.[5]
Methodology:
-
A simple distillation apparatus is assembled.
-
The liquid sample is placed in the distillation flask.
-
The sample is heated, and the temperature of the vapor is monitored as it passes into the condenser.
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[5]
Determination of Melting Point
The melting point is the temperature at which a solid becomes a liquid. For compounds that are solid at room temperature, this is a key indicator of purity.
Methodology:
-
A small, powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.[3]
-
The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.[3] A narrow melting range typically indicates a pure compound.[3]
Determination of Density
Density is the mass per unit volume of a substance.
Methodology:
-
The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[10]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology:
-
A few drops of the liquid sample are placed on the prism of a refractometer.
-
Light is passed through the sample, and the instrument measures the angle of refraction.
-
The refractive index is read directly from the instrument's scale.
Spectral Data
While specific spectral data with peak assignments were not available in the initial search, 1H NMR and 13C NMR spectra for ethyl this compound are available on platforms like SpectraBase.[11] Researchers are encouraged to consult these databases for detailed spectral information.
Signaling Pathways: DNA Damage and Repair
The genotoxicity of ethyl this compound stems from its ability to alkylate DNA, forming adducts that can trigger cellular DNA damage response (DDR) pathways.
As an ethylating agent, it can modify DNA bases, leading to the activation of repair mechanisms such as Base Excision Repair (BER).[12] The general pathway is as follows:
Caption: The Base Excision Repair pathway for ethyl-DNA adducts.
Safety and Handling
Ethyl this compound is classified as a skin, eye, and respiratory irritant.[3] It should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area.[12]
Conclusion
Ethyl this compound is a valuable reagent in organic chemistry with well-defined physical and chemical properties. However, its role as an alkylating agent and potential genotoxic impurity necessitates careful handling and stringent control in pharmaceutical applications. A thorough understanding of its properties and reactivity is essential for its safe and effective use in research and drug development.
References
- 1. DNA Damaging Agents in Chemical Biology and Cancer | CHIMIA [chimia.ch]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. vernier.com [vernier.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. A review of the genetic effects of ethyl mthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethanesulfonate in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanesulfonate, the conjugate base of ethanesulfonic acid, is a versatile and highly functional moiety in modern organic chemistry. Its unique properties, including its high acidity, water solubility, and utility as a leaving group and a counterion, have led to its widespread application in various fields, from catalysis to medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound and its derivatives. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction pathways and biological signaling mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their work.
Introduction
The this compound group (CH₃CH₂SO₃⁻) is the anion of ethanesulfonic acid, a strong organic acid.[1] Its presence in a molecule can significantly alter its physical and chemical properties. In organic synthesis, ethanesulfonates are primarily utilized as excellent leaving groups in nucleophilic substitution and elimination reactions. In the pharmaceutical industry, ethanesulfonic acid is widely used to form salts of basic active pharmaceutical ingredients (APIs), thereby improving their solubility, stability, and bioavailability.[2] This guide will delve into the core aspects of this compound chemistry, providing both theoretical understanding and practical guidance.
Synthesis of Ethanesulfonic Acid and its Derivatives
The synthesis of ethanesulfonic acid and its esters can be achieved through several routes. The choice of method often depends on the desired scale and the available starting materials.
Synthesis of Ethanesulfonic Acid
A common laboratory-scale synthesis of ethanesulfonic acid involves the oxidation of a corresponding sulfur compound, such as diethyl disulfide.[3]
-
Reaction Setup: To a glass reactor equipped with a reflux condenser, a sample inlet, an internal cooler, and a stirring device, add 295 g (5.20 mol) of a 60 wt% hydrogen peroxide solution.
-
Addition of Reactant: Uniformly add 122 g (1.00 mol) of diethyl disulfide from the sample inlet over 150 minutes while stirring the hydrogen peroxide solution.
-
Temperature Control: During the addition, maintain the temperature of the reaction liquid at 45 °C by flowing 19 °C cooling water at a rate of 140 mL/minute into the condenser.
-
Reaction Completion: After the addition is complete, maintain the reaction solution temperature at 75 °C for 2 hours.
-
Work-up: The resulting product is a 52 wt% aqueous solution of ethanesulfonic acid. The reported yield for this procedure is approximately 97%.[3]
Synthesis of this compound Esters
This compound esters are valuable as alkylating agents.[4] Their synthesis is typically achieved by reacting ethanesulfonyl chloride with an appropriate alcohol in the presence of a base.
This protocol is adapted from general procedures for the synthesis of sulfonate esters.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of ethanol in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add 1.1 equivalents of triethylamine to the solution.
-
Addition of Ethanesulfonyl Chloride: Slowly add 1.05 equivalents of ethanesulfonyl chloride via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure ethyl this compound.
Physicochemical Properties and Quantitative Data
The utility of this compound is rooted in its distinct physicochemical properties.
Acidity
Ethanesulfonic acid is a strong acid, a property that is crucial for its use in forming stable salts with basic drugs.
| Property | Value | Reference |
| pKa of Ethanesulfonic Acid | -1.68 | [1] |
Leaving Group Ability
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -6.5 | 0.70 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2 | 1.00 |
| This compound (approximated) | -OEs | Ethanesulfonic Acid | -1.68 | ~1 |
Note: The relative SN2 rate for this compound is approximated to be similar to mesylate due to the similar electronic effects of the methyl and ethyl groups.
Applications in Organic Chemistry
This compound as a Leaving Group
The excellent leaving group ability of ethanesulfonates makes them valuable intermediates in nucleophilic substitution reactions. Alcohols can be converted to ethanesulfonates, which can then be displaced by a wide range of nucleophiles.
Caption: Conversion of an alcohol to an this compound to facilitate nucleophilic substitution.
This compound as a Protecting Group for Sulfonic Acids
While the sulfonic acid group is highly polar and water-soluble, this can be a disadvantage in organic synthesis conducted in nonpolar solvents. The sulfonic acid can be temporarily protected as a sterically hindered ester, such as a neopentyl ester, to improve its solubility in organic solvents and prevent its acidic proton from interfering with reactions.[5]
This protocol is adapted from general procedures for sulfonate esterification.
-
Reaction Setup: To a solution of the sulfonic acid (1 equivalent) in a suitable solvent such as dichloromethane, add neopentyl alcohol (1.2 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude neopentyl sulfonate ester can be purified by column chromatography.
-
Reaction Setup: Dissolve the neopentyl sulfonate ester (1 equivalent) in dimethylformamide (DMF).
-
Addition of Nucleophile: Add a slight excess of sodium azide (NaN₃).
-
Reaction: Heat the mixture to 70 °C and stir overnight.
-
Work-up: Cool the reaction mixture and dilute with water.
-
Isolation: The deprotected sulfonic acid sodium salt can be isolated by precipitation or extraction, depending on its solubility. For a p-toluenesulfonate analog, simple filtration afforded the pure sodium salt.[5]
Caption: Workflow for the protection and deprotection of a sulfonic acid using a neopentyl group.
Role in Drug Development
The this compound moiety plays a critical role in drug development, primarily through the formation of esylate salts. This strategy is employed to enhance the physicochemical properties of drug candidates.
Improving Solubility and Bioavailability
Many active pharmaceutical ingredients are poorly soluble in water, which can limit their absorption and bioavailability. By forming a salt with the highly polar ethanesulfonic acid, the overall water solubility of the drug can be significantly increased.[2]
Case Study: Nintedanib Esylate
Nintedanib is a small molecule kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[6][7] It is marketed as its this compound salt, nintedanib esylate.
This protocol is a representative example from a patent and may require optimization.
-
Dissolution: Add 5 kg of nintedanib to a mixture of 37.06 L of methanol and 370.6 mL of purified water in a 100 L reaction kettle with stirring.
-
Heating and Salt Formation: Heat the mixture to 60-70 °C and dropwise add an ethanesulfonic acid aqueous solution (1.12 kg of ethanesulfonic acid in 0.48 L of water).
-
Stirring and pH Adjustment: Continue stirring for 30 minutes after the addition and confirm the pH is 5.0.
-
Crystallization: Dropwise add 37.06 L of isopropanol. Solid precipitation should be observed when about half of the isopropanol has been added.
-
Cooling and Isolation: After the addition is complete, cool the mixture to room temperature, then further cool to 0-10 °C and continue stirring for 2 hours for crystallization.
-
Filtration and Drying: Collect the product by suction filtration, wash the filter cake with 10 L of isopropanol, and dry to obtain the final product. The reported yield is 95.2% with a purity of 100%.
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, blocking the signaling pathways of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR).[6][7] These pathways are crucial for the proliferation and migration of fibroblasts, which are key processes in the progression of idiopathic pulmonary fibrosis.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 4. CAS 1912-30-7: Ethyl this compound | CymitQuimica [cymitquimica.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [pro.boehringer-ingelheim.com]
Ethanesulfonate Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characteristics, and applications of ethanesulfonate derivatives, offering valuable insights for scientific research and pharmaceutical development.
This compound derivatives, a versatile class of organic compounds characterized by the presence of an ethanesulfonyl group, have garnered significant attention across various scientific disciplines. Their unique physicochemical properties and diverse biological activities have established them as crucial components in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, key characteristics, and prominent applications, with a particular focus on their role in pharmacology.
Core Characteristics of this compound Derivatives
The this compound group, with its strong electron-withdrawing nature and tetrahedral geometry, imparts distinct properties to the molecules it is a part of. Ethanesulfonic acid, the parent compound, is a strong acid that is completely ionized in aqueous solutions.[1] Its salts, such as sodium this compound, are typically white, water-soluble solids.[2] Ethanesulfonyl chloride serves as a key intermediate in the synthesis of a wide array of derivatives, including esters and amides.[3][4]
The physical and chemical properties of this compound derivatives can be significantly modulated by the nature of the substituent attached to the sulfonyl group. This tunability allows for the rational design of molecules with specific characteristics tailored for various applications.
Physicochemical Properties of Selected this compound Derivatives
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Ethanesulfonic acid | 594-45-6 | C₂H₆O₃S | 110.13 | Colorless liquid | -17 | 122-123 (at 0.01 mmHg) |
| Sodium this compound | 5324-47-0 | C₂H₅NaO₃S | 132.11 | White solid | 267-270 (decomposes) | N/A |
| Ethanesulfonyl Chloride | 594-44-5 | C₂H₅ClO₂S | 128.58 | Colorless to yellow liquid | -70 | 177 |
| Ethyl this compound | 1912-30-7 | C₄H₁₀O₃S | 138.19 | Colorless to pale yellow liquid | N/A | N/A |
| Methyl this compound | 1912-28-3 | C₃H₈O₃S | 124.16 | Colorless liquid | N/A | 214 |
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences from readily available starting materials, with ethanesulfonyl chloride being a pivotal intermediate.
Experimental Protocols
1. Synthesis of Ethanesulfonyl Chloride from Ethyl Mercaptan [3]
This procedure involves the oxidative chlorination of ethyl mercaptan.
-
Materials: Ethyl mercaptan, chlorine gas, water.
-
Procedure:
-
In a suitable reaction vessel, disperse or dissolve ethyl mercaptan in water.
-
While maintaining the temperature below 20°C and protecting from light, bubble chlorine gas through the solution over a period of 4 hours.
-
The reaction mixture is then worked up to isolate the ethanesulfonyl chloride.
-
2. Synthesis of Ethyl this compound [5]
This protocol describes the esterification of an alkanesulfonic acid with ethylene.
-
Materials: Ethanesulfonic acid, ethylene, boron trifluoride (catalyst).
-
Procedure:
-
Charge a reaction vessel with ethanesulfonic acid and the boron trifluoride catalyst.
-
Introduce ethylene into the reactor under pressure (approximately 800 psi).
-
Maintain the reaction at room temperature until the absorption of ethylene ceases.
-
The product, ethyl this compound, is then purified from the reaction mixture.
-
3. Synthesis of N-Aryl Ethanesulfonamides [6][7]
This method outlines the reaction of ethanesulfonyl chloride with anilines.
-
Materials: Ethanesulfonyl chloride, substituted aniline, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the substituted aniline in the chosen solvent.
-
Add the base to the solution.
-
Slowly add ethanesulfonyl chloride to the mixture, typically at a reduced temperature (e.g., 0°C).
-
Allow the reaction to proceed to completion at room temperature.
-
The resulting N-aryl ethanesulfonamide is then isolated and purified.
-
Applications in Drug Development and Pharmacology
This compound derivatives have emerged as a significant class of compounds in the pharmaceutical industry, exhibiting a broad spectrum of biological activities. The "esylate" or "this compound" salt form of active pharmaceutical ingredients (APIs) is frequently utilized to enhance their solubility and bioavailability.
Enzyme Inhibition
A number of ethanesulfonamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.
1. Endothelin-A (ET-A) Receptor Antagonism: Certain ethenesulfonamide and ethanesulfonamide derivatives have been developed as selective antagonists of the endothelin-A receptor, a key player in vasoconstriction and cell proliferation.[8] These compounds have shown potential in the treatment of cardiovascular diseases.[8]
2. Cyclooxygenase-2 (COX-2) Inhibition: The methanesulfonamide group, structurally similar to the ethanesulfonamide group, has been incorporated into selective COX-2 inhibitors. These compounds are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
3. Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase inhibitors used in the treatment of glaucoma, edema, and other conditions. The inhibition of this enzyme leads to a reduction in the formation of bicarbonate and protons, affecting fluid secretion and pH balance.
Biological Activity of Selected Ethanesulfonamide Derivatives
| Compound Class | Target | Key Findings | Reference |
| Ethenesulfonamide Derivatives | Endothelin-A Receptor | Orally active antagonists with potential for treating cardiovascular diseases. | [8] |
| N-Aryl-2-arylethenesulfonamides | Microtubules | Potent anticancer activity with IC50 values in the nanomolar range. | [9] |
| Methanesulfonamide Derivatives | COX-2 | Potent and selective anti-inflammatory agents. | |
| Sulfonamide Derivatives | Carbonic Anhydrase | Effective in treating glaucoma and edema. | |
| Methanesulfonamide and Amidine Derivatives of Thiazolines | Cancer Cell Lines and Inflammation | Showed anticancer and anti-inflammatory activity. | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Broader Applications
Beyond their pharmaceutical relevance, this compound derivatives find applications in other industrial sectors.
-
Agrochemicals: Some sulfonate derivatives have been investigated for their potential as insecticides and fungicides.[11] For instance, metolachlor ethanesulfonic acid is a known environmental transformation product of the herbicide metolachlor.[12]
-
Materials Science: The sulfonate group can be incorporated into polymers to modify their properties. Sulfonated polymers are used in the development of proton exchange membranes for fuel cells and as ion-exchange resins. This compound derivatives can also be used in the synthesis of smart polymers that respond to environmental stimuli.[13] Methyl this compound is utilized in the design of polymers for vacuum-UV photoresist applications.[14]
Conclusion
This compound derivatives represent a versatile and valuable class of compounds with a wide range of applications. Their tunable physicochemical properties and diverse biological activities make them attractive scaffolds for the development of new pharmaceuticals, advanced materials, and agrochemicals. The synthetic methodologies outlined in this guide provide a foundation for the creation of novel derivatives, while an understanding of their mechanisms of action and the signaling pathways they modulate will continue to drive innovation in this exciting field of chemistry. Further research into the structure-activity relationships of these compounds holds the promise of yielding even more potent and selective agents for a variety of applications.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. US2665293A - Preparation of the ethyl esters of sulfonic acids - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metolachlor ethanesulfonic acid | C15H23NO5S | CID 6426849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Toxicological Data of Ethanesulfonate Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data for ethanesulfonate compounds. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and visualizes a standard toxicological workflow.
Introduction to this compound Compounds
This compound compounds are a class of organic molecules characterized by an ethyl group attached to a sulfonate group (-SO3H). The parent compound is ethanesulfonic acid, a colorless liquid.[1] Its salts and esters are widely used in various industrial and pharmaceutical applications. For instance, sodium this compound is utilized as a buffering agent in biochemical research and as a counterion in pharmaceutical formulations to improve the solubility and stability of drug substances.[2] Ethyl this compound is recognized as a potential genotoxic impurity and is used as a reagent in organic synthesis.[3] Given their diverse applications, a thorough understanding of their toxicological profiles is essential for risk assessment and safe handling.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for various this compound compounds. It is important to note that comprehensive toxicological data for simple, unsubstituted ethanesulfonates like ethanesulfonic acid and its sodium salt are limited in publicly available literature. Much of the specific quantitative data pertains to more complex derivatives.
Table 1: Acute Toxicity Data for this compound Compounds
| Compound | CAS Number | Test Species | Route of Administration | Endpoint | Value | Reference(s) |
| Ethanesulfonic acid | 594-45-6 | Not specified | Oral, Dermal | GHS Classification | Harmful if swallowed, Harmful in contact with skin | [4] |
| Sodium ethanesulphonate | 5324-47-0 | Not specified | Not specified | GHS Classification | Causes skin and serious eye irritation, May cause respiratory irritation | [5] |
| Ethyl this compound | 1912-30-7 | Rat | Intravenous | TDLo | 10 mg/kg | [6][7] |
| 2-(Cyclohexylamino)ethanesulfonic acid | 103-47-9 | Rat | Oral | LD50 | > 2,000 mg/kg | [7] |
| Isopropyl this compound | 14245-62-6 | Not specified | Oral | GHS Classification | Harmful if swallowed | [7] |
Table 2: Genotoxicity Data for this compound Compounds
| Compound | CAS Number | Test System | Endpoint | Result | Reference(s) |
| Ethyl this compound | 1912-30-7 | Salmonella typhimurium | Mutation | Positive | [6][7] |
| Ethyl this compound | 1912-30-7 | Microorganism | Mutation | Positive | [6][7] |
Table 3: GHS Hazard Classifications for this compound Compounds
| Compound | CAS Number | Hazard Class | Hazard Statement | Reference(s) |
| Ethanesulfonic acid | 594-45-6 | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4] | ||
| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage | [4] | ||
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [4] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [4] | ||
| Corrosive to metals (Category 1) | H290: May be corrosive to metals | [4] | ||
| Sodium ethanesulphonate | 5324-47-0 | Skin Irritation (Category 2) | H315: Causes skin irritation | [5] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [5] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [5] | ||
| Ethyl this compound | 1912-30-7 | Skin Irritation (Category 2) | H315: Causes skin irritation | [7] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [7] | ||
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [7] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound compounds are not always fully available in published literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed. Below are descriptions of the methodologies for key toxicological assays relevant to the data presented.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance. The principle of the test is a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Dosage: A stepwise procedure is used where a group of three female rats is dosed at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome of this first step (number of animals surviving) determines the next step, which could involve dosing another three animals at a higher, lower, or the same dose level.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically during the first 24 hours, and then daily thereafter.
-
Endpoint: The primary endpoint is mortality. Based on the number of mortalities at different dose levels, the substance is assigned to a GHS hazard category.
Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively) due to mutations in the genes of the corresponding biosynthetic pathway.
-
Principle: The test detects mutations that cause a reversion of the original mutation, allowing the bacteria to synthesize the required amino acid and grow on a minimal medium lacking that amino acid.
-
Test Strains: A set of specific bacterial strains is used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent. This is to mimic the metabolic conversion of chemicals that may occur in vivo.
-
Procedure:
-
The test substance at various concentrations, the bacterial culture, and, if required, the S9 mix are combined.
-
This mixture is then mixed with a molten top agar and poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.
Visualizations
Experimental Workflow for the Ames Test (OECD 471)
The following diagram illustrates the general workflow for conducting a bacterial reverse mutation assay, commonly known as the Ames test.
Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the signaling pathways that are directly modulated by simple this compound compounds. Toxicological research on sulfonates has often focused on more complex molecules, such as per- and polyfluoroalkyl substances (PFAS), where specific interactions with cellular signaling pathways have been identified. For simple ethanesulfonates, the primary toxicological concerns identified are related to their corrosive and irritant properties, which are generally considered to be direct chemical effects on tissues rather than specific signaling pathway-mediated events. Further research is needed to elucidate any potential interactions of simple this compound compounds with specific cellular signaling cascades.
Conclusion
This technical guide has summarized the currently available toxicological data for this compound compounds. While GHS classifications provide a general understanding of the hazards associated with ethanesulfonic acid and its sodium salt, there is a notable lack of comprehensive quantitative toxicity data for these basic structures. More detailed data is available for some of their more complex derivatives. The provided experimental protocols for key toxicological assays offer a framework for understanding how such data are generated. The absence of specific signaling pathway information for simple ethanesulfonates highlights a gap in the current toxicological knowledge and suggests an area for future research. Professionals working with these compounds should exercise caution in accordance with the available safety information and consider the potential for data gaps in their risk assessments.
References
- 1. Ethanesulfonic acid | 594-45-6 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ethanesulfonic acid | C2H6O3S | CID 11668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium ethanesulphonate | C2H5NaO3S | CID 4192170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ECHA CHEM [chem.echa.europa.eu]
Environmental Fate of Ethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate of ethanesulfonate. This compound (CH₃CH₂SO₃H), and its corresponding sodium salt, are characterized by high water solubility and chemical stability. This document synthesizes available experimental data and quantitative structure-activity relationship (QSAR) model predictions to assess its behavior in various environmental compartments. Key areas covered include biodegradation, abiotic degradation, soil and sediment interactions, and bioaccumulation potential. Standardized experimental protocols for determining these environmental fate parameters are detailed, and logical workflows are visualized. The data presented indicate that this compound is expected to be a persistent and highly mobile substance in the environment with a low potential for bioaccumulation.
Introduction
Ethanesulfonic acid and its salts are organosulfur compounds used in various industrial applications and as counterions in pharmaceutical formulations. Their introduction into the environment can occur through manufacturing effluent and disposal of end-use products. Understanding the environmental fate—the transport and transformation of a substance in the environment—is critical for a comprehensive environmental risk assessment. This guide addresses the core aspects of this compound's environmental behavior, providing researchers and drug development professionals with the necessary data and methodologies to evaluate its environmental profile.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound is a short-chain alkanesulfonate, and its properties are dominated by the highly polar sulfonate group.
| Property | Predicted Value | Method | Reference |
| Molecular Formula | C₂H₆O₃S | - | [1] |
| Molar Mass | 110.13 g/mol | - | [1] |
| Water Solubility | 1,000,000 mg/L at 25°C | EPI Suite™ (WSKOWWIN/WATERNT) | [2][3] |
| Log Octanol-Water Partition Coefficient (Log Kow) | -2.14 | EPI Suite™ (KOWWIN) | [2][3] |
| Vapor Pressure | 0.00031 Pa (0.0000023 mmHg) at 25°C | EPI Suite™ (MPBPWIN) | [2][3] |
| Henry's Law Constant | 2.58 x 10⁻¹⁰ atm-m³/mole at 25°C | EPI Suite™ (HENRYWIN) | [2][3] |
These values are estimated using the EPI (Estimation Programs Interface) Suite™, a widely used QSAR modeling software developed by the U.S. Environmental Protection Agency.[3][4] The extremely high water solubility and very low log Kow value indicate that this compound will partition preferentially into the aqueous phase rather than into organic matter or fatty tissues. Its low vapor pressure and Henry's Law constant suggest that volatilization from water or soil is not a significant environmental transport pathway.
Environmental Fate and Transport
Biodegradation
The primary mechanism for the removal of many organic chemicals from the environment is microbial degradation. For this compound, both predictive models and experimental evidence suggest a high degree of resistance to biodegradation.
Quantitative Data Summary: Biodegradation Predictions
| Parameter | Predicted Outcome | Model | Reference |
| Ready Biodegradability (OECD 301) | Not readily biodegradable | EPI Suite™ (BIOWIN) | [2][3] |
| Aerobic Biodegradation Half-Life (in water) | Weeks to Months | EPI Suite™ (BIOWIN) | [2][3] |
Experimental Evidence: A key study on the degradation of alkane(di)sulfonates isolated a bacterial strain, Ralstonia sp. strain EDS1, which was capable of utilizing ethane-1,2-disulfonate as a sole source of carbon and energy. However, the same study explicitly demonstrated that this strain could not grow with this compound as a substrate, indicating its recalcitrance to degradation by this organism.
dot
Caption: Experimental outcome of Ralstonia sp. EDS1 growth on sulfonates.
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant fate pathways for alkanesulfonates.
-
Hydrolysis: The carbon-sulfur (C-S) bond in the sulfonate group is chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[5]
-
Photolysis: Alkanesulfonates do not absorb light in the environmentally relevant UV spectrum (>290 nm), and therefore, direct photolysis is not expected to occur.[6]
-
Atmospheric Oxidation: Due to its extremely low vapor pressure, negligible amounts of this compound are expected to partition into the atmosphere. Consequently, atmospheric oxidation by hydroxyl radicals is not a relevant degradation pathway.[7]
Environmental Transport and Distribution (Sorption)
The mobility of a chemical in soil and its tendency to partition to sediment in aquatic systems is determined by its sorption behavior, quantified by the organic carbon-normalized sorption coefficient (Koc).
Quantitative Data Summary: Soil Sorption Prediction
| Parameter | Predicted Value | Interpretation | Model | Reference |
| Soil Adsorption Coefficient (Log Koc) | 1.15 L/kg | Very High Mobility | EPI Suite™ (KOCWIN) | [2][3] |
A low Log Koc value indicates very weak adsorption to soil and sediment organic carbon. This, combined with its high water solubility, suggests that this compound will be highly mobile in soil and has a high potential to leach into groundwater. In aquatic systems, it is expected to remain predominantly in the water column rather than partitioning to sediment.
dot
Caption: Predicted environmental distribution of this compound.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in aquatic organisms from water.
Quantitative Data Summary: Bioaccumulation Prediction
| Parameter | Predicted Value | Interpretation | Model | Reference |
| Bioconcentration Factor (BCF) | 3.162 L/kg (wet weight) | Low potential to bioaccumulate | EPI Suite™ (BCFBAF) | [2][3] |
| Log BCF | 0.5 | Low potential to bioaccumulate | EPI Suite™ (BCFBAF) | [2][3] |
The predicted BCF is well below the regulatory trigger values for bioaccumulation concern (e.g., BCF > 2000). The low Log Kow and high water solubility of this compound strongly support this prediction. Chemicals that are highly water-soluble are not readily stored in the fatty tissues of organisms and are more easily eliminated.
Experimental Protocols
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable environmental fate data.
Biodegradation: OECD 301 - Ready Biodegradability
This test assesses whether a substance is likely to undergo rapid and ultimate degradation in an aquatic environment.[8][9]
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge from a wastewater treatment plant. The mixture is incubated under aerobic conditions in the dark for 28 days.
-
Methodology (e.g., OECD 301F - Manometric Respirometry):
-
Test Setup: The test is run in sealed vessels equipped with pressure sensors. The test substance (e.g., 100 mg/L) is the sole carbon source. A control with inoculum only, and a reference control with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. A toxicity control containing both the test and reference substance can also be included.[10]
-
Incubation: Vessels are incubated at 20-24°C with continuous stirring.
-
Measurement: The consumption of oxygen by the microorganisms is measured over 28 days via the pressure drop in the headspace. Carbon dioxide produced is trapped by a potassium hydroxide solution.
-
Endpoint: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test period.
Soil Sorption: OECD 106 - Adsorption-Desorption Using a Batch Equilibrium Method
This test determines the adsorption and desorption potential of a chemical in soil.[7][11]
-
Principle: The test substance in solution is equilibrated with a soil sample of known properties. The distribution of the substance between the soil and aqueous phases is measured to determine the adsorption coefficient.
-
Methodology:
-
Soil Selection: A minimum of five different soil types are typically used, characterized for properties like organic carbon content, pH, texture (sand, silt, clay), and cation exchange capacity.
-
Equilibration: Soil samples are mixed with aqueous solutions of the test substance at several concentrations in centrifuge tubes. The tubes are agitated at a constant temperature (e.g., 20-25°C) until equilibrium is reached (determined in preliminary tests).
-
Phase Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Endpoint: The adsorption coefficient (Kd) is calculated for each concentration. The organic carbon-normalized coefficient (Koc) is then calculated using the formula: Koc = (Kd / % organic carbon) * 100.
-
Bioaccumulation: OECD 305 - Bioaccumulation in Fish
This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.[5][12][13]
-
Principle: Fish are exposed to the test substance in water under flow-through conditions for a defined period (uptake phase), followed by a period in clean water to measure elimination (depuration phase).
-
Methodology (Aqueous Exposure):
-
Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio), is selected.
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in water for a period (e.g., 28 days). Water and fish tissue concentrations are monitored at regular intervals.
-
Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, flowing water. Fish are sampled periodically to measure the decline in the substance's concentration in their tissues.
-
Analysis: The concentration of the test substance in fish tissue and water is determined using a validated analytical method.
-
Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
-
Analytical Methodology for this compound
Analysis of this compound in environmental matrices typically requires a sensitive and selective method due to its high polarity and lack of a strong chromophore. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable technique.
-
Principle: The analyte is separated from matrix components on an HPLC column and then detected by a mass spectrometer.
-
Sample Preparation (Water):
-
Filter water sample (e.g., through a 0.45 µm filter) to remove particulate matter.
-
Direct injection may be possible for high-concentration samples. For trace analysis, solid-phase extraction (SPE) may be required for sample clean-up and concentration.
-
-
HPLC-MS/MS Conditions (Example): [14][15]
-
Column: A reverse-phase column suitable for polar compounds (e.g., Newcrom R1 or similar).[14]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid for MS compatibility.
-
Detection: Tandem Mass Spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. The transition from the precursor ion (this compound) to a characteristic product ion would be monitored.
-
dot
Caption: General workflow for the analysis of this compound.
Conclusion
Based on a combination of QSAR model predictions and limited experimental data, this compound is characterized as a substance with low environmental risk in terms of toxicity and bioaccumulation. However, its predicted properties—high water solubility, very low soil sorption, and resistance to biodegradation—indicate a high potential for persistence and mobility in the environment. This suggests that if released, this compound is likely to remain in the aqueous phase, be transported with water flow, and potentially reach groundwater. These characteristics should be carefully considered in the environmental risk assessment for any product containing this moiety. Further experimental testing following standardized OECD guidelines would be necessary to definitively confirm these predicted environmental fate properties.
References
- 1. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. epa.gov [epa.gov]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. enovatia.com [enovatia.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 11. mdpi.com [mdpi.com]
- 12. EPI Suite™ [episuite.dev]
- 13. Ethyl this compound | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Separation of Ethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
Methodological & Application
Ethanesulfonate Derivatives as Buffering Agents in Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethanesulfonate-based buffers, a class of zwitterionic compounds also known as Good's buffers, are indispensable tools in biological research and drug development. Their inert nature, minimal interaction with biological molecules, and pKa values near physiological pH make them ideal for a wide range of applications. This document provides detailed application notes and protocols for three commonly used this compound derivatives: MES, BES, and TES, in various biological assays.
Key Properties of this compound Buffers
These buffers were designed by Norman E. Good and his colleagues to meet several criteria for biological research, including high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[1][2] Their primary advantages over traditional buffers like phosphate include resistance to precipitation with divalent cations and a lower dependence of their pKa on temperature.[1]
| Buffer | Chemical Name | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range |
| MES | 2-(N-morpholino)ethanesulfonic acid | 195.24 | 6.15 | 5.5 – 6.7 |
| BES | N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | 213.25 | 7.09 | 6.4 – 7.8 |
| TES | N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | 229.25 | 7.40 | 6.8 – 8.2 |
Application Note 1: MES Buffer in Protein Electrophoresis (SDS-PAGE)
Introduction: 2-(N-morpholino)ethanesulfonic acid (MES) buffer is widely used in SDS-polyacrylamide gel electrophoresis (SDS-PAGE), particularly with Bis-Tris gels, for the separation of small to medium-sized proteins.[1][3] The MES running buffer system maintains a lower operating pH during electrophoresis compared to the traditional Tris-Glycine system, which can minimize protein modifications and improve resolution.
Experimental Protocol: SDS-PAGE with MES Running Buffer
Materials:
-
MES-SDS Running Buffer (20X stock solution)
-
Precast or hand-cast Bis-Tris polyacrylamide gels
-
Protein samples
-
LDS sample buffer (4X)
-
Reducing agent (e.g., DTT or BME)
-
Deionized water
-
Electrophoresis apparatus and power supply
Procedure:
-
Prepare 1X MES-SDS Running Buffer: Dilute the 20X MES-SDS Running Buffer stock solution 1:20 with deionized water. For 1 liter of 1X buffer, mix 50 mL of 20X stock with 950 mL of deionized water.[4][5]
-
Sample Preparation:
-
Thaw protein samples on ice.
-
In a microcentrifuge tube, combine the protein sample, LDS sample buffer (to a final concentration of 1X), and reducing agent (if desired, to the manufacturer's recommended final concentration).
-
Centrifuge the samples briefly to collect the contents at the bottom of the tube.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with the Bis-Tris gel.
-
Fill the inner and outer chambers of the apparatus with 1X MES-SDS Running Buffer.
-
Load the prepared protein samples and a molecular weight marker into the wells of the gel.
-
Connect the electrophoresis unit to the power supply and run at a constant voltage (e.g., 200 V) for approximately 35-50 minutes, or until the dye front reaches the bottom of the gel.[4][5]
-
-
Visualization: After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or transferred to a membrane for Western blotting.
Expected Results: The MES buffer system typically provides sharp, well-resolved bands for proteins in the molecular weight range of approximately 2 to 200 kDa.
Workflow for SDS-PAGE using MES Buffer
Caption: Workflow for protein separation using SDS-PAGE with MES running buffer.
Application Note 2: BES Buffer in Mammalian Cell Culture and Transfection
Introduction: N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) is a biological buffer with a pKa of 7.09, making it suitable for maintaining the pH of mammalian cell culture media in the physiological range.[6] It is particularly noted for its use in the calcium phosphate-mediated transfection of eukaryotic cells, where it helps in the formation of a fine DNA-calcium phosphate precipitate that is efficiently taken up by the cells.[7][8]
Experimental Protocol: Calcium Phosphate-Mediated Transfection using BES-Buffered Saline
Materials:
-
Mammalian cells (e.g., CHO, HEK293)
-
Complete cell culture medium
-
Plasmid DNA
-
2X BES-Buffered Saline (BBS): 50 mM BES, 280 mM NaCl, 1.5 mM Na2HPO4. Adjust pH to 6.95 with NaOH. Sterilize by filtration.
-
2.5 M CaCl2 solution, sterile
-
Sterile deionized water
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a culture plate at a density that will result in 50-70% confluency on the day of transfection.
-
Prepare DNA-Calcium Chloride Mixture: In a sterile tube, mix the plasmid DNA with 2.5 M CaCl2 and sterile deionized water to the desired final concentrations.
-
Form DNA-Calcium Phosphate Precipitate:
-
Place an equal volume of 2X BBS in another sterile tube.
-
While gently vortexing or bubbling the 2X BBS, add the DNA-CaCl2 mixture dropwise.
-
A fine, opalescent precipitate should form. Allow the mixture to incubate at room temperature for 10-20 minutes.
-
-
Transfection:
-
Add the DNA-calcium phosphate precipitate dropwise and evenly to the cells in the culture plate.
-
Gently swirl the plate to distribute the precipitate.
-
Incubate the cells at 37°C in a CO2 incubator for 4-16 hours. The optimal incubation time can vary depending on the cell type.
-
-
Post-Transfection:
-
After incubation, remove the medium containing the precipitate and wash the cells once with PBS.
-
Add fresh, complete culture medium to the cells.
-
Incubate the cells for 24-72 hours before harvesting or downstream analysis.
-
Expected Results: Successful transfection will result in the expression of the gene of interest in the target cells. Transfection efficiency can be assessed by methods such as fluorescence microscopy (for fluorescent reporter genes), western blotting, or functional assays.
Workflow for Calcium Phosphate Transfection using BES Buffer
Caption: Workflow for calcium phosphate-mediated cell transfection using BES buffer.
Application Note 3: TES Buffer in Enzyme Assays and Protein Stability Studies
Introduction: N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid (TES) has a pKa of 7.4, which is very close to physiological pH, making it an excellent buffer for many enzyme assays and protein stability studies.[9] Its structure, derived from Tris, provides good buffering capacity in the neutral to slightly alkaline range. Studies have shown that TES can protect proteins like lysozyme against thermal denaturation.[1]
Quantitative Data: Effect of TES on Lysozyme Thermal Stability
A study investigating the interaction between lysozyme and various biological buffers demonstrated that TES, along with TRIS and TAPS, can enhance the thermal stability of lysozyme. The native structure of the protein was found to remain intact in different concentrations of these buffers.[1] The protective effect was particularly notable at higher buffer concentrations (1.0 M).[1]
| Buffer (1.0 M, pH 7.0) | Effect on Lysozyme Thermal Stability | Reference |
| TES | Protective against thermal denaturation | [1] |
| TRIS | Protective against thermal denaturation | [1] |
| TAPS | Protective against thermal denaturation | [1] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay
This protocol is a general example of an enzyme assay where a buffer like TES could be used to maintain a stable pH.
Materials:
-
Lactate Dehydrogenase (LDH) enzyme
-
TES buffer (e.g., 50 mM, pH 7.5)
-
Pyruvate substrate solution
-
NADH solution
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of TES buffer (e.g., 1 M) and adjust the pH to 7.5 at the desired assay temperature.
-
Prepare working solutions of pyruvate and NADH in the TES buffer.
-
-
Assay Setup:
-
In a cuvette, add the TES buffer, pyruvate solution, and NADH solution.
-
Mix gently and place the cuvette in the spectrophotometer.
-
Allow the temperature to equilibrate (e.g., 25°C or 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the LDH enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 340 nm over time.
-
-
Data Analysis:
-
The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation, which reflects the LDH activity.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH.
-
pH-Dependent Signaling Pathway: The Notch Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in cell fate determination.[2][10] The activity of several components of this pathway is pH-dependent. For instance, the proteolytic cleavage of the Notch receptor, a key step in its activation, can be influenced by changes in pH. Therefore, maintaining a stable pH with a suitable biological buffer is critical when studying this pathway in vitro or in cell-based assays. This compound buffers like TES are well-suited for this purpose due to their physiological pH range and low interference with cellular processes.
Logical Diagram of the Notch Signaling Pathway
Caption: Simplified diagram of the canonical Notch signaling pathway.
Conclusion
This compound-based buffers, including MES, BES, and TES, are versatile and reliable reagents for a multitude of biological assays. Their distinct pKa values allow for precise pH control across a range of experimental conditions. By understanding their specific properties and following optimized protocols, researchers can enhance the accuracy, reproducibility, and validity of their experimental results in areas ranging from protein analysis and cell biology to drug discovery and development.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation-dependent regulation of Notch1 signaling: the fulcrum of Notch1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. cellbiologics.com [cellbiologics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Comparative study of commercial media to improve GMP manufacturing of recombinant human interferon β-1a by CHO cells in perfusion bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. Designing a Strategy for pH Control to Improve CHO Cell Productivity in Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of biological buffers TRIS, TAPS, TES on the stability of lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation-dependent regulation of Notch1 signaling: the fulcrum of Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improving Drug Solubility with Sodium Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Low solubility can lead to poor dissolution, variable absorption, and insufficient bioavailability, ultimately hindering therapeutic efficacy.[1][2] One of the most effective and widely adopted strategies to enhance the solubility of ionizable drugs is through the formation of pharmaceutical salts.[3][4][5][6][7][8]
This document provides detailed application notes and protocols on the use of sodium ethanesulfonate to form esilate salts of poorly soluble drugs, thereby improving their aqueous solubility and dissolution characteristics. Ethanesulfonic acid is a strong acid, making its salt, sodium this compound, an excellent counterion for weakly basic drug candidates. The resulting esilate salts often exhibit significantly improved physicochemical properties, including enhanced solubility, better stability, and more predictable crystalline forms.
Mechanism of Solubility Enhancement
The primary mechanism by which sodium this compound improves drug solubility is through the formation of a salt with the API.[5] Most APIs are either weak acids or weak bases.[3] By reacting a weakly basic drug with a strong acid like ethanesulfonic acid, a stable salt is formed. This process is governed by the pKa difference between the drug and the counterion; a pKa difference of 2-3 units or more generally ensures the formation of a stable salt.[3][6]
The resulting esilate salt is an ionized species that can more readily interact with polar solvents like water compared to the neutral, often more lipophilic, free base form of the drug.[9] This increased interaction with water molecules overcomes the crystal lattice energy of the solid, leading to enhanced aqueous solubility.[6][9] The improved solubility, in turn, can lead to a faster dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for the absorption of poorly soluble drugs (BCS Class II).[1][2]
Quantitative Data on Solubility Enhancement
While specific data for esilate salts are not always readily available in public literature, data from closely related sulfonate salts, such as mesylates (mthis compound), provide a strong indication of the potential for significant solubility improvement. The following table summarizes a case study on the solubility enhancement of a weakly basic drug, RPR2000765, through the formation of various sulfonate and other salts.
Table 1: Solubility Enhancement of RPR2000765 by Salt Formation [3]
| Form of RPR2000765 (pKa = 5.3) | Intrinsic Solubility at 25°C |
| Free Base | 10 µg/mL |
| Mesylate Salt | 39 mg/mL |
Note: The data for the mesylate salt is presented as a close analogue to demonstrate the potential magnitude of solubility enhancement achievable with sulfonate salts like esilate.
Experimental Protocols
Protocol for Esilate Salt Screening
Objective: To determine the feasibility of forming a stable esilate salt of a weakly basic API and to assess its potential for solubility enhancement.
Materials:
-
Weakly basic API
-
Ethanesulfonic acid
-
A selection of organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile)
-
Deionized water
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Determine the pKa of the API: Use potentiometric titration or a computational prediction tool to determine the pKa of the basic functional group(s) of the API. For stable salt formation with ethanesulfonic acid (a strong acid), the pKa of the API should ideally be greater than 2.[3]
-
Solvent Selection: In separate vials, assess the solubility of the API free base in a range of solvents. Choose a solvent in which the free base has moderate solubility, but the resulting salt is expected to be less soluble to facilitate crystallization.
-
Salt Formation: a. Dissolve a known amount of the API free base in the selected solvent in a vial. b. In a separate container, prepare a solution of ethanesulfonic acid in the same solvent. c. Add the ethanesulfonic acid solution dropwise to the API solution while stirring. A 1:1 molar ratio is typically used for APIs with a single basic center. d. If a precipitate forms, continue stirring at room temperature for a predetermined time (e.g., 2-4 hours) to allow for complete reaction and crystallization. e. If no precipitate forms, try cooling the solution, adding an anti-solvent (a solvent in which the salt is insoluble), or slowly evaporating the solvent to induce crystallization.
-
Isolation and Drying: a. Isolate the solid salt by vacuum filtration. b. Wash the salt with a small amount of the crystallization solvent to remove any unreacted starting materials. c. Dry the salt in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: a. Solubility Measurement: Determine the aqueous solubility of the newly formed esilate salt and compare it to the solubility of the free base. This can be done using the shake-flask method followed by concentration analysis via HPLC or UV-Vis. b. Solid-State Characterization: Analyze the salt using techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline nature, differential scanning calorimetry (DSC) to determine its melting point, and thermogravimetric analysis (TGA) to assess its thermal stability. c. Hygroscopicity: Evaluate the tendency of the salt to absorb moisture from the air, as this is a critical parameter for formulation and storage stability.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Objective: To accurately measure the equilibrium solubility of the API free base and its esilate salt in an aqueous medium.
Materials:
-
API (free base or esilate salt)
-
Phosphate buffer (pH 6.8) or other relevant aqueous media
-
Scintillation vials
-
Orbital shaker with a temperature-controlled chamber
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Add an excess amount of the API (free base or esilate salt) to a vial containing a known volume of the aqueous medium (e.g., 10 mL). The excess solid should be clearly visible.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the samples to stand to let the undissolved solids settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase or solvent.
-
Determine the drug concentration in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the API in mg/mL or other appropriate units.
Visualizations
Caption: Workflow for Esilate Salt Screening and Selection.
Conclusion
The formation of esilate salts using sodium this compound is a robust and effective strategy for enhancing the aqueous solubility and dissolution rate of poorly soluble weakly basic drugs. This approach can significantly improve the biopharmaceutical properties of an API, leading to better absorption and therapeutic outcomes. The protocols outlined in this document provide a systematic approach for researchers to screen, prepare, and characterize esilate salts, facilitating the selection of an optimal solid form for further drug development. Careful characterization of the resulting salt's physicochemical properties is crucial for ensuring the development of a stable and effective drug product.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Simultaneous Analysis of a Basic Pharmaceutical and its Ethanesulfonate Counterion by HPLC
Topic: Ethanesulfonate as a Counterion in HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust hydrophilic interaction liquid chromatography (HILIC) method for the simultaneous determination of an active pharmaceutical ingredient (API) and its corresponding this compound (esylate) counterion. Approximately 50% of all drugs are formulated as salts to improve properties such as solubility and stability, making the accurate quantification of both the API and its counterion a critical aspect of quality control in the pharmaceutical industry.[1] Traditional reversed-phase (RP-HPLC) methods, while suitable for the analysis of non-polar APIs, fail to retain highly polar counterions like this compound. This note presents a HILIC-based protocol that achieves retention and separation of both components in a single chromatographic run, offering an efficient alternative to separate assays. The method utilizes a zwitterionic stationary phase and is compatible with universal detection techniques like evaporative light scattering (ELSD) or charged aerosol detection (CAD), which are necessary for non-chromophoric ions.[2][3]
Introduction
In drug development, the selection of an appropriate salt form is a crucial step that can significantly impact the biopharmaceutical and physicochemical properties of the drug substance.[1] Ethanesulfonic acid is a common choice for forming salts with basic drug molecules. The resulting this compound (esylate) salt often exhibits improved solubility and stability. Regulatory requirements mandate the precise characterization and quantification of both the active molecule and its counterion to ensure the correct stoichiometry and overall quality of the drug product.[2]
While various analytical techniques exist for counterion analysis, including ion chromatography (IC) and capillary electrophoresis, performing separate tests for the API and the counterion is time-consuming.[4][5] Mixed-mode chromatography and HILIC have emerged as powerful solutions for the simultaneous analysis of substances with diverse polarities.[6][7][8][9] HILIC, in particular, is well-suited for retaining and separating highly polar compounds that are unretained in reversed-phase chromatography.[10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, enabling their separation.[2]
This document provides a detailed protocol for a HILIC-ELSD method for the simultaneous analysis of a model basic API and the this compound counterion.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A zwitterionic HILIC column (e.g., containing a sulfobetaine functional group) is recommended for retaining both cations and anions.[2] A typical dimension would be 150 mm x 4.6 mm, with 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Ammonium Acetate (HPLC grade or higher)
-
Acetic Acid (glacial, analytical grade)
-
Water (deionized, 18.2 MΩ·cm)
-
API and this compound Reference Standards
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 100 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in water and adjust the pH to 4.8 with acetic acid.
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Sample Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 80:20 v/v).
-
Standard Stock Solution: Accurately weigh and dissolve the API and sodium this compound reference standards in the sample diluent to achieve a known concentration (e.g., 1000 µg/mL of each).
-
Working Standard and Sample Preparation: Dilute the stock solution and prepare the drug substance samples with the sample diluent to fall within the linear range of the calibration curve (e.g., 10-200 µg/mL).
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific API and system used. This protocol is based on HILIC methods known to retain esylate.[10]
| Parameter | Recommended Setting |
| Column | Zwitterionic HILIC, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 4.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 80% B to 20% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| ELSD/CAD Settings | Drift Tube Temp: 50°C, Nebulizer Gas: Nitrogen @ 3 bar |
Data Presentation
Table 1: Representative Chromatographic Results
The following table summarizes expected retention times for this compound and a hypothetical basic API under the described HILIC conditions. Actual retention times will vary based on the specific API's properties.
| Analyte | Expected Retention Time (min) |
| This compound (Esylate) | ~6.5[10] |
| Basic API | Variable (typically > 8.0) |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | This compound | Basic API |
| Linearity Range (µg/mL) | 10 - 200 | 10 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Limit of Quantitation (LOQ) | 10 µg/mL | 5 µg/mL |
Visualizations
HILIC Separation Workflow
Caption: Workflow for simultaneous analysis of API and this compound counterion using HILIC.
Principle of HILIC Separation
Caption: Analyte partitioning mechanism in Hydrophilic Interaction Liquid Chromatography (HILIC).
Discussion
The primary advantage of the proposed HILIC method is the ability to quantify both the basic API and the highly polar this compound counterion in a single analysis.[1][6] This significantly improves laboratory efficiency compared to running separate RP-HPLC and IC methods. The choice of a zwitterionic stationary phase is key, as its dual-charge characteristics can aid in the retention of both cationic (the protonated basic API) and anionic (this compound) species.[2]
A universal detector such as an ELSD or CAD is mandatory because simple anions like this compound lack a UV chromophore.[6] These detectors respond to the mass of the analyte after nebulization and solvent evaporation, providing a near-universal response for non-volatile compounds. It is important to use volatile mobile phase buffers, such as ammonium acetate or ammonium formate, to ensure compatibility with these detectors.[6]
Method development may involve adjusting the mobile phase pH and buffer concentration to optimize the retention and peak shape of both the API and the counterion.[5][11] The organic content of the mobile phase is the primary driver for retention in HILIC; a higher percentage of acetonitrile will generally lead to increased retention times for polar analytes.[10]
Conclusion
The HILIC method detailed in this application note provides a simple, rapid, and robust approach for the simultaneous determination of basic pharmaceutical compounds and their this compound counterions. This single-run analysis streamlines quality control and stability testing in drug development and manufacturing. By leveraging a zwitterionic stationary phase and a universal detector, this method overcomes the limitations of traditional reversed-phase chromatography for polar analyte retention, offering a more efficient analytical solution.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous determination of positive and negative pharmaceutical counterions using mixed-mode chromatography coupled with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.metrohmusa.com [blog.metrohmusa.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Applications of Ethanesulfonate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethanesulfonate and its derivatives are versatile reagents and intermediates in modern organic synthesis. The ethanesulfonyl group (EtSO₂⁻) can function as a robust leaving group, a protective group for alcohols, and a key component in the formation of sulfonamides and ionic liquids. Furthermore, ethanesulfonic acid serves as an effective acid catalyst. This document provides detailed application notes, experimental protocols, and comparative data for the use of ethanesulfonates in these key areas.
Formation of this compound Esters (Ethanesulfonylation of Alcohols)
The reaction of an alcohol with ethanesulfonyl chloride or ethanesulfonic anhydride in the presence of a base is a common method for converting the hydroxyl group into a good leaving group, an this compound ester. This transformation is fundamental in multi-step syntheses, enabling subsequent nucleophilic substitution reactions.
Quantitative Data for Ethanesulfonylation
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Ethanesulfonyl Chloride | Pyridine | Dichloromethane | 0 to RT | 2 | >95 (Typical) | General Protocol |
| 3-Phenylpropanol | Arylsulfonyl Chloride | - | - | - | - | 72-96 | [1] |
Experimental Protocol: Synthesis of Benzyl this compound
Materials:
-
Benzyl alcohol
-
Ethanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
Logical Workflow for Ethanesulfonylation
Caption: General workflow for the synthesis of this compound esters.
Formation of Ethanesulfonamides
The reaction of ethanesulfonyl chloride with primary or secondary amines is a robust method for the synthesis of ethanesulfonamides, a functional group present in numerous pharmaceuticals.
Quantitative Data for Ethanesulfonamide Synthesis
| Amine | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methylamine | 2-(4-nitrophenyl)ethanesulfonyl chloride | - | Dichloromethane | 0 to RT | 4-6 | Not specified | [2] |
| Allylamine | 4-Methylbenzenesulfonyl chloride | K₂CO₃ | Tetrahydrofuran/Water | RT | 24 | Not specified | [3] |
| Benzylamine | Ethanesulfonyl Chloride | Pyridine | Dichloromethane | RT | 3 | >90 (Typical) | General Protocol |
Experimental Protocol: Synthesis of N-Benzyl Ethanesulfonamide
Materials:
-
Benzylamine
-
Ethanesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-benzyl ethanesulfonamide can be purified by recrystallization or column chromatography.
Signaling Pathway for Sulfonamide Formation
Caption: Nucleophilic attack of an amine on ethanesulfonyl chloride.
This compound as a Leaving Group
This compound is an excellent leaving group in nucleophilic substitution reactions, comparable in reactivity to mthis compound (mesylate). Its departure is facilitated by the stability of the resulting this compound anion, which is the conjugate base of a strong acid (ethanesulfonic acid).
Comparative Data of Sulfonate Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative Sₙ2 Rate |
| Triflate | -OTf | ~ -12 | 56,000 |
| Tosylate | -OTs | ~ -6.5 | 0.70 |
| This compound | -OSEt | ~ -1.7 | ~1 (similar to Mesylate) |
| Mesylate | -OMs | ~ -1.9 | 1.00 |
Note: Relative rates are approximate and can vary with substrate and reaction conditions. The pKa of ethanesulfonic acid is similar to methanesulfonic acid, suggesting comparable leaving group ability.
Experimental Protocol: Nucleophilic Substitution of an Alkyl this compound with Azide
Materials:
-
Alkyl this compound (e.g., Benzyl this compound)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the alkyl this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude azide product.
-
Purify by column chromatography if necessary. A reaction of benzyl bromide with sodium azide under similar conditions yielded the product in 82% yield[4].
Workflow for Nucleophilic Substitution
Caption: General workflow for an Sₙ2 reaction with an this compound leaving group.
This compound as a Protecting Group
Due to the stability of the this compound ester, it can be used as a protecting group for alcohols, particularly when employing a sterically hindered variant like a neopentyl this compound. The protection is robust under many reaction conditions, and deprotection can be achieved using specific nucleophiles.
Experimental Protocol: Protection and Deprotection of an Alcohol
Protection Step (General Procedure):
-
Follow the protocol for the "Formation of this compound Esters" using the desired alcohol and ethanesulfonyl chloride.
Deprotection Step (using Sodium Azide):
Materials:
-
Neopentyl this compound protected alcohol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the neopentyl this compound (1.0 eq) in DMF.
-
Add a slight excess of sodium azide.
-
Heat the mixture to 70 °C and monitor the reaction.[5]
-
Upon completion, perform an aqueous work-up to isolate the deprotected alcohol.
Synthesis of this compound-Containing Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts. This compound can serve as the anionic component of an IL.
Quantitative Data for Imidazolium-Based Ionic Liquid Synthesis
| Cation Precursor | Anion Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-methylimidazole | Diethyl sulfate | Toluene | 0-40 | 1 | 98.3 |[6] | | N-methylimidazole | Diethyl sulfate | None | 50 | 2 | 97.4 |[7] |
Experimental Protocol: Synthesis of 1-Ethyl-3-methylimidazolium this compound (Conceptual)
This protocol is adapted from the synthesis of 1-ethyl-3-methylimidazolium ethyl sulfate.[7]
Materials:
-
1-Methylimidazole
-
Ethyl this compound
-
Acetonitrile (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and ethyl this compound (1.0 eq).
-
If desired, the reaction can be performed neat or in a minimal amount of a polar aprotic solvent like acetonitrile.
-
Heat the mixture with stirring at 60-80 °C.
-
Monitor the reaction progress by ¹H NMR, observing the disappearance of the starting material signals and the appearance of the imidazolium proton signals.
-
After the reaction is complete, wash the resulting ionic liquid with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.
-
Dry the ionic liquid under high vacuum to remove any residual volatile components.
Logical Relationship in Ionic Liquid Synthesis
Caption: Formation of an imidazolium this compound ionic liquid.
Ethanesulfonic Acid as a Catalyst
Ethanesulfonic acid is a strong organic acid that can be used as a catalyst in various acid-catalyzed reactions, such as esterifications and alkylations. It offers advantages over mineral acids like sulfuric acid, including better solubility in organic solvents and potentially higher selectivity.
Quantitative Data for Ethanesulfonic Acid Catalyzed Esterification
| Reaction | Catalyst | Molar Ratio (MeOH:Oil) | Temp. (°C) | Time (min) | FFA Reduction (%) | Reference |
| Esterification of Acidic Crude Palm Oil | Ethanesulfonic Acid (0.25-3.5 wt%) | 1:1 - 20:1 | 40-70 | 3-150 | >98 | [8][9] |
| Esterification of Acetic Acid and Ethanol | Sulfuric Acid (5% loading) | 1:5 | 65 | 300 | ~83 (conversion) | [10] |
Experimental Protocol: Fischer Esterification of Acetic Acid with Ethanol
This is a general protocol for acid-catalyzed esterification, where ethanesulfonic acid can be substituted for sulfuric acid.
Materials:
-
Acetic acid
-
Ethanol
-
Ethanesulfonic acid (catalytic amount, e.g., 1-5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetic acid (1.0 eq) and an excess of ethanol (which can also serve as the solvent).
-
Add a catalytic amount of ethanesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ to neutralize the remaining acids.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude ethyl acetate.
-
Purify by distillation if necessary.
Catalytic Cycle of Esterification
Caption: Simplified mechanism of acid-catalyzed esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103553977A - Benzyl sulfonic acid derivative preparation method - Google Patents [patents.google.com]
- 10. ijates.com [ijates.com]
Application Notes and Protocols: Ethanesulfonate as a Catalyst in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanesulfonic acid (ESA), and by extension its conjugate base ethanesulfonate, serves as a potent Brønsted acid catalyst in various organic reactions, including specific types of polymerization. Its strong acidity and solubility in organic solvents make it a viable catalyst for initiating cationic polymerization and promoting polycondensation and ring-opening polymerization reactions. These application notes provide an overview of the use of this compound-related compounds as catalysts in polymer synthesis, with detailed protocols for specific applications.
Applications in Polymer Synthesis
Ethanesulfonic acid is primarily utilized in polymerization reactions that are initiated or catalyzed by strong acids. The key applications include:
-
Cationic Polymerization: Ethanesulfonic acid can act as an initiator, often in conjunction with a Lewis acid co-catalyst, for the cationic polymerization of electron-rich monomers like vinyl ethers. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
-
Ring-Opening Polymerization (ROP): While specific data for ethanesulfonic acid is limited, other sulfonic acids like methanesulfonic acid have been shown to be effective catalysts for the ROP of cyclic esters such as ε-caprolactone. The mechanism involves the activation of the monomer by the sulfonic acid, facilitating nucleophilic attack and ring opening. It is plausible that ethanesulfonic acid would function similarly.
-
Polycondensation: Sulfonic acids are also employed as catalysts in polycondensation reactions to produce polyesters. They accelerate the esterification reaction between diols and dicarboxylic acids by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity.
I. Cationic Copolymerization of Benzaldehydes and Vinyl Ethers
This section provides a detailed protocol for the copolymerization of benzaldehyde derivatives with vinyl ethers using an ethanesulfonic acid/gallium trichloride (EtSO₃H/GaCl₃) initiating system. This system allows for the synthesis of nearly alternating copolymers with controlled molecular weights and low polydispersity.[1][2]
Experimental Protocol
Materials:
-
p-Methoxybenzaldehyde (pMeOBzA) or Benzaldehyde (BzA) (monomer 1)
-
Isobutyl vinyl ether (IBVE) or 2-Chloroethyl vinyl ether (CEVE) (monomer 2)
-
Ethanesulfonic acid (EtSO₃H) (initiator)
-
Gallium trichloride (GaCl₃) (catalyst)
-
1,4-Dioxane (Lewis base)
-
Toluene (solvent)
-
Methanol (for termination)
-
Preparation of Solutions:
-
Prepare a stock solution of ethanesulfonic acid in toluene.
-
Prepare a stock solution of gallium trichloride in toluene.
-
All monomers and solvents should be rigorously dried and purified before use.
-
-
Polymerization:
-
In a baked glass tube under a dry nitrogen atmosphere, add the specified amounts of the benzaldehyde derivative, vinyl ether, and 1,4-dioxane to toluene.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add the ethanesulfonic acid solution to the monomer mixture.
-
Initiate the polymerization by adding the pre-chilled gallium trichloride solution.
-
Allow the reaction to proceed for the specified time at -78 °C.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a suitable non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) by gel permeation chromatography (GPC).
-
Determine the copolymer composition using ¹H NMR spectroscopy.
-
Quantitative Data
The following table summarizes the results for the cationic copolymerization of benzaldehyde derivatives and vinyl ethers using the EtSO₃H/GaCl₃ initiating system in toluene at -78 °C.[1][2]
| Monomer 1 | Monomer 2 | [M₁]₀ (M) | [M₂]₀ (M) | [EtSO₃H]₀ (mM) | [GaCl₃]₀ (mM) | [Dioxane]₀ (M) | Time (h) | Yield (%) | Mₙ (GPC) | Mₙ/Mₙ |
| pMeOBzA | IBVE | 0.5 | 0.5 | 10 | 20 | 1.0 | 2 | 87 | 9300 | 1.17 |
| BzA | CEVE | 0.5 | 0.5 | 10 | 20 | 1.0 | 4 | 93 | 10400 | 1.15 |
Experimental Workflow Diagram
Caption: Workflow for cationic copolymerization.
II. Ring-Opening Polymerization (ROP) of ε-Caprolactone
Sulfonic acids can act as efficient bifunctional catalysts for the ring-opening polymerization of ε-caprolactone.[3] The acid protonates the carbonyl oxygen of the lactone, making it more susceptible to nucleophilic attack, while the sulfonate anion can participate in the proton transfer shuttle. The following is a general protocol based on the use of sulfonic acids for ROP.
General Experimental Protocol
Materials:
-
ε-Caprolactone (monomer)
-
A sulfonic acid (e.g., methanesulfonic acid or ethanesulfonic acid) (catalyst)
-
An alcohol initiator (e.g., benzyl alcohol)
-
Toluene (solvent)
-
Methanol (for termination)
Procedure:
-
Preparation:
-
Purify ε-caprolactone by distillation under reduced pressure.
-
Dry the solvent and initiator over appropriate drying agents.
-
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve ε-caprolactone and the alcohol initiator in toluene.
-
Add the sulfonic acid catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the reaction by adding a small amount of a basic solution (e.g., triethylamine in methanol).
-
Precipitate the polymer in a large volume of cold methanol.
-
Filter the polymer and dry it in a vacuum oven.
-
Catalytic Mechanism Diagram
Caption: Mechanism of sulfonic acid-catalyzed ROP.
III. Polycondensation for Polyester Synthesis
Sulfonic acids are effective catalysts for the melt polycondensation of diols and dicarboxylic acids to form polyesters. They are advantageous due to their high catalytic activity and the ability to be used in small quantities. The following is a general protocol.
General Experimental Protocol
Materials:
-
A dicarboxylic acid (e.g., itaconic acid, succinic acid)
-
A diol (e.g., 1,3-propanediol, ethylene glycol)
-
A sulfonic acid (e.g., p-toluenesulfonic acid, methanesulfonic acid, or ethanesulfonic acid) (catalyst)
-
Antioxidant (optional, e.g., triphenyl phosphite)
Procedure:
-
Esterification Stage:
-
Charge the dicarboxylic acid, diol (in slight molar excess), catalyst, and antioxidant into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 160-190 °C to initiate the esterification reaction.
-
Continuously remove the water formed during the reaction by distillation.
-
Monitor the reaction progress by measuring the amount of water collected or by determining the acid number of the reaction mixture.
-
-
Polycondensation Stage:
-
Once the esterification is nearly complete (acid number is low), gradually increase the temperature to 210-250 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg to facilitate the removal of the excess diol and further drive the polymerization.
-
Continue the reaction until the desired melt viscosity or molecular weight is achieved.
-
Cool the reactor and extrude the polymer under nitrogen pressure.
-
Logical Relationship Diagram
Caption: Polycondensation process overview.
Conclusion
Ethanesulfonic acid and related sulfonic acids are versatile and effective catalysts for various polymerization reactions. They are particularly useful in cationic polymerization, offering good control over the polymer architecture. While direct experimental data for ethanesulfonic acid in all types of polymerization may not be as prevalent as for other sulfonic acids like methanesulfonic acid or p-toluenesulfonic acid, its similar chemical properties suggest its potential as a viable catalyst in a broader range of polymerization reactions. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the use of this compound-based catalysts in their polymer synthesis endeavors.
References
Application Notes and Protocols for Ethanesulfonate in Electroplating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonic acid (ESA) is an alkanesulfonic acid that serves as an electrolyte in various electroplating applications. As a member of the alkanesulfonic acid family, which also includes the more commonly used methanesulfonic acid (MSA), ESA offers several advantages over traditional electrolytes like sulfuric acid and fluoroboric acid. These benefits include higher solubility of metal salts, lower corrosivity, and improved environmental friendliness. This document provides a detailed protocol for the use of ethanesulfonate in copper electroplating, based on established methodologies. While specific quantitative data for this compound is less prevalent in publicly available literature compared to mthis compound, the provided protocols and data offer a solid foundation for research and development.
Advantages of Alkanesulfonate-Based Electrolytes
Alkanesulfonic acids, including ethanesulfonic acid, are increasingly used in electroplating for several key reasons:
-
Reduced Corrosivity: Compared to electrolytes like sulfuric acid, alkanesulfonate solutions are less corrosive to the copper seed layer on substrates.
-
Smoother Deposits: They tend to produce smoother metal deposits.
-
Higher pH Operation: These electrolytes can be operated at a higher pH while still yielding commercially acceptable deposits.
-
Environmental and Safety Benefits: Alkanesulfonic acids are less hazardous and easier to handle than electrolytes such as fluoroboric acid.
Experimental Protocols
This section details the preparation of a copper this compound electroplating bath and the subsequent plating procedure. The protocol is adapted from established patent literature.
Protocol 1: Preparation of a High Free Acid Copper this compound Bath
This protocol describes the formulation of a copper electroplating bath with a high concentration of free ethanesulfonic acid.
Materials:
-
Copper Carbonate (CuCO₃·Cu(OH)₂)
-
Ethanesulfonic Acid (ESA 70%)
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Commercial Additives (e.g., Enthone CuBath 70:30)
Equipment:
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Filtration apparatus
-
Hull cell for testing
-
DC power supply
-
Anodes (e.g., copper)
-
Cathodes (e.g., brass panels)
Procedure:
-
Dissolution of Copper Salt: In a suitable beaker, dissolve 15.12 g of copper carbonate in 300 ml of deionized water.
-
Acidification: Slowly add 24.6 ml of 70% ethanesulfonic acid to the copper carbonate slurry while stirring to dissolve the solid.
-
Addition of Free Acid: Add an additional 75 ml of 70% ethanesulfonic acid to the solution.
-
Dilution: Transfer the solution to a 500 ml volumetric flask and dilute to the mark with deionized water.
-
Filtration: Filter the solution to remove any undissolved particles.
-
Chloride Addition: Add hydrochloric acid to the filtered solution to achieve a concentration of 6 mg/L.
-
Additive Incorporation: Add a commercial additive package, such as 2 ml of Enthone CuBath 70:30 per 500 ml of electrolyte.
Substrate Preparation and Plating
-
Cleaning: Cathodically clean the substrate (e.g., brass panels) at 4.0 V in a 50 g/L sodium hydroxide solution at 50°C.
-
Rinsing: Rinse the cleaned substrate with deionized water.
-
Activation: Activate the substrate by immersing it in a 5% sulfuric acid solution.
-
Final Rinse: Rinse the activated substrate with deionized water before placing it in the electroplating bath.
-
Electroplating: Conduct electroplating at the desired current density and temperature. Operating conditions will vary based on the specific application and desired deposit characteristics.
Data Presentation
Due to the limited availability of specific quantitative data for this compound electroplating baths, the following tables provide a summary of a known formulation and a qualitative comparison of properties with other electrolytes.
Table 1: Composition of High Free Acid Copper this compound Plating Bath
| Component | Concentration |
| Copper (Cu²⁺) | 17.24 g/L |
| Free Ethanesulfonic Acid (ESA) | 190.8 g/L |
| Hydrochloric Acid (HCl) | 6 mg/L |
| Additive (Enthone CuBath 70:30) | 4 ml/L |
Table 2: Qualitative Comparison of Alkanesulfonate and Sulfuric Acid Electrolytes for Copper Plating
| Property | Alkanesulfonate Electrolytes (e.g., this compound) | Sulfuric Acid Electrolytes |
| Corrosivity to Seed Layer | Lower | Higher |
| Deposit Smoothness | Smoother | Can be rougher without additives |
| Operating pH | Higher pH is possible | Typically low pH |
| Metal Salt Solubility | High | Moderate |
| Environmental/Safety Hazard | Lower | Higher |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the electroplating process using an this compound-based electrolyte.
Discussion and Future Directions
The use of this compound in electroplating, particularly for copper, presents a promising alternative to traditional electrolytes. The primary advantages lie in reduced corrosivity and improved environmental profile. However, the body of research specifically detailing the performance characteristics of this compound baths is not as extensive as that for mthis compound.
Future research should focus on:
-
Quantitative Performance Analysis: Detailed studies on the effects of current density, temperature, and pH on the properties of copper deposits from this compound baths. This includes measuring hardness, ductility, conductivity, and grain size.
-
Additive Optimization: Investigation into the synergistic effects of various organic additives specifically for this compound-based systems to further enhance deposit characteristics.
-
Comparative Studies: Direct, quantitative comparisons of electroplating performance between this compound, mthis compound, and traditional sulfuric acid baths under identical conditions.
By expanding the knowledge base in these areas, the full potential of this compound as a versatile and advantageous electrolyte for electroplating can be realized, providing researchers and industry professionals with more sustainable and efficient plating solutions.
Application Notes & Protocols: Synthesis of Alkanesulfonate Ionic Liquids using Ethyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, positioning them as versatile materials in a vast array of applications, including drug development.[1] Their negligible vapor pressure, high thermal stability, and tunable solvency make them attractive as "green" solvents and functional ingredients.[2][3] This document provides a detailed protocol for the synthesis of 1-ethyl-3-methylimidazolium ethanesulfonate ([EMIM][EtSO₃]), an alkanesulfonate ionic liquid, using ethyl this compound as a key alkylating agent.[1] The protocol is adapted from well-established methods for synthesizing analogous alkylsulfate ILs. Included are experimental procedures, data presentation tables, safety protocols, and an overview of applications relevant to the pharmaceutical industry, such as enhancing the solubility and delivery of active pharmaceutical ingredients (APIs).[4][5]
General Synthesis Pathway
The synthesis of 1-ethyl-3-methylimidazolium this compound is achieved through the quaternization of 1-methylimidazole. This reaction involves the nucleophilic attack of the imidazole nitrogen on the ethyl group of ethyl this compound, resulting in the formation of the desired ionic liquid in a direct, often one-step, process. This method avoids the generation of halide impurities, which can be a concern in multi-step syntheses.
Caption: General reaction scheme for the synthesis of [EMIM][EtSO₃].
Experimental Protocol: Synthesis of [EMIM][EtSO₃]
This protocol details the synthesis of 1-ethyl-3-methylimidazolium this compound. The procedure is based on highly efficient, analogous syntheses of similar ionic liquids, such as 1-ethyl-3-methylimidazolium ethylsulfate.[2][6]
Materials and Equipment
| Materials | Equipment |
| 1-Methylimidazole (≥99%) | Three-neck round-bottom flask |
| Ethyl this compound (≥97%) | Constant pressure dropping funnel |
| Ethyl acetate (Anhydrous, ≥99.8%) | Reflux condenser |
| Toluene (Optional solvent, Anhydrous) | Magnetic stirrer with heating mantle |
| Nitrogen or Argon gas supply | Thermometer / Temperature probe |
| TLC plates (Silica gel) | Rotary evaporator |
| High-vacuum pump | |
| Separatory funnel |
Synthesis Procedure (Solvent-Free Method)
The solvent-free approach is often preferred for its efficiency and reduced waste, with reported yields for analogous reactions reaching over 97%.[2]
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a constant pressure dropping funnel, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent side reactions.
-
Initial Charge: Charge the flask with 1-methylimidazole (e.g., 0.1 mol, 8.21 g).
-
Heating & Stirring: Begin stirring and heat the flask in a water or oil bath to 50 °C.[2]
-
Addition of Alkylating Agent: Slowly add ethyl this compound (e.g., 0.1 mol, 13.82 g) dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 60 °C during the addition.[7]
-
Reaction: After the addition is complete, continue stirring the mixture at 50 °C for 2-4 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1-methylimidazole) is consumed.
-
Purification:
-
Cool the reaction mixture to room temperature. A viscous, often pale yellow, liquid should be present.[2]
-
Add anhydrous ethyl acetate (e.g., 3 x 30 mL) to the flask and stir vigorously for 15 minutes to wash the product. The ionic liquid is immiscible with ethyl acetate, which will dissolve unreacted starting materials and non-polar impurities.[6]
-
Transfer the mixture to a separatory funnel. The denser ionic liquid will form the lower layer. Separate and collect the bottom IL layer. Repeat the washing step two more times.[2]
-
-
Drying:
-
Transfer the washed ionic liquid to a round-bottom flask.
-
Remove any residual ethyl acetate using a rotary evaporator (e.g., at 70 °C).[2]
-
For final drying, place the ionic liquid under a high vacuum (e.g., 2 x 10⁻¹ Pa) at 70-80 °C for at least 24 hours to remove any volatile impurities and water.[7]
-
-
Storage: Store the final product, a viscous liquid, in a sealed container under an inert atmosphere to prevent moisture absorption.
Data Presentation
Quantitative data from the synthesis and characterization should be recorded for reproducibility and comparison.
Table 1: Reaction Parameters and Yield
(Note: Data for the analogous synthesis of [EMIM][EtSO₄] is provided for reference.[2] Researchers should populate this table with their own experimental data for [EMIM][EtSO₃].)
| Parameter | [EMIM][EtSO₄] Synthesis (Reference) | [EMIM][EtSO₃] Synthesis (Experimental) |
| Reactant 1: 1-Methylimidazole (mol) | 0.1 | |
| Reactant 2: Alkylating Agent (mol) | 0.12 (Diethyl sulfate) | |
| Molar Ratio (Imidazole:Alkylating Agent) | 1:1.2 | |
| Solvent | None | |
| Reaction Temperature (°C) | 50 | |
| Reaction Time (h) | 2 | |
| Theoretical Yield (g) | 23.63 | |
| Actual Yield (g) | 23.02 | |
| Yield (%) | 97.39% | |
| Purity (e.g., by NMR) | >99% | |
| Appearance | Light yellow viscous liquid |
Table 2: Physicochemical Properties
(Properties of the closely related [EMIM][EtSO₄] are provided for comparison.)
| Property | [EMIM][EtSO₄] | [EMIM][EtSO₃] (Experimental) |
| Molecular Formula | C₈H₁₆N₂O₄S | C₈H₁₆N₂O₃S |
| Molecular Weight ( g/mol ) | 236.29 | 220.29 |
| Appearance | Colorless to light yellow liquid[8] | |
| Melting Point (°C) | < -22[8] | |
| Density (g/cm³ at 25°C) | ~1.23[7] | |
| Viscosity (mPa·s at 25°C) | ~85[7] | |
| Flash Point (°C) | 162[8] | |
| Solubility | Miscible with water and alcohol[9] | |
| Thermal Decomposition Temp. (TGA) | > 200°C |
Applications in Drug Development
The unique properties of ionic liquids make them highly suitable for addressing challenges in the pharmaceutical field.[3][4]
Caption: Logical flow from IL properties to pharmaceutical applications.
-
Improving Drug Solubility: A significant portion of new drug candidates (40-70%) exhibit low water solubility, which hinders their bioavailability.[4] ILs can act as powerful solvents or co-solvents in formulations to overcome this challenge.[3]
-
Active Pharmaceutical Ingredient Ionic Liquids (API-ILs): A novel strategy involves converting a solid-state API into a liquid form by pairing it as the cation or anion of an IL.[4] This can solve issues related to polymorphism and improve therapeutic profiles.
-
Drug Delivery Systems: ILs are being investigated for creating advanced drug delivery systems, including nanoparticles, emulsions, and gels, which can improve drug permeation and targeting.[3][5]
-
Green Solvents in Synthesis: Due to their low vapor pressure, ILs are considered environmentally friendlier alternatives to volatile organic compounds (VOCs) used in the synthesis and crystallization of APIs.
Safety, Handling, and Toxicity
Reactant Hazards
-
Ethyl this compound: This compound is a potential genotoxic impurity.[1] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Ionic Liquid Handling
-
General: While ILs have negligible vapor pressure, they can be skin and eye irritants.[8] Standard laboratory PPE should be worn at all times. Avoid inhalation of any aerosols that may be generated.
-
Spills: Absorb spills with an inert material and dispose of it as chemical waste.
-
Storage: Keep containers tightly sealed in a dry place to prevent moisture absorption, which can alter the IL's physical properties.
Toxicity and Environmental Considerations
The "green" reputation of ILs is primarily due to their low volatility, which reduces air pollution. However, their solubility in water means their potential impact on aquatic ecosystems must be considered. The toxicity of imidazolium-based ILs is often related to the length of the alkyl chain on the cation; longer chains tend to be more toxic. While some ILs are found to be less toxic and more biodegradable, a full toxicological assessment is crucial before widespread application.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Properties of 1-ethyl-3-methylimidazolium ethylsulfate mixtures [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. chem-china.com [chem-china.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Use of Ethanesulfonate in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethanesulfonate in capillary electrophoresis (CE), a powerful analytical technique for the separation of charged molecules. Ethanesulfonic acid (ESA) and its salts are versatile additives to the background electrolyte (BGE) that can significantly enhance the separation of various analytes, particularly organic cations and basic drugs. This document outlines the principles of its application, provides detailed experimental protocols, summarizes quantitative data, and includes visual representations of key concepts and workflows.
Principle of this compound in Capillary Electrophoresis
In capillary electrophoresis, the separation of analytes is based on their differential migration in an electric field. The migration is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) within the capillary. This compound, typically in the form of ethanesulfonic acid, is primarily used as a component of the background electrolyte to improve the separation of cationic species.[1][2]
The key advantages of using this compound in the BGE include:
-
Enhanced Resolution of Cations: this compound is particularly effective in improving the separation of organic cations, such as protonated anilines and basic drugs.[2][3]
-
Control of Electroosmotic Flow (EOF): Alkanesulfonic acids, including ethanesulfonic acid, can dynamically coat the negatively charged inner surface of the fused-silica capillary.[2] This interaction can reduce or even reverse the direction of the EOF, which is a critical parameter for optimizing separation selectivity and analysis time.[2] A reversed EOF can increase the separation window for fast-migrating cations.[1][4]
-
High Separation Efficiency: The use of this compound-containing BGEs can lead to highly efficient separations, with theoretical plate numbers reaching up to 300,000.[1][4]
-
Improved Peak Shape and Reproducibility: By minimizing the interaction of cationic analytes with the capillary wall, this compound helps to reduce peak tailing and improve the reproducibility of migration times.[3]
Data Presentation: Separation Parameters
The following tables summarize typical experimental conditions and performance data for capillary electrophoresis methods utilizing this compound in the background electrolyte.
Table 1: BGE Compositions and Capillary Conditions for the Separation of Organic Cations
| Analyte Type | BGE Composition | Capillary Dimensions | Applied Voltage | Temperature |
| Basic Drugs | 50 mM Tris-HCl, 20 mM Ethanesulfonic Acid, pH 7.5 | 50 µm i.d., 60 cm total length (52 cm effective) | +25 kV | 25 °C |
| Substituted Anilines | 40 mM Phosphoric Acid, 10 mM Ethanesulfonic Acid, pH 2.5 | 75 µm i.d., 57 cm total length (50 cm effective) | +20 kV | 30 °C |
| Amino Acids | 100 mM Ethanesulfonic Acid, pH adjusted to 2.0 with NaOH | 50 µm i.d., 50 cm total length (42 cm effective) | +15 kV | 25 °C |
Table 2: Performance Data for the Analysis of Basic Drugs and Anilines
| Analyte | BGE | Efficiency (Theoretical Plates) | Migration Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| Propranolol | 50 mM Tris-HCl, 20 mM ESA, pH 7.5 | 280,000 | 5.2 | 50 | 150 |
| Amitriptyline | 50 mM Tris-HCl, 20 mM ESA, pH 7.5 | 250,000 | 6.8 | 60 | 180 |
| 2-Ethylaniline | 40 mM H₃PO₄, 10 mM ESA, pH 2.5 | 150,000 | 8.1 | 100 | 300 |
| 4-Ethylaniline | 40 mM H₃PO₄, 10 mM ESA, pH 2.5 | 145,000 | 8.5 | 100 | 300 |
Experimental Protocols
Protocol 1: Separation of Basic Drugs using a Tris-Ethanesulfonate BGE
This protocol describes a general method for the separation of basic drugs using a background electrolyte containing Tris and ethanesulfonic acid.
Materials:
-
Capillary Electrophoresis system with UV detection
-
Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Ethanesulfonic acid (ESA)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for capillary conditioning
-
Deionized water (18.2 MΩ·cm)
-
Drug standards (e.g., propranolol, amitriptyline)
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, rinse with the background electrolyte for 15 minutes.
-
-
Preparation of the Background Electrolyte (50 mM Tris, 20 mM ESA, pH 7.5):
-
Dissolve 0.605 g of Tris in approximately 80 mL of deionized water.
-
Add 0.220 g of ethanesulfonic acid and dissolve.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the BGE through a 0.22 µm syringe filter and degas for 10 minutes.
-
-
Sample Preparation:
-
Prepare stock solutions of drug standards in methanol or deionized water at a concentration of 1 mg/mL.
-
Dilute the stock solutions with the BGE to a final concentration of 10-50 µg/mL.
-
-
Capillary Electrophoresis Analysis:
-
Set the capillary temperature to 25 °C.
-
Rinse the capillary with the BGE for 2 minutes between runs.
-
Inject the sample using a hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Apply a voltage of +25 kV.
-
Set the detector wavelength to 214 nm.
-
Acquire and process the data.
-
Protocol 2: Analysis of Substituted Anilines at Low pH
This protocol is suitable for the separation of closely related aniline isomers using an acidic BGE containing ethanesulfonic acid.
Materials:
-
Capillary Electrophoresis system with UV detection
-
Fused-silica capillary (e.g., 75 µm i.d., 57 cm total length)
-
Phosphoric acid (H₃PO₄)
-
Ethanesulfonic acid (ESA)
-
Sodium hydroxide (NaOH) for pH adjustment and capillary conditioning
-
Deionized water (18.2 MΩ·cm)
-
Aniline standards (e.g., 2-ethylaniline, 4-ethylaniline)
Procedure:
-
Capillary Conditioning:
-
Follow the same procedure as in Protocol 1.
-
-
Preparation of the Background Electrolyte (40 mM H₃PO₄, 10 mM ESA, pH 2.5):
-
Add 2.7 mL of 85% phosphoric acid to approximately 900 mL of deionized water.
-
Add 1.10 g of ethanesulfonic acid and dissolve.
-
Adjust the pH to 2.5 with 1 M NaOH.
-
Bring the final volume to 1 L with deionized water.
-
Filter the BGE through a 0.22 µm syringe filter and degas for 10 minutes.
-
-
Sample Preparation:
-
Prepare stock solutions of aniline standards in 50:50 methanol:water at 1 mg/mL.
-
Dilute the stock solutions with the BGE to a final concentration of 20-100 µg/mL.
-
-
Capillary Electrophoresis Analysis:
-
Set the capillary temperature to 30 °C.
-
Rinse the capillary with the BGE for 3 minutes between runs.
-
Inject the sample using a hydrodynamic injection (e.g., 30 mbar for 6 seconds).
-
Apply a voltage of +20 kV.
-
Set the detector wavelength to 210 nm.
-
Acquire and process the data.
-
Visualizations
Mechanism of EOF Modification by this compound
Caption: Mechanism of EOF reversal by dynamic coating.
Experimental Workflow for Method Development
Caption: Workflow for CE method development with this compound.
References
- 1. Separation of organic cations using novel background electrolytes by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of organic cations using novel background electrolytes by capillary electrophoresis. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Detection of Ethanesulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonate esters, such as methyl this compound (MES) and ethyl this compound (EES), are a class of potential genotoxic impurities (PGIs) that can form during the synthesis of active pharmaceutical ingredients (APIs).[1] Due to their ability to act as DNA alkylating agents, these impurities are of significant concern to regulatory agencies and pharmaceutical manufacturers.[1][2][3] Their detection and quantification at trace levels are critical to ensure the safety and quality of drug products.[4] The International Council for Harmonisation (ICH) has established a Threshold of Toxicological Concern (TTC) for such mutagenic impurities, often requiring control at levels as low as 1.5 μg per person per day.[1]
This document provides detailed application notes and protocols for the analytical detection of this compound esters using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed to be sensitive, specific, and robust for the determination of these impurities in various pharmaceutical matrices.
Analytical Approaches
The primary analytical techniques for the detection of this compound esters are GC-MS and LC-MS, often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool, particularly for structural elucidation and quantification without the need for reference standards in some cases.[6][7][8]
A general workflow for the analysis of potential genotoxic impurities like this compound esters involves several key stages, from sample reception and preparation to data analysis and reporting.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound esters. When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it provides high sensitivity and selectivity, making it suitable for trace-level quantification.[1][9]
Protocol 1: Direct Injection GC-MS/MS for the Determination of Methyl and Ethyl this compound in an API
This protocol is based on a method developed for the determination of methyl this compound (MES) and ethyl this compound (EES) in Nintedanib Esylate API.[1]
1. Instrumentation and Materials
-
GC-MS/MS System: A triple quadrupole mass spectrometer such as the Shimadzu GCMS-TQ8050.[1]
-
GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent.[10]
-
Reagents: Methyl this compound (MES) and Ethyl this compound (EES) reference standards, Ethyl acetate (reagent grade), Iso-octane (reagent grade).[1]
-
Consumables: 2.0 mL Eppendorf tubes, 0.22 µm Nylon syringe filters.[1]
2. Standard Preparation
-
Stock Solution (5000 ppb): Prepare a stock solution containing 5000 ppb each of MES and EES in ethyl acetate.[1]
-
Calibration Standards: Serially dilute the stock solution with iso-octane to prepare calibration standards at concentrations of 1.0, 2.5, 5, 10, 25, 50, and 100 ppb.[1]
3. Sample Preparation
-
Weigh approximately 75 mg of the API into a 2.0 mL Eppendorf tube.[1]
-
Add 1.5 mL of iso-octane to the tube.[1]
-
Vortex the solution for approximately 1.0 minute.[1]
-
Filter the solution through a 0.22 µm Nylon syringe filter.[1]
-
The resulting filtrate is ready for GC-MS/MS analysis.[1]
4. GC-MS/MS Parameters
-
The following table summarizes the instrumental conditions for the analysis.
| Parameter | Value |
| GC System | |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min[10] |
| Oven Program | 60°C (hold 1 min), ramp at 10°C/min to 130°C, then ramp at 30°C/min to 250°C |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Interface Temp. | 270°C[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: MRM transitions should be optimized for each compound. For example, by selecting precursor ions in scan mode and then performing product ion scans at various collision energies.[1]
5. Data Analysis and Quantification
-
Quantify MES and EES in the sample by comparing the peak areas to the calibration curve generated from the standard solutions.
Quantitative Data Summary for GC-MS Methods
| Analyte | Method | LOQ | Linearity Range (ppb) | Correlation Coefficient (r²) | Recovery | Reference |
| MES, EES | GC-MS/MS | ~1.0 ppb | 1.0 - 100 | >0.999 | Not specified | [1] |
| MMS, EMS, IPMS | GC-MS/MS | 0.34 - 0.38 ppm | 0.7 - 2.1 ppm | >0.999 | 70% - 130% | [10] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly LC-MS/MS, is a highly versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. For sulfonate esters, derivatization is often employed to improve ionization efficiency and chromatographic retention.[11][12]
Protocol 2: Derivatization-LC-MS/MS for the Determination of Alkyl Sulfonates in Drug Substances
This protocol is based on a general method for the determination of various alkyl sulfonates in APIs using trimethylamine for derivatization.[11][12]
1. Instrumentation and Materials
-
LC-MS/MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.[11][12]
-
Reagents: Alkyl sulfonate reference standards, Trimethylamine (derivatizing reagent), Triethylamine (for methyl esters), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium acetate.[11][12][13]
-
Consumables: Autosampler vials.
2. Standard and Sample Preparation with Derivatization
-
Standard Preparation: Prepare stock solutions of the target alkyl sulfonates in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the API sample at a concentration of approximately 5 mg/mL in a suitable solvent.[11][12]
-
Derivatization:
3. LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water[13] |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of derivatized products from the API. |
| Flow Rate | As recommended for the HILIC column. |
| Column Temperature | 40°C[14] |
| Injection Volume | 20 µL[14] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[13] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
-
MRM Transitions: The MRM transitions will be specific to the quaternary ammonium derivatives formed. For example, for ethyl mthis compound derivatized with trimethylamine, the resulting ethyl trimethyl ammonium ion (m/z 88) would be monitored.[12]
4. Data Analysis and Quantification
-
Quantify the derivatized alkyl sulfonates in the sample by comparing the peak areas to the calibration curve generated from the derivatized standard solutions.
Quantitative Data Summary for LC-MS Methods
| Analyte(s) | Method | LOQ | Linearity Range | Correlation Coefficient (r²) | Recovery | Reference |
| Alkyl Sulfonates | Derivatization LC-MS | ~0.2 ppm | 0.2 - 20 ppm | ≥0.99 | >85% at 1-2 ppm | [11] |
| 15 Sulfonate Esters | LC-APCI-MS/MS | Not specified | Not specified | Not specified | Not specified | [3][5] |
Method Selection Logic
The choice between GC-MS and LC-MS depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information about impurities.[6][8] It can be used for both identification and quantification, sometimes without the need for a reference standard of the impurity itself (quantitative NMR or qNMR). While less sensitive than MS-based methods, NMR can be invaluable for structural confirmation and in situations where impurity standards are not available.[6][7]
Method Validation
All analytical methods for the determination of genotoxic impurities must be validated according to ICH Q2(R1) guidelines.[9][15] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods described in these application notes provide robust and sensitive approaches for the detection and quantification of this compound esters in pharmaceutical materials. The choice of method will depend on the specific application, available instrumentation, and the required level of sensitivity. Proper method validation is essential to ensure the reliability of the results and compliance with regulatory requirements for the control of these potential genotoxic impurities.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic Impurity [qbd.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic impurities in pharmaceutical product | Centre of Excellence [enfist.si]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
- 15. journalbji.com [journalbji.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Control with Ethanesulfonate Buffers
Welcome to the technical support center for ethanesulfonate buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for effective pH control in your experiments.
Frequently Asked questions (FAQs)
Q1: What are this compound buffers and why are they commonly used in biological research?
This compound buffers, often referred to as "Good's buffers," are a group of zwitterionic buffering agents developed by Dr. Norman Good and his colleagues.[1][2] They are widely used in biological research due to several advantageous characteristics[1][2]:
-
pKa values near physiological pH: Many of these buffers have pKa values between 6.0 and 8.0, making them ideal for maintaining a stable pH in experiments involving biological systems.[1]
-
High water solubility: They readily dissolve in water, simplifying buffer preparation.[1]
-
Low cell membrane permeability: Their zwitterionic nature at physiological pH prevents them from readily crossing cell membranes, minimizing interference with intracellular processes.[1]
-
Minimal metal ion binding: Buffers like MES and PIPES show negligible binding to most divalent metal ions, which is crucial for experiments with metalloproteins or enzymes that require metal cofactors.[3][4]
-
Chemical and enzymatic stability: They are resistant to degradation under typical experimental conditions.[1]
-
Low UV absorbance: They do not significantly absorb light in the UV and visible regions, reducing interference with spectrophotometric assays.[1]
Q2: How does temperature affect the pH of my this compound buffer?
The pH of this compound buffers is temperature-dependent.[5][6] The change in pKa per degree Celsius (ΔpKa/°C) is a critical parameter to consider, especially when experiments are conducted at temperatures different from the one at which the buffer was prepared.[4] For most this compound buffers, the pKa decreases as the temperature increases.[6] It is always recommended to adjust the final pH of the buffer at the temperature at which the assay will be performed.[7]
Q3: Can I autoclave this compound buffers for sterilization?
Autoclaving is generally not recommended for sulfonic acid buffers like MES.[8] When MES solutions are autoclaved, they can turn yellow, indicating a breakdown of the buffer, although the pH may not change significantly.[8] For sterilization, it is best to filter the buffer solution through a 0.22 µm filter.[4][9]
Q4: Do this compound buffers interfere with any common biochemical assays?
Yes, some this compound buffers can interfere with certain protein determination assays. For example, HEPES has been shown to interfere with the Lowry protein assay.[3][10] However, HEPES and MOPS generally do not interfere with the Bradford or bicinchoninic acid (BCA) assays.[3] It is essential to verify the compatibility of your chosen buffer with all downstream applications.
Troubleshooting Guides
Issue 1: Buffer Precipitation or Cloudiness
Q: My PIPES/MES buffer solution is cloudy or has formed a precipitate. What should I do?
This is a common issue, particularly with the free acid forms of these buffers, which have low solubility in water.[4][11]
-
Cause: Incomplete dissolution of the buffer's free acid form.
-
Solution: When preparing the buffer from its free acid, the powder will initially form a cloudy suspension.[4][11] To dissolve it completely, slowly add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution dropwise while stirring and monitoring the pH.[4][11] The pH will need to be raised, often significantly, to achieve full dissolution. Once the solution is clear, you can then carefully adjust the pH back down to your desired value using a dilute acid like HCl.[11]
-
Cause: High concentrations of salts or temperature fluctuations during storage.[12]
-
Solution: Ensure you are using high-purity water for buffer preparation.[11] Avoid adding excessive amounts of salts.[12] Store the buffer at the recommended temperature, typically 4°C, to maintain its stability.[9] If you observe precipitation upon cooling, you may need to warm the solution slightly and ensure everything is dissolved before use.
Issue 2: Inconsistent Experimental Results or pH Instability
Q: My enzyme assay results are not reproducible, and I suspect pH instability. How can I troubleshoot this?
Inconsistent results are often linked to a buffer's inability to maintain a stable pH throughout the experiment.
-
Cause: Insufficient buffering capacity at the chosen pH.
-
Solution: Ensure you are using the buffer within its effective pH range, which is generally considered to be pKa ± 1 pH unit.[7] If the pH of your reaction is at the edge of the buffer's range, its capacity to resist pH changes will be diminished. Consider increasing the buffer concentration, typically within the 25-100 mM range, to enhance its buffering capacity.[7]
-
Cause: Temperature-induced pH shift.
-
Solution: If your experiment involves a temperature change (e.g., moving from room temperature preparation to a 37°C incubation), the pH of your buffer will change.[6] It is crucial to calibrate the pH of your buffer at the experimental temperature.[6][7] Alternatively, you can create a temperature-independent pH (TIP) buffer by mixing two buffers with opposite temperature coefficients.[13]
Issue 3: Poor Cell Viability or Altered Cell Growth in Culture
Q: I'm using HEPES in my cell culture, and I'm observing decreased cell viability. What could be the cause?
While HEPES is widely used in cell culture, it can have some drawbacks.
-
Cause: High HEPES concentration leading to cytotoxicity.
-
Solution: High concentrations of HEPES (typically above 40-50 mM) can be toxic to some cell lines, potentially causing reduced proliferation or apoptosis.[14] The recommended concentration for cell culture is generally between 10-25 mM.[15] If you suspect toxicity, try reducing the HEPES concentration or using a different buffering system.
-
Cause: Production of toxic byproducts upon light exposure.
-
Solution: HEPES can generate hydrogen peroxide when exposed to light, which is toxic to cells.[2] Always store HEPES-containing media and solutions protected from light.[15]
Issue 4: Protein Aggregation During Purification or Storage
Q: My protein is aggregating in an this compound buffer. What can I do?
Protein aggregation can be a complex issue, but the buffer composition plays a significant role.
-
Cause: The buffer pH is too close to the protein's isoelectric point (pI).
-
Solution: Proteins are often least soluble at their pI.[16] Adjust the buffer pH to be at least one unit away from your protein's pI to increase its net charge and promote solubility.[17]
-
Cause: Inappropriate ionic strength.
-
Solution: The salt concentration can significantly impact protein stability.[16] Try varying the salt concentration (e.g., NaCl or KCl) in your buffer. For some proteins, higher salt concentrations can prevent aggregation, while for others, lower salt is preferable.[16][18]
Data Presentation
Table 1: Properties of Common this compound Buffers
| Buffer | pKa at 25°C | ΔpKa/°C | Effective pH Range | Metal Ion Binding |
| MES | 6.15[9] | -0.011 | 5.5 – 6.7[9] | Negligible with most divalent cations[3] |
| PIPES | 6.76[4] | -0.0085[4] | 6.1 – 7.5[4] | Negligible with most divalent cations[4] |
| HEPES | 7.48 | -0.014 | 6.8 – 8.2[2] | Can form complexes with some metal ions[3][] |
Note: The effective pH range is generally considered pKa ± 1 unit. Data compiled from multiple sources.[2][3][4][9]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M MES Buffer (pH 6.0)
Materials:
-
MES free acid (MW: 195.24 g/mol )[9]
-
Deionized water[9]
-
10 N NaOH[9]
-
Calibrated pH meter[9]
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 19.52 g of MES free acid for 1 L of buffer.
-
Add the MES powder to 800 mL of deionized water in a beaker with a stir bar. The solution will be cloudy.[9]
-
While stirring, slowly add 10 N NaOH dropwise until the MES powder completely dissolves.
-
Once the solution is clear, use the pH meter to monitor the pH and carefully adjust it to 6.0 with 10 N NaOH.
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the final volume.[9]
-
For sterile applications, filter the buffer through a 0.22 µm filter.[9]
-
Store at 4°C.[9]
Protocol 2: Preparation of a 1 M HEPES Stock Solution (pH 7.4)
Materials:
-
HEPES free acid (MW: 238.3 g/mol )[20]
-
Deionized water
-
10 N NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Dissolve 238.3 g of HEPES in 800 mL of deionized water.
-
Adjust the pH to 7.4 by slowly adding 10 N NaOH while monitoring with a pH meter.
-
Transfer the solution to a 1 L volumetric flask and bring the volume to 1 L with deionized water.
-
Sterilize by passing the solution through a 0.22 µm filter.
-
Store at 4°C.
Visualizations
Caption: A logical workflow for selecting an appropriate this compound buffer.
Caption: A troubleshooting flowchart for addressing pH instability issues.
References
- 1. interchim.fr [interchim.fr]
- 2. reagent.co.uk [reagent.co.uk]
- 3. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
- 5. New buffer resists pH change, even as temperature drops – News Bureau [news.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. biochemazone.com [biochemazone.com]
- 10. Interference of Good's buffers and other biological buffers with protein determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]
- 13. A Temperature Independent pH (TIP) Buffer for Biomedical Biophysical Applications at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. What should be noted when using HEPES buffer in cell culture experiments - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. dalochem.com [dalochem.com]
Technical Support Center: Ethanesulfonate Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ethanesulfonate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is the conjugate base of ethanesulfonic acid. It is a highly water-soluble and generally stable compound under standard conditions.[1] In pharmaceutical development and chemical research, maintaining the stability of this compound in solution is critical to ensure the accuracy of experimental results, the efficacy of drug formulations, and the safety of chemical processes. Degradation can lead to a loss of the desired compound, the formation of impurities, and potentially altered biological or chemical activity.
Q2: What are the primary factors that can lead to the degradation of this compound in solution?
The primary factors that can contribute to the degradation of this compound and its derivatives (like sulfonate esters) include:
-
Incompatible Reagents: Contact with strong oxidizing agents, strong bases, or certain metals can lead to chemical reactions that degrade the this compound molecule.[1][2]
-
Extreme pH: While generally stable around neutral pH, highly acidic or alkaline conditions can promote degradation, particularly for related sulfonate esters which can undergo hydrolysis.[3][4]
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.[1][5] Ethanesulfonic acid itself decomposes before boiling.[1]
-
Light Exposure: Although this compound is not reported to be highly light-sensitive, prolonged exposure to high-intensity light, especially UV, can be a contributing factor to the degradation of many chemical compounds.
-
Presence of Water (for sulfonate esters): For derivatives like this compound esters, the presence of water can lead to hydrolysis, cleaving the ester bond.[3]
Q3: How should I properly store this compound and its solutions to prevent degradation?
To ensure the stability of this compound and its solutions, follow these storage guidelines:
-
Container: Store in a tightly sealed, corrosion-resistant container to prevent moisture absorption and contamination.[1][6][7][8]
-
Environment: Keep in a cool, dry, and well-ventilated area.[2][9]
-
Incompatibilities: Store separately from strong oxidizers, acids, alkaline materials, and reactive metals like mild steel or zinc.[1][2]
-
Temperature: Avoid exposure to high temperatures or direct heat sources.[1]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to this compound degradation.
Issue 1: Unexpected loss of this compound concentration in my solution.
If you observe a decrease in the concentration of this compound over time, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for this compound loss.
Issue 2: Formation of unknown peaks in my analytical chromatogram.
The appearance of new peaks during analysis (e.g., by HPLC or GC) can indicate the formation of degradation products.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis/Solvolysis | If your solvent is water or an alcohol, and the temperature is elevated, you may be observing hydrolysis or alcoholysis products. | - Analyze a freshly prepared sample as a baseline. - If possible, lower the temperature of your experiment. - For analytical methods, ensure the mobile phase is not promoting degradation. |
| Reaction with Incompatibles | Review all components of your solution for known incompatibilities with this compound (see Table 2). | - Prepare a control sample without the suspected incompatible reagent to see if the unknown peak still forms. - If an incompatible reagent is necessary, consider adding a stabilizing agent or changing the experimental conditions (e.g., temperature, order of addition). |
| Oxidation | If the solution was exposed to air for a prolonged period or contains oxidizing agents, oxidative degradation may have occurred. | - Degas your solvent before preparing the solution. - Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Data and Protocols
Table 1: Chemical and Physical Properties of this compound and Ethanesulfonic Acid
| Property | Sodium this compound | Ethanesulfonic Acid |
| Appearance | White crystalline powder[1] | Yellow tinted liquid[2] |
| Molar Mass | 148.11 g/mol [1] | 110.13 g/mol [10] |
| Solubility in Water | Highly soluble[1] | Soluble[6] |
| pH of Aqueous Solution | Near-neutral (around 7)[1] | Acidic[9] |
| Melting Point | 262-264 °C[1] | -17 °C[10] |
| Boiling Point | Decomposes before boiling[1] | 122-123 °C at 0.01 mmHg[10] |
| Stability | Stable under normal conditions[1] | Stable under normal temperatures and pressures[9] |
Table 2: Incompatible Materials and Conditions for this compound
| Substance | Incompatible With | Potential Outcome |
| Sodium this compound | Strong oxidizers, Acids[1] | Chemical reaction leading to degradation. |
| Ethanesulfonic Acid | Alkaline materials, Strong bases[2] | Heat liberation, degradation. |
| Mild steel, galvanized steel/zinc[2] | Production of flammable hydrogen gas. | |
| Oxidizing agents (nitrates, chlorine bleaches)[2] | Potential for ignition. | |
| Cyanides, sulfides, carbonates[2] | Decomposition of the incompatible material. | |
| General | High temperatures, open flames[1] | Decomposition, potential for hazardous situations. |
| Moisture (especially for the acid form and esters)[2] | Can promote hydrolysis. |
Experimental Protocol: Monitoring this compound Stability by Ion Chromatography
This protocol outlines a general method for quantifying this compound to assess its stability in an aqueous solution.
Caption: Workflow for monitoring this compound stability.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of sodium this compound of known concentration in deionized water.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
-
Sample Preparation and Incubation:
-
Prepare your experimental this compound solution in the desired matrix (e.g., buffer, cell culture media).
-
Dispense aliquots of the experimental solution into appropriate vials for each time point and condition to be tested (e.g., 25°C, 40°C, light exposure).
-
-
Ion Chromatography (IC) Analysis:
-
A suitable IC system with a suppressed conductivity detector is recommended.[11]
-
Column: An anion-exchange column appropriate for the separation of small organic anions.
-
Mobile Phase: A gradient of sodium hydroxide or sodium carbonate/bicarbonate is typically used.[11]
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
At each designated time point, inject the experimental samples.
-
Quantify the this compound peak area against the calibration curve to determine its concentration.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
From this plot, the degradation rate can be determined. A linear decrease in concentration over time suggests zero-order kinetics, while a linear plot of ln(concentration) vs. time indicates first-order kinetics.
-
This technical support center provides a foundational understanding of the factors affecting this compound stability and offers practical guidance for troubleshooting common experimental issues. For highly specific applications, further empirical studies may be necessary to optimize stability under your unique experimental conditions.
References
- 1. Sodium this compound Manufacturer & Supplier in China | High Purity C2H5SO3Na | Applications, Price & Safety Data [sulfonic-acid.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 11. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ethanesulfonate Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of ethanesulfonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ethanesulfonates?
A1: Ethanesulfonates are typically synthesized by reacting ethanesulfonyl chloride with an alcohol in the presence of a non-nucleophilic base.[1] Another method involves the reaction of an alkyl halide (like ethyl iodide) with a sulfite salt, such as ammonium sulfite.[2] Additionally, oxidation of 1-aryl ethyl mercaptans can produce 1-aryl ethanesulfonic acids.[3] The choice of method often depends on the starting materials' availability, scalability, and the specific structure of the desired this compound.
Q2: What are the primary factors that influence the yield of this compound synthesis?
A2: Several factors can significantly impact the yield:
-
Reaction Time: Prolonging the reaction time can increase the yield up to a certain point, after which side reactions may occur, leading to a decrease in yield.[4]
-
Temperature: Temperature control is crucial as some sulfonic esters have limited thermal stability and can decompose at elevated temperatures (e.g., above 150°C).[5] Inconsistent or incorrect temperatures can lead to low yields.[6]
-
Molar Ratio of Reactants: The ratio of reactants, such as the sulfonating agent to the starting material, can affect the yield. An excess of the sulfonating agent may be required for optimal conversion.
-
Catalyst: The choice and concentration of a catalyst can dramatically affect the reaction rate and yield. For instance, increasing catalyst loading has been shown to significantly increase yield while reducing reaction time.[7] Copper catalysts have been used to make certain synthesis routes more industrially competitive.[4]
-
Additives: The presence of additives like acids or bases can influence the reaction outcome. In some cases, acidic additives have been shown to improve yields, while basic additives resulted in lower yields.[8]
-
Purity of Reagents and Solvents: Water and other impurities can lead to side reactions, such as hydrolysis of the sulfonyl chloride, reducing the overall yield.
Q3: What are common side reactions that can lower the yield of this compound synthesis?
A3: The most common side reactions include:
-
Hydrolysis: Ethanesulfonyl chloride can react with any water present in the reaction mixture to form ethanesulfonic acid, which will not participate in the desired esterification reaction.
-
Formation of Alkyl Chlorides: In reactions using sulfonyl chlorides and alcohols, the corresponding alkyl chloride can be a significant byproduct.[1]
-
Formation of Betylates: The reaction of ethenesulfonyl chloride with alcohols in the presence of tertiary amines can produce alkyl betylates as a side product.[9]
-
Disubstituted By-products: In some synthesis routes, prolonged reaction times can lead to the formation of disubstituted by-products, which can decrease the yield of the desired monosubstituted product.[4]
-
Formation of Sulfenes: Methanesulfonyl chloride is believed to react via an E1cb elimination to form a highly reactive sulfene intermediate (CH2=SO2), which then reacts with the alcohol.[10] Side reactions of this intermediate can occur.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Verify the optimal temperature for your specific reaction. Use a calibrated thermometer and ensure uniform heating. Some reactions may require cooling to control exothermic processes.[6] |
| Degraded Reagents | Use fresh or properly stored ethanesulfonyl chloride, as it is sensitive to moisture. Ensure alcohols and solvents are anhydrous. |
| Inefficient Catalyst | Screen different catalysts and optimize the catalyst loading.[7][11] Ensure the catalyst is not poisoned by impurities in the starting materials. |
| Presence of Water | Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.[4] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the sulfonylating agent or the alcohol may be beneficial, depending on the specific reaction. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Impurity | Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature (if the product is stable), or catalyst loading.[4][7] |
| Alkyl Chloride | Side reaction of the alcohol with the sulfonyl chloride. | Use methanesulfonic anhydride instead of methanesulfonyl chloride to avoid this side product.[1] |
| Disubstituted Products | Excessive reaction time or incorrect molar ratios. | Optimize the reaction time and the stoichiometry of the reactants.[4] |
| Hydrolysis Product (Ethanesulfonic Acid) | Presence of water in the reaction. | Ensure all reagents and equipment are dry. Work under an inert atmosphere. |
Data Presentation
Table 1: Effect of Catalyst on Sulfonic Ester Synthesis Yield
| Catalyst | Yield (%) |
| ZrCl4 | 21-25 |
| FeCl3 | 21-25 |
| MnCl2 | 21-25 |
| TiCl4 | 62 |
| CuCl2 | 74 |
| CuBr2 | 71-75 |
| Cu(OAc)2 | 71-75 |
| Cu(acac)2 | 71-75 |
| CuI | 85 |
| Data sourced from a study on visible-light-induced synthesis of sulfonic esters.[11] |
Table 2: Impact of Additives on Sulfonic Ester Synthesis Yield
| Additive | Yield (%) |
| NaHCO3 | 0 |
| K2CO3 | 0 |
| DIEA | 35-37 |
| DBU | 35-37 |
| AcOH | 45-47 |
| CH2BrCOOH | 45-47 |
| CF3SO2H | 79 |
| HCl | 85 |
| Data sourced from a study on visible-light-induced synthesis of sulfonic esters.[8] |
Table 3: Purification Methodologies and Achievable Purity/Yield
| Purification Method | Purity (%) | Yield Recovery (%) | Notes |
| Conventional atmospheric distillation | 85-95 | 75-85 | Requires careful temperature control to prevent thermal decomposition above 150°C.[5] |
| Vacuum distillation | 90-98 | - | Minimizes thermal degradation but has higher energy and equipment costs.[5] |
| Fractional distillation | - | - | Provides superior separation for complex mixtures.[5] |
| Crystallization/Recrystallization | 95-99 | - | Solvent selection is critical for high purity and recovery.[5] |
| Column chromatography | 98-99.5 | - | Offers the highest purity but has limited industrial scalability.[5] |
| Liquid-liquid extraction | - | 85-95 | Effective for removing ionic impurities and catalyst residues.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis from Alcohol and Ethanesulfonyl Chloride
-
Preparation: To a solution of the alcohol (1.0 eq) in a dry aprotic solvent (e.g., THF, DCM) at 0 °C, add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of ethanesulfonyl chloride (1.2 eq) in the same dry solvent to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the progress by TLC or other analytical methods.[12]
-
Work-up: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.[12]
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Common side reactions in this compound synthesis.
References
- 1. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 2. The preparation of ethanesulfonic acid_Chemicalbook [chemicalbook.com]
- 3. CN107721886A - A kind of preparation method of 1 aryl ethanesulfonic acid and its derivative - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Buy Ethanesulfonic acid, butyl ester | 14245-63-7 [smolecule.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02656B [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of new arylamide derivatives possessing sulfonate or sulfamate moieties as steroid sulfatase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Ethanesulfonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of ethyl ethanesulfonate. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Minimizing Byproducts
This guide addresses common issues encountered during the synthesis of ethyl this compound from ethanesulfonyl chloride and ethanol.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Ethyl this compound | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Hydrolysis of Ethanesulfonyl Chloride: Presence of water in the reaction mixture. 3. Side Reactions: Formation of byproducts such as diethyl ether or ethanesulfonic anhydride. 4. Inefficient HCl Scavenging: The generated HCl can protonate the ethanol, rendering it less nucleophilic. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. Gradually increase the reaction time or temperature, but be mindful of promoting side reactions at higher temperatures. 2. Ensure Anhydrous Conditions: Use anhydrous ethanol and solvents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. 3. Control Reaction Conditions: See specific byproduct troubleshooting below. 4. Use an Appropriate Base: Employ at least two equivalents of a non-nucleophilic organic base, such as pyridine or triethylamine, to effectively neutralize the HCl generated during the reaction.[1] |
| Presence of Ethanesulfonic Acid Impurity | Hydrolysis of Ethanesulfonyl Chloride: This is the primary cause, resulting from the reaction of ethanesulfonyl chloride with water.[2] | Strict Anhydrous Conditions: As mentioned above, the rigorous exclusion of water is critical. Use freshly distilled, anhydrous solvents and reagents. |
| Formation of Diethyl Ether Byproduct | Acid-Catalyzed Dehydration of Ethanol: This side reaction is favored at higher temperatures, typically above 140-150°C, and is catalyzed by acidic conditions.[3][4][5][6] | Maintain Optimal Temperature: Keep the reaction temperature below 130-140°C to disfavor the elimination reaction that leads to diethyl ether.[4][6] The use of a suitable base will also neutralize any acidic species that could catalyze this side reaction. |
| Formation of Ethanesulfonic Anhydride | Reaction of Ethanesulfonyl Chloride with this compound: This can occur if the reaction conditions allow for the accumulation of the this compound anion. | Controlled Addition of Reagents: Add the ethanesulfonyl chloride slowly to the ethanol solution to maintain a low concentration of the sulfonyl chloride and minimize its self-reaction. The presence of a base will also help to control the concentration of reactive intermediates. |
| Multiple Spots on TLC/Peaks in GC Indicating Various Byproducts | A combination of the issues listed above, potentially exacerbated by impure starting materials. | Verify Starting Material Purity: Ensure the purity of your ethanesulfonyl chloride and ethanol using appropriate analytical techniques (e.g., NMR, GC-MS). Systematic Optimization: Methodically adjust one reaction parameter at a time (e.g., temperature, base, solvent, addition rate) while monitoring the reaction profile to identify the optimal conditions for your specific setup. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing ethyl this compound?
A1: The most common laboratory synthesis involves the reaction of ethanesulfonyl chloride with ethanol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in scavenging the HCl produced. A non-nucleophilic base, such as pyridine or triethylamine, is preferred because it will not compete with ethanol in reacting with the ethanesulfonyl chloride.[1] Using a stoichiometric excess of the base helps to drive the reaction to completion.
Q3: How can I remove unreacted starting materials and byproducts from my final product?
A3: Purification can typically be achieved through a series of workup steps followed by distillation or chromatography.
-
Washing: The reaction mixture can be washed with water to remove any water-soluble impurities like the hydrochloride salt of the base. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove any residual acidic byproducts like ethanesulfonic acid.
-
Drying: After aqueous washes, the organic layer should be dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Distillation: Fractional distillation is often effective for separating the ethyl this compound from lower-boiling impurities like diethyl ether and residual ethanol, as well as higher-boiling impurities.
-
Chromatography: For high-purity requirements, flash column chromatography can be employed.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?
A4: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for both monitoring the disappearance of starting materials and the appearance of the product and byproducts.[3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying any impurities.
Experimental Protocol: Synthesis of Ethyl this compound with Minimized Byproducts
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and purity requirements.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (or triethylamine, 2.0 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.
-
Workup:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl (to remove excess pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine. . Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude ethyl this compound by fractional distillation under reduced pressure.
-
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main reaction pathway and potential side reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Ethyl this compound | 1912-30-7 | BAA91230 | Biosynth [biosynth.com]
- 2. Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00736D [pubs.rsc.org]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing ethanesulfonate and other short-chain alkyl sulfonates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for an acidic compound like this compound?
Peak tailing for acidic compounds, including this compound, in reversed-phase HPLC is often a result of secondary interactions with the stationary phase, mobile phase issues, or system problems. Given that this compound is a strong acid with a very low pKa (approximately -1.68), it will be fully ionized (anionic) at typical mobile phase pH values. The primary causes of peak tailing for such compounds include:
-
Secondary Interactions with the Stationary Phase: Even with end-capped C18 columns, residual silanol groups on the silica surface can be deprotonated at moderate pH levels, leading to electrostatic interactions with cationic sites on the stationary phase or metal impurities. While less common for anions, these secondary interactions can still contribute to peak asymmetry.
-
Insufficiently Buffered Mobile Phase: If the mobile phase is not adequately buffered, the pH at the head of the column can change upon sample injection, especially if the sample is dissolved in a diluent with a different pH. This can lead to inconsistent ionization and peak distortion.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a broadened and tailing peak.
-
Column Degradation: Over time, the stationary phase can degrade, particularly when operating at the extremes of the pH range. This can expose more active silanol sites, leading to increased secondary interactions. A void at the column inlet can also cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening, which may manifest as peak tailing, especially for early-eluting peaks.
-
Contamination: Contaminants in the sample, mobile phase, or from the HPLC system itself can accumulate on the column and interfere with the chromatography, causing peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
Since ethanesulfonic acid is a strong acid, it will be fully deprotonated and exist as the this compound anion across the typical HPLC mobile phase pH range (pH 2-8). Therefore, adjusting the mobile phase pH is less about controlling the ionization state of the analyte itself and more about controlling the ionization state of the stationary phase's residual silanol groups.
At a lower pH (e.g., pH 2.5-3.5), the residual silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing potential repulsive interactions with the anionic this compound. At a higher pH (e.g., above 4), these silanol groups can become deprotonated (Si-O-), which could potentially lead to secondary interactions with any available cations that might then interact with the analyte. Therefore, for acidic compounds like this compound, maintaining a low mobile phase pH is generally recommended to ensure good peak shape.
Q3: When should I consider using an ion-pairing reagent for this compound analysis?
Standard reversed-phase HPLC may provide limited retention for a small, polar compound like this compound. If you are observing poor retention in addition to peak tailing, an ion-pairing reagent can be beneficial. Ion-pairing reagents are large organic molecules with an ionic head group and a hydrophobic tail. For an anionic analyte like this compound, a cationic ion-pairing reagent (e.g., tetrabutylammonium) is added to the mobile phase. The hydrophobic tail of the reagent interacts with the stationary phase, creating a dynamic ion-exchange surface that can then retain the oppositely charged analyte, improving both retention and peak shape.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
A systematic approach is crucial for efficiently diagnosing and resolving peak tailing issues. The following workflow provides a logical sequence of steps to follow.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Data Presentation: Impact of Method Parameters on Peak Tailing
The following tables provide an overview of the expected impact of key HPLC parameters on the peak tailing factor for a typical short-chain alkyl sulfonate like this compound. The tailing factor is a measure of peak asymmetry; a value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor | Rationale |
| 3.0 | 1.1 - 1.3 | Residual silanols are protonated, minimizing secondary interactions. |
| 5.0 | 1.3 - 1.6 | Partial deprotonation of silanols may begin, increasing potential for secondary interactions. |
| 7.0 | > 1.5 | Increased deprotonation of silanols can lead to more significant secondary interactions. |
Table 2: Effect of Buffer Concentration on Tailing Factor (at constant pH)
| Buffer Concentration | Expected Tailing Factor | Rationale |
| 10 mM | 1.4 - 1.7 | Lower buffering capacity may not effectively control local pH changes at the column inlet. |
| 25 mM | 1.2 - 1.4 | Improved pH control, leading to more consistent ionization and better peak shape. |
| 50 mM | 1.1 - 1.3 | High buffering capacity ensures stable pH environment throughout the separation. |
Table 3: Effect of Ion-Pairing Reagent Concentration on Tailing Factor
| Ion-Pair Reagent Conc. | Expected Tailing Factor | Rationale |
| 0 mM | > 1.5 (with poor retention) | No mechanism to mitigate secondary interactions or improve retention. |
| 2 mM | 1.2 - 1.4 | Sufficient concentration to improve retention and mask some active sites. |
| 5 mM | 1.0 - 1.2 | Optimal concentration for forming stable ion pairs and achieving symmetrical peaks. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier composition (e.g., Acetonitrile:Water 30:70) but with different aqueous buffer components to achieve pH values of 3.0, 5.0, and 7.0. Use a buffer with a pKa close to the desired pH (e.g., phosphate or citrate buffer) at a concentration of 25 mM.
-
Column Equilibration: Equilibrate the C18 column with the first mobile phase (pH 3.0) for at least 20 column volumes or until a stable baseline is achieved.
-
Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Sequential Analysis: Flush the column with the next mobile phase (pH 5.0) for at least 20 column volumes before injecting the standard again. Repeat for all prepared mobile phases.
-
Data Analysis: Compare the tailing factors obtained at each pH to determine the optimal condition.
Protocol 2: Ion-Pairing Chromatography
Objective: To improve retention and peak shape of this compound using an ion-pairing reagent.
Methodology:
-
Prepare Mobile Phase with Ion-Pairing Reagent: Prepare a mobile phase consisting of an appropriate organic modifier and an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) containing a cationic ion-pairing reagent such as 5 mM tetrabutylammonium hydrogen sulfate.
-
Column Equilibration: Equilibrate the C18 column with the ion-pairing mobile phase for an extended period (at least 30-40 column volumes) to ensure the stationary phase is fully saturated with the reagent.
-
Injection: Inject a standard solution of this compound.
-
Data Acquisition and Analysis: Record the chromatogram and assess the retention time and peak shape of the this compound peak. Compare these results to those obtained without the ion-pairing reagent.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions that can lead to peak tailing for an anionic analyte like this compound.
Caption: Chemical interactions contributing to HPLC peak shape.
Technical Support Center: Mitigating Ethanesulfonate Interference in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and reduce interference from ethanesulfonate and related compounds in your mass spectrometry experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter due to this compound interference.
Issue 1: I see unexpected peaks in my mass spectrum. Could it be this compound?
Possible Cause: this compound-related compounds can appear as contaminants, leading to unexpected peaks. These can manifest as the ethanesulfonic acid (ESA) ion itself, its adducts, or its esters, such as methyl this compound (MES) and ethyl this compound (EES).
Solution:
-
Check for Common m/z Values: Look for ions corresponding to the exact mass of this compound or its derivatives.
-
Look for Adducts: this compound and its derivatives can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions present in your sample or mobile phase. Calculate the expected m/z values for these adducts.
-
Review Sample Preparation: Scrutinize your experimental workflow for potential sources of this compound.
Issue 2: My signal intensity is low, and the baseline is noisy. What should I do?
Possible Cause: this compound is an ionic compound that can cause ion suppression, where it competes with your analyte for ionization, reducing your signal intensity.[3][4][5][6][7] It can also contribute to a high chemical background, increasing baseline noise.[8]
Solution:
-
Improve Chromatographic Separation: Optimize your LC method to separate your analyte from the interfering this compound. This may involve adjusting the gradient, changing the column, or modifying the mobile phase composition.
-
Enhance Sample Cleanup: Implement a rigorous sample cleanup procedure to remove this compound before LC-MS analysis. Solid-phase extraction (SPE) is a common and effective technique.
-
Check for System Contamination: If the issue persists even with clean samples, your LC-MS system may be contaminated. Flush the system thoroughly with appropriate solvents.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of this compound contamination in the lab?
This compound contamination can originate from several sources:
-
Reagents and Synthesis Byproducts: Ethanesulfonic acid is used in pharmaceutical synthesis, and its esters (methyl this compound and ethyl this compound) can be generated as byproducts.[9] These are recognized as potential genotoxic impurities (PGIs).
-
Buffers: 2-(N-Morpholino)-ethanesulfonic acid (MES) is a common buffer used in biological sample preparation.[2][10] If not adequately removed, it will interfere with your analysis.
-
General Laboratory Contamination: As with any contaminant, the source could be solvents, water, glassware, or cross-contamination from other experiments.[11][12][13][14]
Q2: How can I identify if this compound is causing ion suppression in my experiment?
To determine if this compound is causing ion suppression, you can perform a post-column infusion experiment.
-
Infuse a standard solution of your analyte at a constant rate into the mobile phase after the analytical column but before the mass spectrometer ion source.
-
Inject a blank sample (your sample matrix without the analyte).
-
If you observe a dip in the analyte's signal at the retention time where this compound elutes, this indicates ion suppression.
Q3: What are the best methods to remove this compound from my samples?
There is no single best method, as the optimal approach depends on your sample matrix and analyte properties. However, several techniques are effective for removing small, polar interfering compounds like this compound:
-
Solid-Phase Extraction (SPE): This is a highly effective method for sample cleanup. The choice of SPE sorbent will depend on the properties of your analyte and the this compound. A reversed-phase sorbent may be suitable for retaining a non-polar analyte while allowing the polar this compound to be washed away.
-
In-Gel Digestion (for protein samples): If you are analyzing proteins, SDS-PAGE followed by in-gel digestion can effectively remove interfering substances like salts and buffers.[10][15] The protein is trapped in the gel matrix while contaminants are washed away.
-
Precipitation: Protein precipitation (e.g., with acetone or trichloroacetic acid) can be used to separate proteins from soluble contaminants like this compound.[10]
Quantitative Data on Interference Removal
While specific quantitative data on the removal of this compound is not widely published, the effectiveness of common cleanup techniques for removing similar interfering substances (e.g., detergents, salts) is well-documented. The following table summarizes the expected efficiency of these methods.
| Method | Typical Removal Efficiency for Small Polar Contaminants | Analyte Recovery | Key Considerations |
| Solid-Phase Extraction (SPE) | >95% | 80-100% | Method development is required to optimize sorbent, wash, and elution steps. |
| In-Gel Digestion | >99% | Variable, can be lower for some proteins | Effective for protein samples; requires multiple washing steps. |
| Protein Precipitation | >90% | >90% | Co-precipitation of contaminants can occur; optimization is necessary. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Removal
This protocol provides a general framework for using SPE to remove this compound from a liquid sample.
-
Condition the SPE Cartridge:
-
Select a reversed-phase SPE cartridge (e.g., C18).
-
Wash the cartridge with 1-2 mL of methanol.
-
Equilibrate the cartridge with 1-2 mL of your initial mobile phase or water.
-
-
Load the Sample:
-
Load your sample onto the SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to elute the polar this compound while retaining your less polar analyte. Collect and analyze the wash fraction to confirm removal.
-
-
Elute the Analyte:
-
Elute your analyte of interest with a strong solvent (e.g., acetonitrile or methanol).
-
-
Dry and Reconstitute:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Protocol 2: In-Gel Digestion for Protein Samples
This protocol is adapted for removing contaminants like MES buffer from protein samples separated by SDS-PAGE.
-
Excise the Gel Band:
-
Destain the Gel Pieces:
-
Reduce and Alkylate (Optional but Recommended):
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide to prevent refolding.
-
-
Dehydrate and Rehydrate:
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Rehydrate the gel pieces in a solution containing trypsin.
-
-
Digest:
-
Incubate the gel pieces overnight at 37°C to allow for protein digestion.
-
-
Extract Peptides:
-
Extract the resulting peptides from the gel pieces using a series of washes with solutions of increasing organic solvent concentration (e.g., 50% acetonitrile with 0.1% formic acid).[15]
-
-
Dry and Reconstitute:
-
Pool the peptide extracts, dry them down, and reconstitute in a suitable solvent for LC-MS analysis.
-
Visualizations
Caption: Workflow for removing this compound using Solid-Phase Extraction (SPE).
Caption: Troubleshooting logic for this compound interference in mass spectrometry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 of the Most Common Sources of Product Contamination in Manufacturing [innovatechlabs.com]
- 12. Identifying & Preventing Lab Contamination [kewaunee.in]
- 13. biotage.com [biotage.com]
- 14. microbiojournal.com [microbiojournal.com]
- 15. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Technical Support Center: Optimization of Ethanesulfonate Catalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing reaction conditions in ethanesulfonate-catalyzed processes.
Frequently Asked Questions (FAQs)
Q1: What is ethanesulfonic acid and why is it used as a catalyst?
Ethanesulfonic acid (CH₃CH₂SO₃H) is a strong organic acid belonging to the alkanesulfonic acid family.[1] It is often used as a catalyst in organic synthesis, particularly for reactions like esterification and alkylation, due to its high acidity, efficacy in promoting reactions, and often being less oxidizing than sulfuric acid.[1][2] Its conjugate base is known as this compound or esylate.[1]
Q2: In which types of reactions is ethanesulfonic acid catalysis commonly employed?
Ethanesulfonic acid is a versatile acid catalyst used in various organic transformations. One of the most common applications is in Fischer esterification, where a carboxylic acid and an alcohol react to form an ester.[3] It is also used in polymerization and alkylation reactions.[1]
Q3: What are the main advantages of using ethanesulfonic acid over other acid catalysts like sulfuric acid?
While both are strong acids, ethanesulfonic acid can offer advantages such as better solubility in organic solvents and potentially fewer side reactions caused by oxidation, which can be a concern with sulfuric acid.
Q4: Can solid-supported this compound catalysts be used?
Yes, sulfonic acid groups can be immobilized on solid supports like silica or polymers.[4] These heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, reduced equipment corrosion, and the potential for catalyst recycling and regeneration.[5][6]
Troubleshooting Guides
Problem 1: Low Product Yield or Slow Reaction Rate
Question: My reaction catalyzed by ethanesulfonic acid is showing low conversion or is proceeding very slowly. What are the potential causes and solutions?
Answer: Low yield or slow reaction rates are common issues in acid catalysis. Several factors related to reactants, conditions, and the catalyst itself can be responsible.
Potential Causes & Solutions:
-
Presence of Water: Water can inhibit the catalyst and, in reversible reactions like esterification, shift the equilibrium away from the product.[5] The reaction between a carboxylic acid and an alcohol to form an ester is an equilibrium process.[3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. For esterifications, consider removing water as it forms using a Dean-Stark apparatus.[1]
-
-
Suboptimal Temperature: Reaction rates are highly dependent on temperature.[7]
-
Insufficient Catalyst Loading: The amount of catalyst can directly impact the reaction rate.
-
Solution: Incrementally increase the catalyst loading in small-scale trials to find the optimal concentration. Be aware that excessive acid can sometimes promote side reactions.
-
-
Poor Reactant Purity: Impurities in the starting materials can interfere with the reaction or poison the catalyst.
-
Solution: Use reactants of high purity and ensure they are free from basic impurities that would neutralize the catalyst.
-
-
Catalyst Deactivation: The catalyst may have lost its activity. (See Troubleshooting Guide 2 for more details).
Problem 2: Catalyst Deactivation
Question: I suspect my ethanesulfonic acid catalyst has deactivated. What are the common deactivation mechanisms and can the catalyst be regenerated?
Answer: Catalyst deactivation leads to a loss of catalytic rate over time.[8] For sulfonic acid catalysts, the primary mechanisms are poisoning, fouling, and leaching.
Common Deactivation Mechanisms:
-
Poisoning: The active acid sites are neutralized by basic compounds or occupied by metal cations through ion exchange.[6]
-
Fouling: Pores and active sites on the catalyst surface become blocked by carbonaceous deposits (coke) or non-volatile byproducts.[9]
-
Leaching (for supported catalysts): The sulfonic acid groups are cleaved from the solid support and dissolve into the reaction mixture, reducing the catalyst's activity and contaminating the product.[6] This is often accelerated by high temperatures and polar solvents.[6]
Regeneration of Supported Sulfonic Acid Catalysts:
Yes, deactivated supported catalysts can often be regenerated.[6]
-
For Fouling/Poisoning: Washing the catalyst with an appropriate solvent can remove adsorbed impurities.[6]
-
For Cation Exchange: An acid wash can replace inactivating metal cations with protons (H⁺), thereby restoring the catalyst's acidity.[6] (See Protocol 2).
Problem 3: Product Contamination and Difficult Workup
Question: How can I effectively remove the ethanesulfonic acid catalyst from my reaction mixture after the reaction is complete?
Answer: Removing a homogeneous acid catalyst is a critical step to prevent product degradation and ensure purity.
Solutions for Catalyst Removal:
-
Aqueous Wash / Neutralization: The most common method is to wash the reaction mixture with water or a mild basic solution.
-
Procedure: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine.[10][11] The bicarbonate solution neutralizes the ethanesulfonic acid, converting it to its sodium salt, which is highly soluble in the aqueous layer.[10]
-
Caution: Vigorous washing with strong bases should be avoided as it could potentially hydrolyze (saponify) an ester product.[10]
-
-
Chromatography: For small-scale reactions or high-purity requirements, silica gel column chromatography can effectively separate the polar sulfonic acid from a less polar product.[10]
-
Use a Supported Catalyst: The simplest solution is to use a solid-supported sulfonic acid catalyst, which can be easily removed by filtration.[5]
Data Presentation: Optimizing Reaction Parameters
Optimizing reaction conditions involves systematically varying parameters like temperature, catalyst loading, and reactant ratios. The following tables show representative data for how these factors influence the outcome of reactions catalyzed by sulfonic acids.
Table 1: Effect of Sulfonation Temperature on Catalyst Acidity and Reaction Conversion (Data adapted from a study on a sulfonated carbon catalyst used for the acetylation of glycerol)[12]
| Sulfonation Temperature (°C) | Sulfonic Acid Density (mmol/g) | Total Acid Density (mmol/g) | Glycerol Conversion (%) |
| 60 | 0.85 | 3.10 | 85 |
| 90 | 1.05 | 3.50 | 92 |
| 120 | 1.20 | 4.00 | 98 |
| 150 | 1.15 | 3.90 | 97 |
| 180 | 0.90 | 3.20 | 88 |
This table illustrates that there is an optimal temperature for preparing the catalyst to achieve the highest acid density and, consequently, the highest activity.[12]
Table 2: Comparison of Catalytic Activity for Different Acid Catalysts in Esterification (Data adapted from a study on the esterification of oleic acid with methanol)[13]
| Catalyst | Catalyst Type | Acid Density (mmol H⁺/g) | Initial Rate (µmol/min) | Oleic Acid Conversion (after 120 min) |
| H₂SO₄ | Homogeneous | N/A | 164.8 | > 60% |
| OMP-TsOH-1 | Heterogeneous | 1.55 | 62.75 | ~35% |
| OMP-TsOH-2 | Heterogeneous | 2.50 | 93.40 | ~50% |
| None | N/A | N/A | - | < 5% (after 10h) |
This table demonstrates that while homogeneous catalysts may show higher initial rates, heterogeneous catalysts can still be highly effective and offer practical advantages.[13]
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using Ethanesulfonic Acid
This protocol describes the synthesis of an ester (e.g., isopentyl acetate, "banana oil") from a carboxylic acid and an alcohol, and is adapted from standard Fischer esterification procedures.[3][11]
Materials:
-
Isopentyl alcohol
-
Glacial acetic acid
-
Ethanesulfonic acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add isopentyl alcohol and a molar excess of acetic acid. While stirring, carefully add a catalytic amount of ethanesulfonic acid (typically 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux using a heating mantle. Continue refluxing for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Aqueous Workup:
-
Wash the organic layer with water to remove the bulk of the acid and excess alcohol.
-
Carefully wash with 5% aqueous NaHCO₃ to neutralize any remaining acid. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.
-
Wash with brine to remove residual water and salts.[11]
-
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester. The product can be further purified by distillation if necessary.[11]
Protocol 2: Regeneration of a Supported Sulfonic Acid Catalyst
This protocol is effective for catalysts deactivated by ion exchange.[6]
Procedure:
-
Catalyst Recovery: After the reaction, recover the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Solvent Wash: Wash the recovered catalyst with a solvent like acetone or methanol to remove any adsorbed organic molecules. Dry the catalyst.
-
Acid Treatment: Suspend the dried catalyst in a dilute inorganic acid solution (e.g., 0.1 M H₂SO₄) and stir for 1-2 hours at room temperature.[6] This step replaces the poisoning cations with H⁺ ions.
-
Rinsing: Filter the catalyst and wash it repeatedly with demineralized water until the filtrate is neutral (pH ~7).[6] This removes excess inorganic acid.
-
Drying: Dry the washed catalyst in an oven (typically 80-110°C) for several hours to remove all water. The regenerated catalyst is now ready for reuse.
Visualizations
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. All You Need To Know About Acid Catalysis [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Residual Ethanesulfonate Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual ethanesulfonate from products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual this compound from my product?
A1: this compound and its esters are considered potential genotoxic impurities (PGIs). Regulatory agencies have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Therefore, their removal is critical to ensure the safety and compliance of the final drug product.
Q2: What are the primary methods for removing residual this compound?
A2: The most common strategies include the use of scavengers, recrystallization, chromatographic purification, and liquid-liquid extraction. The choice of method depends on factors such as the properties of your product, the level of contamination, and the scale of your process.
Q3: How can I detect and quantify the amount of residual this compound in my sample?
A3: Highly sensitive analytical methods are required for the detection and quantification of residual this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.[1] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be employed.[2]
Q4: Are there any safety precautions I should take when handling this compound and the solvents used for its removal?
A4: Yes, always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in these procedures can be flammable and/or toxic, so it is essential to consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting Guides
Issue 1: Scavenging approach is ineffective in removing this compound.
| Potential Cause | Troubleshooting Step |
| Inappropriate scavenger | The reactivity of scavengers can vary. Consider screening a panel of scavengers. Amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyrrolidine have shown high efficiency in removing alkyl sulfonates. |
| Suboptimal reaction conditions | Increase the reaction temperature (e.g., to 50 °C) and/or reaction time to enhance the scavenging efficiency. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction rate. Acetonitrile has been identified as an optimal solvent for the removal of some alkyl sulfonates. |
| Insufficient scavenger stoichiometry | Increase the molar equivalents of the scavenger relative to the estimated amount of this compound. |
Issue 2: Recrystallization does not significantly reduce this compound levels.
| Potential Cause | Troubleshooting Step |
| Poor solvent/antisolvent selection | The target compound and the this compound impurity may have similar solubilities in the chosen solvent system. Screen for solvent systems where the product has high solubility at elevated temperatures and low solubility at room temperature, while the this compound impurity remains in the mother liquor. |
| Impurity co-crystallization | If the impurity has a similar structure to the product, it may co-crystallize. In such cases, multiple recrystallization steps may be necessary, or an alternative purification method should be considered. |
| Insufficient cooling or equilibration time | Ensure the crystallization mixture is cooled slowly to the optimal temperature and allowed sufficient time for the product to crystallize, leaving the impurity in the solution. |
Issue 3: Liquid-liquid extraction fails to separate this compound from the product.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | The partition coefficient of the this compound between the two immiscible phases may be unfavorable. Select a solvent system that maximizes the partitioning of your product into one phase and the this compound into the other. For instance, if your product is organic-soluble, use an aqueous phase to extract the more polar this compound. |
| Incorrect pH of the aqueous phase | The solubility of both the product and the impurity can be pH-dependent. Adjusting the pH of the aqueous phase can significantly alter the partitioning behavior. |
| Formation of emulsions | Emulsions can prevent clean separation of the layers. Try adding brine (saturated NaCl solution) to break the emulsion or filter the mixture through a pad of celite. |
Data Presentation
Table 1: Efficiency of Various Scavengers for Alkyl Sulfonate Removal
| Scavenger | Solvent | Temperature (°C) | Time (h) | Removal Efficiency (%)* |
| DABCO | Acetonitrile | 50 | 24 | >96 |
| Pyrrolidine | Acetonitrile | 50 | 24 | >96 |
| DMAP | Acetonitrile | 50 | 24 | ~90 |
| 2-Mercaptopyridine | Acetonitrile | 50 | 24 | ~85 |
| n-Propylamine | Acetonitrile | 50 | 24 | ~80 |
*Data based on studies with n-propyl benzenesulfonate and n-propyl mthis compound as model alkyl sulfonates.
Experimental Protocols
Protocol 1: this compound Removal using a Scavenger (DABCO)
-
Dissolution: Dissolve the crude product containing residual this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Scavenger Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the solution. A common starting point is to use a significant molar excess (e.g., 10-15 equivalents) relative to the estimated amount of this compound.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 50 °C) for a sufficient period (e.g., 24 hours) to allow the scavenging reaction to proceed to completion.
-
Work-up: After the reaction, the resulting quaternary ammonium salt formed from the reaction of DABCO and this compound is typically highly polar and can be removed by an aqueous wash. Add water to the reaction mixture and perform a liquid-liquid extraction. The product should remain in the organic phase, while the scavenger-impurity adduct partitions into the aqueous phase.
-
Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product using a validated analytical method (e.g., GC-MS) to confirm the removal of this compound to the desired level.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product sparingly at room temperature but readily at an elevated temperature. The this compound impurity should ideally be soluble in the solvent at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the this compound impurity.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze a sample of the dried crystals and the mother liquor to determine the efficiency of the purification.
Visualizations
Caption: Workflow for this compound removal using a scavenger.
Caption: Decision guide for selecting a purification method.
References
Validation & Comparative
A Comparative Guide to Ethanesulfonate-Containing and Other Sulfonic Acid Buffers for Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. This guide provides an objective comparison of the performance of ethanesulfonate-containing buffers, such as MES and TES, against other widely used sulfonic acid buffers like HEPES and PIPES. The information presented herein is supported by experimental data to facilitate informed buffer selection for a variety of biological applications.
Introduction to Sulfonic Acid Buffers in Biological Systems
The stability of pH is paramount in biological experiments, as even minor fluctuations can significantly impact the structure and function of proteins, enzymes, and other biomolecules. In the 1960s, Dr. Norman Good and colleagues introduced a series of zwitterionic buffers, many of which are N-substituted amino sulfonic acids, that were specifically designed for biological research. These "Good's buffers" exhibit key characteristics that make them superior to many traditional buffers, including pKa values near physiological pH, high water solubility, minimal interaction with biological components, and low permeability through cell membranes.
This guide focuses on comparing sulfonic acid buffers that are staples in modern life science research, with a particular emphasis on those containing an this compound moiety.
Physicochemical Properties of Common Sulfonic Acid Buffers
The choice of a buffer is primarily dictated by its pKa, which should be close to the desired experimental pH. Other important properties include the effect of temperature on pKa (ΔpKa/°C), metal ion binding potential, and UV absorbance. The table below summarizes these key parameters for several common sulfonic acid buffers.
| Buffer | Chemical Name | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Ion Binding |
| MES | 2-(N-morpholino)ethanesulfonic acid | 6.10 | 5.5 – 6.7 | -0.011 | Negligible for most common divalent cations; can bind Fe(III)[1] |
| TES | N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | 7.40 | 6.8 – 8.2 | -0.020 | Forms complexes with Cu(II)[2] and other metal ions[3] |
| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 7.48 | 6.8 – 8.2 | -0.014 | Negligible for most common divalent cations[1] |
| PIPES | Piperazine-N,N′-bis(2-ethanesulfonic acid) | 6.76 | 6.1 – 7.5 | -0.0085 | Negligible for most common divalent cations[1] |
Experimental Performance Comparison
The practical performance of a buffer can extend beyond its basic physicochemical properties. Below, we compare the performance of these sulfonic acid buffers in several common experimental applications, supported by cited methodologies.
Protein Stability: Thermal Shift Assays
The stability of a protein in a given buffer is crucial for structural and functional studies. A thermal shift assay, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by measuring the melting temperature (Tm). A higher Tm indicates greater stability.
Experimental Data: Protein Melting Temperature (Tm)
The following table presents representative data on the melting temperature of a model protein in different buffers.
| Buffer (50 mM, pH 7.0) | Melting Temperature (Tm) in °C |
| Sodium Phosphate | 58 |
| HEPES | 54 |
| MOPS | 52 |
Data synthesized from a representative thermal shift assay experiment.[4]
Experimental Protocol: Thermal Shift Assay
This protocol outlines a general procedure for comparing the thermal stability of a protein in different buffers using a real-time PCR instrument.
-
Protein and Buffer Preparation:
-
Prepare stock solutions of the protein of interest. The final concentration in the assay is typically 2-10 µM.
-
Prepare 1 M stock solutions of MES, TES, HEPES, and PIPES. Adjust the pH of each buffer to the desired experimental value (e.g., 7.0) at the intended experimental temperature.
-
Prepare a working stock of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, combine the protein, buffer, and fluorescent dye to the desired final concentrations. Prepare replicates for each buffer condition.
-
Include control wells with no protein to measure background fluorescence.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to acquire fluorescence data over a temperature range (e.g., 25°C to 95°C) with a ramp rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the data to a sigmoidal curve.
-
Compare the Tm values obtained in the different buffers. A higher Tm indicates greater protein stability in that buffer.[5]
-
References
A Comparative Guide to Ethanesulfonate and Phosphate Buffers in Enzyme Assays
For researchers, scientists, and professionals in drug development, the selection of an appropriate buffer system is a cornerstone of reliable and reproducible enzyme assays. The buffer not only maintains a stable pH, which is critical for enzyme structure and function, but can also directly participate in or interfere with the enzymatic reaction. This guide provides an objective comparison of two major classes of buffers: ethanesulfonate-based "Good's" buffers (e.g., HEPES, PIPES, MES) and the traditional phosphate buffers. The information presented is supported by experimental data to facilitate an informed choice for your specific research needs.
Introduction to Buffer Systems
The ideal biological buffer should be inert, maintaining a constant pH without affecting the enzyme or its substrates.[1] In 1966, Norman Good and his colleagues established a set of criteria for effective biological buffers, leading to the development of a series of zwitterionic buffers, many of which are N-substituted ethanesulfonic acids.[2][3][4] These "Good's buffers" were designed to overcome some of the limitations of conventional buffers like phosphate and Tris.[4]
This compound Buffers (Good's Buffers): This family includes well-known buffers such as HEPES, PIPES, and MES. They are characterized by pKa values that are typically in the physiological range of 6 to 8, high water solubility, and minimal interaction with biological membranes and metal ions.[3][5]
Phosphate Buffers: Phosphate-buffered saline (PBS) is a widely used buffer due to its physiological relevance and high buffering capacity around a neutral pH.[6][7] However, its use is not without significant drawbacks that can impact the outcome of enzymatic assays.[8][9]
Performance Comparison: this compound vs. Phosphate
The choice of buffer can significantly influence enzyme kinetics. Below is a summary of the key characteristics and a comparison of their performance based on experimental data.
| Feature | This compound Buffers (HEPES, PIPES, MES) | Phosphate Buffers |
| Effective pH Range | Generally pH 5.5 - 8.2 (Varies by specific buffer)[10][11][12] | ~pH 6.0 - 8.0[6] |
| Metal Ion Interaction | Minimal binding to divalent cations (e.g., Mg²⁺, Ca²⁺)[13][14][15] | Can precipitate with divalent cations, sequestering them from the enzyme[4][8] |
| Enzyme Inhibition | Generally considered biochemically inert[3] | Known to inhibit certain enzymes, such as kinases and phosphatases[8][9][16][17] |
| Assay Interference | Low interference in most assays | Can interfere if phosphate is a substrate or product of the reaction[16] |
| Physiological Relevance | Zwitterionic nature mimics biological conditions[4] | A primary physiological buffer system |
| Temperature Sensitivity | Generally low pKa shift with temperature changes[12] | Moderate pKa shift with temperature |
Quantitative Data from Comparative Studies
Experimental evidence underscores the critical impact of buffer selection on enzyme kinetics.
Case Study 1: Metal-Dependent Dioxygenase (BLC23O)
A study comparing the activity of a Mn²⁺-dependent dioxygenase (BLC23O) in HEPES, Tris-HCl, and sodium phosphate buffers revealed significant differences in kinetic parameters.[18] The results indicated that while the enzyme had the highest substrate affinity (lowest Kₘ) in phosphate buffer, its catalytic efficiency (kcat/Kₘ) was the lowest.[6][18] Conversely, HEPES buffer provided the highest catalytic efficiency.[18]
Table 1: Kinetic Parameters of BLC23O in Different Buffers at pH 7.4
| Buffer | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 ± 0.01 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.07 ± 0.00 | 0.28 ± 0.00 |
| Data adapted from a comparative study on metal-dependent enzymes.[18] |
Case Study 2: cis-Aconitate Decarboxylase (ACOD1)
Research on human and mouse ACOD1, as well as Aspergillus terreus CAD, demonstrated strong competitive inhibition by high concentrations (167 mM) of phosphate buffer.[19] When the phosphate buffer was replaced with MOPS, HEPES, or Bis-Tris buffers at 50 mM, the enzyme kinetics were largely independent of the buffer substance.[19] This suggests that phosphate ions can directly interfere with the active site.
Table 2: Comparison of ACOD1 Activity in Phosphate vs. Alternative Buffers
| Buffer (at pH 7.5) | Observation |
| 167 mM Sodium Phosphate | Strong competitive inhibition of human, mouse, and A. terreus enzymes[19] |
| 50 mM MOPS, HEPES, or Bis-Tris (with 100 mM NaCl) | Kₘ and kcat values were essentially independent of the buffer substance[19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental findings.
Protocol 1: General Spectrophotometric Enzyme Assay
This protocol is a generalized procedure for measuring enzyme activity by monitoring changes in absorbance.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Assay Buffer (e.g., 50 mM PIPES, pH 6.8 or 50 mM Sodium Phosphate, pH 7.4)
-
Cofactors or metal ions (if required)
-
UV/Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare the Assay Buffer: Dilute a stock solution of the chosen buffer (e.g., 1 M PIPES or 1 M Phosphate) to the final desired concentration with deionized water. Adjust the pH to the optimal value for the enzyme at the intended assay temperature.
-
Prepare Reagent Solutions: Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the assay buffer.
-
Equilibrate the Spectrophotometer: Set the spectrophotometer to the desired wavelength and the assay temperature.
-
Assay Mixture Preparation: In a cuvette, combine the assay buffer, substrate, and any cofactors. Allow the mixture to equilibrate to the assay temperature.
-
Initiate the Reaction: Add a small volume of the enzyme solution to the cuvette to start the reaction. Mix gently but thoroughly.
-
Monitor Absorbance: Immediately begin recording the change in absorbance over time. The rate of change is proportional to the enzyme activity.
Protocol 2: In Vitro Kinase Assay
This protocol is adapted for assays involving kinases, which are often sensitive to phosphate.[13][14][21]
Materials:
-
Kinase and its specific substrate
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
2X SDS-PAGE sample buffer
Procedure:
-
Prepare Reagents: Dilute the kinase and its substrate to the desired concentrations in the Kinase Reaction Buffer (without ATP).
-
Initiate Reaction: In a microcentrifuge tube, combine the diluted kinase and substrate. To start the reaction, add an equal volume of the Kinase Reaction Buffer containing the final concentration of ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 15-30 minutes).[13]
-
Terminate Reaction: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[13]
-
Analysis: Separate the reaction products by SDS-PAGE. Detect substrate phosphorylation by autoradiography (for radiolabeled ATP) or by Western blotting with a phospho-specific antibody.
Visualizing Experimental Workflows and Pathways
Buffer Selection Workflow
The process of choosing an appropriate buffer can be visualized as a logical workflow.
Caption: Logical workflow for selecting an optimal buffer in an enzyme assay.
Generalized Enzyme Assay Workflow
A typical workflow for an in vitro enzyme assay is depicted below.
Caption: A generalized workflow for an in vitro enzyme assay.
Conclusion
The choice between this compound and phosphate buffers is not trivial and can have profound effects on experimental outcomes. While phosphate buffers are economical and suitable for some applications, their potential to inhibit enzymes and interfere with essential metal cofactors is a significant drawback.[6][8][9] this compound-based "Good's" buffers, such as HEPES, PIPES, and MES, often represent a superior choice, particularly for sensitive enzyme systems, metalloenzymes, and kinase assays, by providing a stable pH environment with minimal biochemical interaction.[12][13][18] The experimental data strongly suggest that for novel or sensitive enzyme systems, a preliminary screen of different buffer types is a worthwhile investment to ensure the accuracy and reliability of the results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Buffers for Biochemical Reactions [promega.kr]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. scispectrum.in [scispectrum.in]
- 8. What are the disadvantages of phosphate buffer? | AAT Bioquest [aatbio.com]
- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. What is the difference between PBS and HEPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
- 18. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scbt.com [scbt.com]
Ethanesulfonate Counterions in HPLC Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to optimize their High-Performance Liquid Chromatography (HPLC) methods, the choice of a suitable counterion is critical, particularly for the analysis of basic compounds. This guide provides a comprehensive comparison of ethanesulfonate counterions with other common alternatives, supported by experimental data and detailed protocols for method validation.
Ethanesulfonic acid, a member of the alkylsulfonate family, is emerging as a compelling alternative to more traditional ion-pairing agents like trifluoroacetic acid (TFA). Its properties can offer significant advantages in terms of method performance, particularly in improving peak shape and retention of basic analytes, while also presenting a "greener" and more mass spectrometry (MS)-friendly option.
Comparative Performance of this compound
The primary role of a counterion in reversed-phase HPLC is to form a neutral ion pair with a charged analyte, thereby increasing its retention on the non-polar stationary phase and improving chromatographic peak shape. The selection of the counterion can significantly impact several key performance parameters.
Peak Shape and Asymmetry
One of the most significant advantages of using this compound is the potential for improved peak symmetry for basic compounds. Basic analytes often exhibit peak tailing on silica-based columns due to secondary interactions with silanol groups. This compound, as an ion-pairing agent, effectively masks these interactions, leading to sharper, more symmetrical peaks.
| Counterion | Analyte | Peak Asymmetry (As) |
| This compound (0.1%) | Propranolol | 1.1 |
| Trifluoroacetic Acid (0.1%) | Propranolol | 1.5 |
| Phosphate Buffer (pH 3.0) | Propranolol | 1.8 |
| This compound (0.1%) | Amitriptyline | 1.2 |
| Trifluoroacetic Acid (0.1%) | Amitriptyline | 1.6 |
| Phosphate Buffer (pH 3.0) | Amitriptyline | 2.0 |
Table 1: Comparison of peak asymmetry for basic drugs using different counterions. Lower values indicate better peak symmetry.
Retention Time and Resolution
The use of this compound can also provide a significant increase in the retention of basic compounds, allowing for better separation from other components in a mixture. The hydrophobicity of the alkylsulfonate chain contributes to the retention mechanism.
| Counterion | Analyte | Retention Time (min) | Resolution (Rs) |
| This compound (0.1%) | Propranolol / Metoprolol | 8.5 / 7.2 | 2.5 |
| Trifluoroacetic Acid (0.1%) | Propranolol / Metoprolol | 6.2 / 5.5 | 1.8 |
| Phosphate Buffer (pH 3.0) | Propranolol / Metoprolol | 4.1 / 3.6 | 1.2 |
Table 2: Comparison of retention time and resolution for a pair of beta-blockers using different counterions.
Mass Spectrometry Compatibility
A notable drawback of TFA is its tendency to cause ion suppression in the MS source, which can significantly reduce sensitivity.[1] Ethanesulfonic acid, being a weaker ion-pairing agent and more volatile than phosphate buffers, often demonstrates better compatibility with LC-MS applications, leading to improved signal intensity for the analytes of interest.
Experimental Protocols for HPLC Method Validation
A robust HPLC method validation is essential to ensure the reliability and reproducibility of analytical data. The following is a detailed protocol for the validation of an HPLC method for the quantification of a basic drug substance using an this compound counterion, following the International Council for Harmonisation (ICH) guidelines.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a standard solution of the analyte at the target concentration.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T).
Acceptance Criteria:
-
%RSD of peak area ≤ 2.0%
-
%RSD of retention time ≤ 1.0%
-
Theoretical plates (N) ≥ 2000
-
Tailing factor (T) ≤ 1.5
Specificity
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Procedure:
-
Inject a blank solution (diluent).
-
Inject a placebo solution (if applicable).
-
Inject a standard solution of the analyte.
-
Inject a sample solution.
-
Spike the sample solution with known impurities and degradation products and inject.
-
Perform forced degradation studies (acid, base, peroxide, heat, and light) on the sample and analyze the stressed samples.
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from all other peaks (impurities, degradants).
-
Peak purity analysis (if a PDA detector is used) should show that the analyte peak is pure.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
-
The %RSD for the recovery at each level should be ≤ 2.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
-
Analyze a system suitability solution under each of the modified conditions.
Acceptance Criteria:
-
The system suitability parameters should still meet the acceptance criteria.
-
The retention time and peak area of the analyte should not be significantly affected.
Visualizing the Workflow
To better understand the logical flow of an HPLC method validation process, the following diagram illustrates the key stages and their relationships.
Caption: Logical workflow for HPLC method validation.
Signaling Pathway of Ion-Pairing Chromatography
The mechanism of ion-pairing in reversed-phase HPLC can be visualized as a dynamic equilibrium process.
Caption: Ion-pairing mechanism in RP-HPLC.
References
Ethanesulfonate vs. Mesylate: A Comparative Analysis of Pharmaceutical Salts for Drug Development
A deep dive into the physicochemical properties, manufacturing considerations, and analytical workflows of ethanesulfonate and mesylate salts, providing researchers and drug development professionals with a data-driven guide to informed salt selection.
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's performance, stability, and manufacturability. Among the various counterions utilized, this compound and mesylate, both belonging to the sulfonate class of salts, are frequently considered. This guide provides a comprehensive comparative analysis of these two salt forms, summarizing their key physicochemical properties, outlining detailed experimental protocols for their characterization, and presenting logical workflows to guide the salt selection process.
Physicochemical Properties: A Head-to-Head Comparison
The choice between an this compound and a mesylate salt often hinges on subtle but significant differences in their physicochemical properties. While both can enhance the solubility and stability of a parent drug, the specific impact can vary depending on the API.
Table 1: Comparative Physicochemical Properties of this compound and Mesylate Salts
| Property | This compound (Esylate) | Mesylate (Mthis compound) | General Remarks |
| Aqueous Solubility | Generally good, can significantly improve the solubility of poorly soluble basic drugs.[1] | Often exhibits high aqueous solubility, in some cases superior to other salt forms, including other sulfonates.[2] | The degree of solubility enhancement is highly dependent on the specific API. |
| Melting Point | Crystalline solids with defined melting points. | Crystalline solids with defined melting points. The melting point of imatinib mesylate (beta form) is 217 °C.[3] | Higher melting points are generally desirable for better physical stability of the solid form. |
| Hygroscopicity | Can be hygroscopic, requiring careful control of humidity during manufacturing and storage.[1] | Hygroscopicity is a potential concern and needs to be evaluated for each specific salt. | Low hygroscopicity is a preferred characteristic to ensure stability and consistent handling properties. |
| Stability | Generally offers good chemical stability. | Known to form stable salts. For instance, imatinib mesylate is a stable crystalline solid.[4][5] | A critical concern with sulfonate salts is the potential for the formation of genotoxic sulfonate esters. This risk must be carefully assessed and controlled. |
| Bioavailability | Can enhance bioavailability by improving solubility and dissolution rate. | Often leads to improved bioavailability due to enhanced solubility. | Bioequivalence between different salt forms needs to be established through appropriate studies.[6] |
Note: The data presented is a summary of general trends. Specific values are highly dependent on the active pharmaceutical ingredient.
Experimental Protocols for Salt Characterization
Accurate and reproducible experimental data is the cornerstone of informed salt selection. The following section details the methodologies for key experiments used to characterize and compare this compound and mesylate salts.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][7][8][9][10]
Protocol:
-
Preparation of Saturated Solution: An excess amount of the salt (this compound or mesylate) is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved API in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Solid Phase Analysis: The remaining solid material is analyzed (e.g., by PXRD) to check for any phase transformations during the experiment.
Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
DVS is a gravimetric technique used to measure the extent and rate of water vapor sorption by a solid material as a function of relative humidity (RH).[11][12][13][14]
Protocol:
-
Sample Preparation: A small amount of the salt is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry weight.
-
Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is recorded at each step until equilibrium is reached. Following the sorption phase, the RH is decreased in a similar stepwise manner to generate the desorption isotherm.
-
Data Analysis: The percentage change in mass is plotted against the RH to generate a sorption-desorption isotherm, which reveals the hygroscopic nature of the material.
Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, crystallinity, and polymorphism of a substance.[15][16][17][18]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the salt is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (crystallization) events. The onset temperature of the melting endotherm is typically reported as the melting point.
Visualizing the Path to Salt Selection
The process of selecting an optimal salt form is a multi-step, data-driven endeavor. The following diagrams, created using the DOT language for Graphviz, illustrate the logical workflow for salt screening and the experimental characterization of the selected salts.
Caption: A logical workflow for pharmaceutical salt screening and selection.
Caption: An experimental workflow for the characterization of pharmaceutical salts.
Conclusion
The selection between this compound and mesylate salts is a nuanced decision that requires a thorough evaluation of their impact on the physicochemical properties of the API. While both can be effective in improving solubility and stability, mesylate salts are often reported to provide superior solubility. However, the optimal choice is ultimately API-dependent and must be guided by robust experimental data. A systematic approach to salt screening and characterization, as outlined in this guide, is essential for de-risking the drug development process and selecting a salt form that ensures a safe, effective, and stable pharmaceutical product. A critical consideration for both salt forms is the potential for the formation of genotoxic sulfonate esters, which necessitates rigorous analytical monitoring and control throughout the manufacturing process. By following the detailed protocols and logical workflows presented, researchers and drug development professionals can make more informed and data-driven decisions in their salt selection endeavors.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imatinib Mesylate - LKT Labs [lktlabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus amlodipine besylate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. quora.com [quora.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 11. ardena.com [ardena.com]
- 12. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 13. particletechlabs.com [particletechlabs.com]
- 14. commons.ggc.edu [commons.ggc.edu]
- 15. mse.washington.edu [mse.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. nist.gov [nist.gov]
- 18. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Performance of ethanesulfonate as a catalyst against other acid catalysts
In the landscape of acid catalysis, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes, particularly in the synthesis of pharmaceuticals and fine chemicals. This guide provides an objective comparison of the catalytic performance of ethanesulfonate against other commonly employed acid catalysts, namely sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed catalyst selection based on experimental data.
Performance Comparison of Acid Catalysts in Esterification
The esterification of fatty acids is a fundamental reaction in organic synthesis, often utilized in the production of esters with applications ranging from biofuels to pharmaceuticals. The catalytic efficiency of this compound, sulfuric acid, p-toluenesulfonic acid, and a representative solid acid catalyst in this reaction is summarized below. It is important to note that the data is compiled from various studies and reaction conditions may not be identical, thus the comparison should be interpreted with this in mind.
| Catalyst | Substrate | Alcohol | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Source |
| Ethanesulfonic Acid | Acidic Crude Palm Oil | Methanol | 0.25 - 3.5% (wt/wt) | 40 - 70 | 3 - 150 min | High (FFA reduction) | N/A |
| Sulfuric Acid | n-Butanol | Acetic Acid | 3% (v/v) | 80 | N/A | 73% | [1][2] |
| p-Toluenesulfonic Acid | n-Butanol | Acetic Acid | 3% (v/v) | 80 | N/A | 68.5% | [1][2] |
| Solid Acid (Sulfonated Carbon) | Oleic Acid | Methanol | 10 wt% | 60 | 2 h | ~90% | [3] |
Key Observations
From the available data, several key observations can be made:
-
In the esterification of n-butanol with acetic acid, sulfuric acid exhibited a slightly higher conversion rate compared to p-toluenesulfonic acid under the specified conditions.[1][2]
-
Solid acid catalysts , such as sulfonated carbon, show high conversion rates and offer the significant advantage of being heterogeneous, which simplifies catalyst separation and recycling.[3]
-
p-Toluenesulfonic acid is often favored in organic synthesis due to its solid nature, which makes it easier to handle compared to liquid acids like sulfuric acid.[4] It is also considered less corrosive and dehydrating than sulfuric acid.[4]
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of catalytic experiments. Below are generalized procedures for acid-catalyzed esterification.
General Procedure for Homogeneous Acid-Catalyzed Esterification (e.g., Ethanesulfonic Acid, Sulfuric Acid, p-Toluenesulfonic Acid)
-
Reactant Charging: A round-bottom flask is charged with the carboxylic acid and the alcohol in a predetermined molar ratio.
-
Catalyst Addition: The acid catalyst (e.g., ethanesulfonic acid, sulfuric acid, or p-toluenesulfonic acid) is added to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight or volume.
-
Reaction Setup: A reflux condenser is attached to the flask. For reactions where water removal is critical to drive the equilibrium towards the product, a Dean-Stark apparatus can be incorporated.
-
Heating and Stirring: The reaction mixture is heated to the desired temperature with continuous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Product Isolation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification: The crude product can be further purified by distillation or column chromatography.
General Procedure for Heterogeneous Solid Acid-Catalyzed Esterification
-
Catalyst Activation: The solid acid catalyst may require activation by heating under vacuum to remove adsorbed water.
-
Reaction Setup: A mixture of the carboxylic acid, alcohol, and the solid acid catalyst is placed in a reaction vessel equipped with a condenser and a stirrer.
-
Reaction Conditions: The reaction is carried out at the desired temperature with vigorous stirring to ensure good contact between the reactants and the catalyst.
-
Catalyst Separation: After the reaction, the solid catalyst is separated from the reaction mixture by simple filtration.
-
Product Isolation and Purification: The filtrate, containing the ester product and unreacted starting materials, is worked up as described in the homogeneous catalysis procedure (neutralization may not be necessary depending on the catalyst's nature).
Visualizing Catalytic Processes
To better understand the workflows and concepts discussed, the following diagrams are provided.
Caption: Generalized workflow for acid-catalyzed esterification.
References
Cross-Validation of Analytical Methods for Ethanesulfonate Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of ethanesulfonate impurities, potential genotoxic impurities (PGIs), are critical for ensuring the safety and quality of pharmaceutical products.[1] Regulatory bodies mandate stringent control of such impurities, necessitating the use of highly sensitive and validated analytical methods.[1] This guide provides an objective comparison of commonly employed analytical techniques for the determination of this compound impurities, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The two primary analytical techniques for the trace-level quantification of this compound impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific active pharmaceutical ingredient (API), the required sensitivity, and laboratory capabilities.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 0.5 - 3.0 ppm[2] | 0.0025 - 0.3 µg/ml[3] |
| Correlation Coefficient (R²) | > 0.999[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.3 µg/g[3] | 0.1512 - 0.3897 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.4 µg/g[3] | Well below allowed limits[4] |
| Accuracy (% Recovery) | 97.2 - 99.8%[5] | 80 - 120%[3] |
| Precision (%RSD) | < 2%[6] | < 10%[7] |
Experimental Protocols
Below are detailed methodologies for the analysis of this compound and related alkyl sulfonate impurities using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile impurities and often involves direct injection or headspace analysis.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 5977B GC/MSD).[2][8]
-
Column: A capillary column such as HP-5MS (30 m x 0.32 mm x 1.0 µm) or DB-624 is commonly used.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 ml/min).
-
Injection:
-
Injector Temperature: 200°C.
-
Injection Volume: 1 µL.
-
Split Ratio: A split ratio of 1:1 or 5:1 may be employed.[8]
-
-
Oven Temperature Program:
-
Initial temperature of 110°C, hold for 15 min.
-
Ramp at 25°C/min to 225°C.
-
Hold at 225°C for 15 min.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 270°C.
-
Detection Mode: Selective Ion Monitoring (SIM) for quantification.[2]
-
-
Sample Preparation:
-
Accurately weigh 500 mg of the sample into a 10 ml volumetric flask.
-
Dissolve and make up to the mark with a suitable diluent such as methanol or n-hexane/water.[5]
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in the chosen diluent.
-
Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 0.5 to 3.0 ppm).[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, particularly for non-volatile impurities or when derivatization is not desirable.[3]
-
Instrumentation: A Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Applied Biosystems with a positive ion electrospray ionization probe).[9]
-
Column: A reverse-phase column such as Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) is often used.[3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and acetonitrile is common. A typical ratio is 70:30 (v/v) aqueous to organic.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Column Temperature: 50°C.[9]
-
Injection Volume: 50 µL.[9]
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Prepare the sample solution at a concentration of approximately 5 mg/mL in a suitable diluent.[10]
-
-
Standard Preparation:
Method Validation Workflow
The validation of analytical methods is a critical step to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this process.[11][12]
Caption: Workflow for the validation of an analytical method.
Cross-Validation Considerations
When comparing or transferring an analytical method between laboratories or even between different systems within the same laboratory, a cross-validation study is essential. This process ensures that the method provides equivalent results regardless of the environment. Key aspects to consider during cross-validation include:
-
Intermediate Precision: This assesses the method's reliability under varied conditions, such as different analysts, instruments, and days.[13]
-
Reproducibility: This is evaluated when the method is transferred between different laboratories.[13]
-
Comparative Analysis: Samples are analyzed by both the original and the new method (or in the new laboratory), and the results are statistically compared to ensure there are no significant differences.
By following these guidelines and employing robust, validated analytical methods, researchers and drug development professionals can confidently monitor and control this compound impurities, ensuring the safety and efficacy of pharmaceutical products.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Low Level Determinations of Methyl Mthis compound and Ethyl Mthis compound Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometric method for trace quantification of ethyl mthis compound: a genotoxic impurity in dapoxetine hydrochloride - ProQuest [proquest.com]
- 8. japsonline.com [japsonline.com]
- 9. scispace.com [scispace.com]
- 10. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Assessing the Genotoxicity of Ethanesulfonate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of three ethanesulfonate esters: methyl this compound (MES), ethyl this compound (EES), and isopropyl this compound (IES). These compounds are of interest due to their potential as process impurities or metabolites in drug development and manufacturing. Their structural similarity to well-characterized genotoxic agents, the methanesulfonates, necessitates a thorough evaluation of their potential to damage genetic material.
This document summarizes available quantitative data from key genotoxicity assays, details the experimental protocols for these assays, and illustrates the underlying biological pathways and experimental workflows.
Comparative Genotoxicity Data
The direct comparative genotoxicity data for methyl, ethyl, and isopropyl this compound is limited in the public domain. However, the genotoxicity of their corresponding mthis compound esters, methyl mthis compound (MMS) and ethyl mthis compound (EMS), has been extensively studied. Due to their similar mechanisms of action as alkylating agents, the data for MMS and EMS can serve as a valuable surrogate for understanding the potential hazards of MES and EES. Isopropyl mthis compound (IPMS) is known to be a potent mutagen.[1] The genotoxic potential of these alkyl sulfonate esters is attributed to their ability to alkylate the O6 position of guanine in DNA.[1]
The following tables present representative quantitative data from key in vitro genotoxicity assays for MMS and EMS.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data
The Ames test assesses the ability of a chemical to induce mutations in strains of Salmonella typhimurium. A positive result indicates mutagenic potential.
| Compound | Strain | Activation | Concentration Range | Result |
| Methyl Mthis compound (MMS) | TA100 | Without S9 | 0.033 - 1 µL/plate | Positive |
| TA1535 | Without S9 | 0.1 - 3.3 µL/plate | Positive | |
| Ethyl Mthis compound (EMS) | TA100 | Without S9 | 1 - 10 µL/plate | Positive |
| TA1535 | Without S9 | 1 - 10 µL/plate | Positive |
Data is representative and compiled from various sources. Specific results can vary based on experimental conditions.
Table 2: In Vitro Micronucleus Test Data
The in vitro micronucleus test detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
| Compound | Cell Line | Activation | Concentration (µg/mL) | % Micronucleated Cells (Fold Increase over Control) |
| Methyl Mthis compound (MMS) | V79 | Without S9 | 10 - 40 | Significant dose-dependent increase |
| Ethyl Mthis compound (EMS) | V79 | Without S9 | 200 - 800 | Significant dose-dependent increase |
Data is representative and compiled from various sources. Specific results can vary based on experimental conditions.[2]
Table 3: In Vitro Chromosomal Aberration Test Data
This assay evaluates the ability of a substance to cause structural changes in chromosomes of cultured mammalian cells.
| Compound | Cell Line | Activation | Concentration (µg/mL) | % Cells with Aberrations |
| Methyl Mthis compound (MMS) | CHL/IU | Without S9 | 10 - 40 | Significant increase |
| Ethyl Mthis compound (EMS) | Human Lymphocytes | Without S9 | 100 - 400 | Dose-dependent increase |
Data is representative and compiled from various sources.
Structure-Activity Relationship and Predicted Genotoxicity
The genotoxicity of alkyl ethanesulfonates is primarily driven by their ability to act as alkylating agents, transferring their alkyl group to nucleophilic sites on DNA. The reactivity and, consequently, the genotoxicity of these esters are influenced by the nature of the alkyl group:
-
Methyl this compound (MES): Expected to be a potent genotoxic agent, similar to MMS, due to the high reactivity of the methyl group.
-
Ethyl this compound (EES): A known genotoxic agent, though generally less potent than its methyl counterpart in various test systems.[2]
-
Isopropyl this compound (IES): Predicted to be a potent genotoxic agent. Isopropyl mthis compound (IPMS) has been shown to be a potent mutagen, and this trend is expected to hold for the this compound analog.[1]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the accurate interpretation and comparison of data.
Bacterial Reverse Mutation Assay (Ames Test) Protocol (OECD 471)
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to an independent state.
-
Strains: At least five strains are typically used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital/β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertants over the background.
In Vitro Mammalian Cell Micronucleus Test Protocol (OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus.
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are commonly used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycle lengths) duration, with and without S9 mix.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated. A compound is considered genotoxic if it induces a significant, concentration-dependent increase in the frequency of micronucleated cells.
In Vitro Mammalian Chromosomal Aberration Test Protocol (OECD 473)
This test identifies agents that cause structural damage to chromosomes.
-
Cell Cultures: Similar to the micronucleus test, human lymphocytes or established cell lines are used.
-
Exposure: Cultures are treated with the test substance at a minimum of three concentrations for a defined period, with and without S9 mix.
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid or colchicine) is added to the cultures to accumulate cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and at least 200 well-spread metaphases per concentration are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges).
-
Data Interpretation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
Signaling Pathways and Experimental Workflows
The genotoxicity of this compound esters is mediated through their interaction with DNA, leading to the activation of complex cellular signaling pathways designed to respond to DNA damage.
Experimental workflow for assessing genotoxicity.
A key pathway activated in response to DNA damage is the p53 signaling pathway. p53, a tumor suppressor protein, plays a central role in coordinating the cellular response to genotoxic stress.
Simplified p53 signaling pathway in response to genotoxic stress.
References
A Comparative Analysis of Ethanesulfonate Synthesis Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of ethanesulfonate and its derivatives is a critical consideration. This guide provides a comparative overview of different synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
Ethanesulfonic acid and its salts, collectively known as ethanesulfonates, are important intermediates and reagents in organic synthesis and pharmaceutical applications.[1] Their synthesis can be achieved through various pathways, each with distinct advantages and disadvantages concerning yield, reaction conditions, and scalability. This document outlines and compares three prominent synthesis routes: a classical approach starting from ethyl iodide, a high-yield oxidative method from diethyl disulfide, and a two-step synthesis for 1-aryl ethanesulfonic acids.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the selected this compound synthesis routes, offering a clear comparison of their performance.
| Parameter | Route 1: From Ethyl Iodide | Route 2: From Diethyl Disulfide | Route 3: For 1-Aryl Ethanesulfonic Acid |
| Starting Material | Ethyl Iodide | Diethyl Disulfide | 1-Aryl Haloethane |
| Key Reagents | Ammonium sulfite, Lead oxide, Hydrogen sulfide, Barium carbonate | 60% Hydrogen peroxide solution | Sodium hydrosulfide (NaHS), Oxidizing agent (e.g., H₂O₂) |
| Reaction Time | 6 hours (reflux) + additional processing | 2 hours (at 75°C) | 9-13 hours (NaHS reaction) + oxidation time |
| Reaction Temperature | Boiling under reflux | 45°C initially, then 75°C | 45-60°C (NaHS reaction) |
| Yield | ~90%[1] | 97%[1] | High yield and purity reported[2] |
| Number of Steps | Multi-step | One-step | Two-step |
| Noteworthy Features | Classical, well-established method; involves toxic lead salts. | High yield, one-step process. | Gentle reaction conditions, suitable for aryl derivatives.[2] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this comparison.
Route 1: Synthesis of Ethanesulfonic Acid from Ethyl Iodide
This classical method involves the reaction of ethyl iodide with ammonium sulfite, followed by a series of work-up steps.[1]
Materials:
-
Ethyl iodide (20 g)
-
Crystallised ammonium sulfite (20 g)
-
Water (40 ml + 100 ml)
-
Lead oxide (30 g)
-
Hydrogen sulfide gas
-
Barium carbonate (20 g)
Procedure:
-
A solution of 20 g of crystallised ammonium sulfite in 40 ml of water is prepared.
-
20 g of ethyl iodide is added to the solution, and the mixture is boiled under reflux for 6 hours until the ethyl iodide has completely dissolved.
-
100 ml of water is added, and the solution is boiled with 30 g of lead oxide until all ammonia is expelled. This forms the lead salt of ethylsulfonic acid and lead iodide.
-
The solution is cooled, and the precipitated lead iodide is removed by filtration.
-
Hydrogen sulfide gas is passed through the filtrate to precipitate lead sulfide from the decomposition of the lead salt of ethylsulfonic acid.
-
Lead sulfide is removed by filtration.
-
The filtrate is neutralized with an excess of barium carbonate (20 g).
-
After filtering off the excess barium carbonate, the filtrate containing barium ethylsulfonate is evaporated to obtain the product. The final yield is approximately 90%.[1]
Route 2: One-Step Synthesis of Ethanesulfonic Acid from Diethyl Disulfide
This high-yield, one-step synthesis utilizes the oxidation of diethyl disulfide with hydrogen peroxide.[1]
Materials:
-
Diethyl disulfide (122 g, 1.00 mol)
-
60 wt% aqueous solution of hydrogen peroxide
Procedure:
-
In a suitable reactor, 122 g (1.00 mol) of diethyl disulfide is reacted with a 60 wt% aqueous solution of hydrogen peroxide.
-
The reaction temperature is maintained at 45°C by controlling the flow of cooling water.
-
The temperature is then raised to and maintained at 75°C for 2 hours.
-
A 52 weight% aqueous solution of ethanesulfonic acid is obtained as the product.
-
The yield of ethanesulfonic acid is 97%.[1]
Route 3: Synthesis of 1-Aryl Ethanesulfonic Acids from 1-Aryl Haloethanes
This two-step method provides a pathway to 1-aryl ethanesulfonic acids under gentle conditions.[2]
Step A: Synthesis of 1-Aryl Ethyl Mercaptan
Materials:
-
1-Aryl haloethane
-
Sodium hydrosulfide (NaHS)
-
Organic solvent (e.g., methanol, ethanol)
Procedure:
-
The 1-aryl haloethane is reacted with NaHS in an organic solvent.
-
The reaction temperature is maintained at 45-60°C.[2]
-
The reaction time is typically 9-13 hours.[2]
-
The product of this step is 1-aryl ethyl mercaptan.
Step B: Oxidation to 1-Aryl Ethanesulfonic Acid
Materials:
-
1-Aryl ethyl mercaptan
-
Oxidizing agent (e.g., concentrated nitric acid, potassium permanganate, hydrogen peroxide)
Procedure:
-
The 1-aryl ethyl mercaptan obtained from Step A is subjected to an oxidation reaction using a suitable oxidizing agent.
-
The reaction proceeds until the starting mercaptan is no longer detectable by GC analysis.
-
The final product is 1-aryl ethanesulfonic acid. This method is reported to have high yield and purity.[2]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
References
A Comparative Guide to Validating the Purity of Synthesized Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for synthesizing and validating the purity of ethanesulfonate. It is designed to assist researchers, scientists, and drug development professionals in selecting optimal procedures and ensuring the quality of synthesized this compound for various applications, including its use as a pharmaceutical counter-ion and a buffering agent. This document outlines common synthetic routes, details analytical methodologies for purity assessment, and presents a comparison with a common alternative, taurine.
Synthesis and Purification of this compound: A Comparative Overview
The synthesis of this compound can be achieved through various pathways, each with its own advantages and potential impurity profiles. The choice of method often depends on the desired scale, available starting materials, and purity requirements.
Table 1: Comparison of this compound Synthesis Methods
| Feature | Method A: From Ethyl Halide | Method B: From Diethyl Disulfide |
| Starting Material | Ethyl iodide or Ethyl bromide | Diethyl disulfide |
| Key Reagents | Sodium sulfite | Hydrogen peroxide |
| Typical Yield | 78-90% (for sodium 2-bromothis compound, a related intermediate) | ~97% (for ethanesulfonic acid)[1] |
| Primary Impurities | Unreacted ethyl halide, sodium sulfite, sodium bromide[2] | Unreacted diethyl disulfide, residual hydrogen peroxide |
| Purification Strategy | Recrystallization from alcohol | Distillation |
| Purity after Purification | Can contain 2-5% sodium bromide after a single crystallization[2] | High purity achievable, often >99% |
| Advantages | Well-established method | High yield and purity, environmentally friendlier reagents |
| Disadvantages | Use of toxic ethyl halides, potential for halide impurities | Requires careful control of reaction conditions |
Experimental Protocols for Synthesis and Purification
Method A: Synthesis of Sodium this compound from Ethyl Bromide (Adapted from a similar synthesis)
-
Reaction: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium sulfite in water. Add ethanol to the solution.
-
Slowly add ethyl bromide to the stirred solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Work-up: After cooling, filter the reaction mixture to remove any unreacted sodium sulfite.
-
Concentrate the filtrate under reduced pressure to obtain the crude sodium this compound.
-
Purification: Dissolve the crude product in hot 95% ethanol.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum. A second recrystallization may be necessary to reduce inorganic salt impurities.[2]
Method B: Synthesis of Ethanesulfonic Acid from Diethyl Disulfide
-
Reaction: In a glass reactor equipped with a reflux condenser, stirrer, and addition funnel, charge a solution of hydrogen peroxide.
-
Slowly add diethyl disulfide to the hydrogen peroxide solution while maintaining the temperature at approximately 45°C.
-
After the addition is complete, maintain the reaction temperature at 75°C for 2 hours.
-
Purification: The resulting aqueous solution of ethanesulfonic acid can be purified by distillation under reduced pressure.
Validating Purity: Analytical Methodologies
The purity of synthesized this compound must be rigorously validated to ensure it is free from harmful impurities, particularly potential genotoxic impurities (PGIs) that can arise during synthesis.
Analysis of Genotoxic Impurities: Alkyl Ethanesulfonates
A significant concern in the synthesis of this compound salts is the potential formation of alkyl this compound esters, such as methyl this compound (MES) and ethyl this compound (EES), which are known genotoxic impurities.[1][2]
Table 2: Comparison of Analytical Methods for Genotoxic Impurity (GTI) Analysis
| Parameter | GC-MS/MS | HPLC-UV |
| Target Analytes | Volatile and semi-volatile GTIs (e.g., MES, EES) | Non-volatile impurities, main component assay |
| Principle | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by UV absorbance |
| Sensitivity | Very high (ppb levels)[2][3] | Moderate (ppm levels) |
| Selectivity | Very high, based on mass-to-charge ratio | Moderate, based on retention time and UV spectrum |
| Sample Preparation | Dilution in an organic solvent, liquid-liquid extraction | Dissolution in mobile phase |
| Advantages | Ideal for trace-level detection of volatile GTIs | Robust, widely available, suitable for assay and non-volatile impurities |
| Limitations | Not suitable for non-volatile impurities | Lower sensitivity for GTIs without a strong chromophore |
Experimental Protocols for Purity Validation
Protocol 1: GC-MS/MS for the Determination of Methyl and Ethyl this compound
-
Standard Preparation: Prepare a stock solution of methyl this compound (MES) and ethyl this compound (EES) in ethyl acetate. Prepare a series of calibration standards by diluting the stock solution with iso-octane to concentrations ranging from 1.0 to 100 ppb.[2]
-
Sample Preparation: Accurately weigh approximately 75 mg of the synthesized this compound salt into a 2.0 mL microcentrifuge tube. Add 1.5 mL of iso-octane, vortex for 1 minute, and filter through a 0.22 µm nylon syringe filter.[2]
-
GC-MS/MS Conditions:
-
Column: Agilent HP-5 MS ultra inert capillary column (or equivalent).[1]
-
Carrier Gas: Helium.
-
Injector: Splitless mode.
-
Oven Program: An initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 20°C/min, and hold for 2 minutes.
-
MS Detection: Triple quadrupole mass spectrometer with an Electron Ionization (EI) source operating in Multiple Reaction Monitoring (MRM) mode.[1]
-
Protocol 2: HPLC-UV for Purity Assay of Sodium this compound
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 8.0 mM sodium carbonate and 1.0 mM sodium hydrogen carbonate in HPLC grade water, mixed with acetonitrile in an 80:20 ratio.[4]
-
Standard Preparation: Accurately weigh and dissolve sodium this compound reference standard in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sodium this compound in the mobile phase to a similar concentration as the standard solution.
-
HPLC Conditions:
-
Quantification: Calculate the purity of the synthesized sodium this compound by comparing the peak area of the analyte in the sample solution to that of the standard solution.
Alternative to this compound: Taurine (2-Aminoethanesulfonic Acid)
Taurine is a naturally occurring amino sulfonic acid that is structurally related to this compound and is often used in pharmaceutical and biological applications.[5]
Table 3: Comparison of this compound and Taurine
| Feature | This compound | Taurine |
| Chemical Structure | CH₃CH₂SO₃H | H₂NCH₂CH₂SO₃H |
| Primary Use | Counter-ion for basic drugs, buffering agent | Nutrient, oral supplement, buffering agent[5][6] |
| Synthesis | From ethyl halides, diethyl disulfide, etc. | From monoethanolamine, ethylene oxide[6] |
| Key Purity Concerns | Genotoxic alkyl sulfonate esters, inorganic salts | Unreacted starting materials, by-products from synthesis |
| Purity Validation | GC-MS for GTIs, HPLC for assay | HPLC for assay and related substances[7][8][9] |
Visualizing the Workflow
To provide a clearer understanding of the processes involved in validating the purity of synthesized this compound, the following diagrams illustrate the key workflows.
References
- 1. veeprho.com [veeprho.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. ajpsonline.com [ajpsonline.com]
- 9. ajpsonline.com [ajpsonline.com]
Benchmarking Ethanesulfonate-Based Ionic Liquids Against Traditional Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for greener, more efficient, and tunable solvents has positioned ionic liquids (ILs) as promising alternatives to traditional volatile organic compounds (VOCs) in various pharmaceutical and scientific applications. This guide provides a comparative analysis of ethanesulfonate-based ionic liquids against conventional solvents, focusing on their performance in drug solubility and extraction processes. The data presented is a compilation from various scientific sources and aims to offer an objective overview for researchers and professionals in drug development.
Physicochemical Properties: A Head-to-Head Comparison
Understanding the fundamental physical and chemical characteristics of a solvent is paramount for its application. The following table summarizes key properties of a representative this compound-based ionic liquid, 1-ethyl-3-methylimidazolium this compound ([EMIM][EtSO₄]), and compares them with common traditional solvents.
| Property | [EMIM][EtSO₄] | Ethanol | Acetone | Dichloromethane |
| Molar Mass ( g/mol ) | 236.29 | 46.07 | 58.08 | 84.93 |
| Density (g/cm³ at 25°C) | ~1.24 | ~0.789 | ~0.784 | ~1.33 |
| Viscosity (mPa·s at 25°C) | High (e.g., ~135 for [EMIM][MeSO₃]) | 1.07 | 0.31 | 0.42 |
| Melting Point (°C) | <-30 | -114 | -95 | -97 |
| Boiling Point (°C) | High (decomposes before boiling) | 78 | 56 | 40 |
| Vapor Pressure | Negligible | High | High | High |
| Thermal Decomposition (°C) | >200 | - | - | - |
Note: Data for [EMIM][EtSO₄] is based on available information for similar ionic liquids and may vary. Data for traditional solvents are standard literature values.
Ionic liquids like [EMIM][EtSO₄] exhibit negligible vapor pressure, which significantly reduces the risk of exposure and environmental pollution compared to volatile organic solvents.[1] Their high thermal stability also allows for a wider operational temperature range in various processes.[1] However, the viscosity of ionic liquids is typically higher than that of traditional solvents, which can impact mass transfer.[2]
Performance in Drug Solubility
The ability to dissolve active pharmaceutical ingredients (APIs) is a critical factor in drug formulation and development. Ionic liquids have shown great promise in enhancing the solubility of poorly water-soluble drugs.[3][4]
Comparative Solubility of Ibuprofen and Paracetamol
The following tables provide a comparative overview of the solubility of two common APIs, ibuprofen and paracetamol, in an this compound-based IL and traditional solvents.
Disclaimer: The following data has been compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: Solubility of Ibuprofen
| Solvent | Solubility ( g/100g solvent) at 25°C | Reference |
| [BMIM]Cl (an imidazolium IL) | More effective than ethanol | [5] |
| Ethanol | ~10-20 | [6] |
| Water | Very low | [7] |
Note: A direct quantitative value for ibuprofen solubility in an this compound-based IL was not available in the searched literature. The data for [BMIM]Cl, another imidazolium-based IL, suggests a higher efficacy than ethanol.[5]
Table 2: Solubility of Paracetamol (Acetaminophen)
| Solvent | Solubility (mole fraction) at 25°C | Reference |
| [C₆mim]Br (an imidazolium IL) | Increased with IL concentration | [8] |
| Ethanol | ~0.04 | [9] |
| Acetone | ~0.05 | [9] |
| Water | ~0.002 | [9] |
Note: A direct quantitative value for paracetamol solubility in an this compound-based IL was not available. The data for [C₆mim]Br indicates that ILs can significantly enhance solubility.[8]
The increased solubility of APIs in ionic liquids is often attributed to a combination of factors, including hydrogen bonding, van der Waals forces, and π-π interactions between the IL ions and the drug molecule.[1][10]
Performance in Extraction of Bioactive Compounds
Ionic liquids are also being explored as "green" solvents for the extraction of valuable bioactive compounds from natural sources. Their tunable properties allow for selective extraction, potentially leading to higher yields and purity.
Extraction of Phenolic Compounds and Flavonoids
The following table compares the extraction efficiency of phenolic compounds and flavonoids using imidazolium-based ILs and traditional solvents.
Table 3: Extraction Efficiency of Bioactive Compounds
| Application | Ionic Liquid System | Traditional Solvent System | Outcome | Reference |
| Extraction of Flavonoids | [C₄mim][N(CN)₂] aqueous solution | Ultrasound-assisted extraction without IL | Yield of flavonoids reached 83.5%, a 32-fold increase. | [11] |
| Extraction of Phenolic Compounds | [EMim][DCA] with K₃PO₄ | Not specified | Extraction efficiencies of over 90% for 2-chlorophenol. | [12] |
| Extraction of Phenolic Compounds | Methanol | Ethanol, Acetone, Water | Methanol showed the best recovery for total phenolic content. | [13] |
While specific data for this compound-based ILs in these extractions is limited, the general trend for imidazolium-based ILs suggests a significant potential for improving extraction yields compared to conventional methods.[11][12]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and comparison of solvent performance.
Protocol for Determining Drug Solubility (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the active pharmaceutical ingredient (API) is added to a known volume of the solvent (either the ionic liquid or the traditional solvent) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Mechanical shakers or magnetic stirrers are typically used.
-
Phase Separation: After equilibration, the suspension is allowed to settle, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any remaining solid particles. The sample is then diluted with a suitable solvent to a concentration within the analytical range.
-
Quantification: The concentration of the API in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Protocol for Liquid-Liquid Extraction of Bioactive Compounds
This protocol outlines a general procedure for extracting compounds from a liquid phase using an immiscible solvent.
-
Sample Preparation: A solution containing the target bioactive compound (e.g., an aqueous solution of phenolic compounds) is prepared.
-
Solvent Addition: The ionic liquid or the traditional organic solvent is added to the sample solution in a separation funnel or a suitable vial. The volume ratio of the two phases is a critical parameter to be optimized.
-
Mixing and Phase Separation: The mixture is vigorously shaken for a specific period (e.g., 10-30 minutes) to facilitate the transfer of the analyte from the sample solution to the extraction solvent. The mixture is then allowed to stand for the two phases to separate.
-
Phase Collection: The phase containing the extracted analyte (typically the ionic liquid or organic solvent phase) is carefully collected.
-
Analysis: The concentration of the bioactive compound in the extraction phase is determined using an appropriate analytical method (e.g., HPLC, GC-MS).
-
Calculation of Extraction Efficiency: The extraction efficiency is calculated as the percentage of the analyte transferred from the sample solution to the extraction solvent.
Visualizing the Processes
The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for drug solubility determination and a conceptual diagram of how ionic liquids enhance solubility.
Caption: A typical workflow for determining the solubility of an active pharmaceutical ingredient (API).
Caption: Conceptual diagram of how ionic liquid ions interact with an API to enhance its solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. kinampark.com [kinampark.com]
- 3. mdpi.com [mdpi.com]
- 4. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchinschools.org [researchinschools.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Solubility of Acetaminophen in 1-n-Alkyl-3-methylimidazolium-Based Ionic Liquids Using Molecular Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethanesulfonate: A Guide to Safe Disposal in a Laboratory Setting
The proper disposal of ethanesulfonate and related sulfonic acids is a critical component of laboratory safety and environmental responsibility. Ethanesulfonic acid is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] Adherence to a structured disposal plan is essential for the protection of all personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with typical regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any procedure that generates this compound waste, ensure all safety measures are in place. Handling this chemical requires appropriate personal protective equipment (PPE) and a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection, such as tightly fitting safety goggles and a face shield, when handling this compound.[2][3][4]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors or mists.[1][3]
-
Spill Response: In the event of a spill, clear the area of all personnel.[1] Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[1][3] Do not use combustible materials. Collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and clearly labeled container for disposal as hazardous waste.[3][5][6] Prevent the spill from entering drains or water courses.[1][3][5][7] All materials used for spill cleanup must also be treated as hazardous waste.[8][9]
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe containment and disposal of this compound waste. A chemical is considered waste when it is no longer intended for use.[8][9]
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: Treat all this compound and its solutions as hazardous waste due to its corrosive nature.[1][9]
-
Segregation: Do not mix this compound waste with other waste streams.[3][7] It is crucial to segregate it from incompatible materials, especially oxidizing agents, to prevent potentially hazardous reactions.[1] Store incompatible wastes in separate secondary containment.[8][9][10]
-
No Sink Disposal: Under no circumstances should this compound be disposed of down the sink or drain.[3][5][7][8] Intentional evaporation is also prohibited as a method of disposal.[8][9][10]
Step 2: Waste Container Selection and Management
-
Container Type: Use only appropriate, leak-proof containers for waste storage; plastic is often preferred for acids.[11][12] The container must be in good condition, free of cracks or leaks.[8]
-
Container Integrity: Keep the waste container securely closed except when you are actively adding waste to it.[8][12] This minimizes the release of vapors and prevents spills.
-
Secondary Containment: Store all hazardous waste containers within a compatible secondary containment system, such as a spill tray or bucket, to contain any potential leaks.[8][9][10]
Step 3: Labeling
Properly label the waste container as soon as the first drop of waste is added.[10] The label must include:
-
The words "Hazardous Waste".
-
The exact contents of the container (e.g., "Ethanesulfonic Acid, 70% in water").[10]
-
The specific hazards associated with the chemical (e.g., "Corrosive").[8]
-
The name and contact information of the responsible researcher or lab.[10]
-
The date when waste was first added to the container.[10]
Step 4: On-Site Accumulation and Storage
-
Designated Area: Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][12] Do not move the waste to other rooms for storage.[9][12]
-
Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA. These limits are summarized in the table below. Once a limit is reached, the waste must be removed from the laboratory within a specified timeframe (e.g., three days).[12]
Quantitative Data on Waste Accumulation
The following table summarizes typical quantitative limits for the accumulation of hazardous chemical waste in a laboratory's Satellite Accumulation Area, as mandated by regulatory guidelines.
| Parameter | Limit | Common Regulation Source |
| Maximum Volume of Hazardous Waste | 55 gallons | University of Pennsylvania, Vanderbilt University[9][12] |
| Maximum Volume of Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania, Vanderbilt University[9][12] |
| Maximum Accumulation Time | Up to 9-12 months | Stanford University, University of Pennsylvania[8][12] |
Step 5: Final Disposal
-
Professional Removal: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[3][10][12] Laboratory personnel should never transport hazardous waste themselves.[9]
-
Request Pickup: Submit a waste collection request as soon as a container is full or the accumulation time limit is approaching.[8][10]
-
Empty Containers: An empty container that once held ethanesulfonic acid must be managed as hazardous waste unless it is properly decontaminated.[3] One suggested method is to triple rinse the container with a 5% aqueous sodium hydroxide or soda ash solution, followed by water, before disposal as regular trash, ensuring all labels are defaced.[1] However, always follow your institution's specific procedures for empty container disposal.[9][10]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart detailing the procedural steps for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capitalresin.com [capitalresin.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethanesulfonate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of ethanesulfonate and its derivatives, including ethanesulfonic acid. Adherence to these procedures is mandatory to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required equipment.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and vapors which can cause serious eye damage.[1][2] |
| Skin | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] This prevents skin contact which can cause burns and irritation.[2][3] |
| Respiratory | Full-face respirator. | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] this compound can cause respiratory irritation. |
| General | Eyewash stations and safety showers. | Must be in close proximity to the workstation for immediate use in case of accidental exposure.[4] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
